molecular formula C10H16O6 B3292177 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione CAS No. 87719-16-2

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Cat. No.: B3292177
CAS No.: 87719-16-2
M. Wt: 232.23 g/mol
InChI Key: KGBCZKSFVVEERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione ( 87719-16-2) is an organic compound with the molecular formula C10H16O6 and a molecular weight of 232.23 g/mol . This macrocyclic diester is identified in scientific literature as a building block in chemical synthesis . Compounds of this structural class are of significant interest in the development of advanced materials, particularly in the field of supramolecular chemistry. Research into related tetraoxacycloalkane-diones explores their incorporation into modular, bioresorbable polymers . These supramolecular materials are designed for biomedical applications, where their properties can be finely tuned for specific functions, such as coatings for medical devices or scaffolds for tissue engineering . The reversible nature of supramolecular interactions allows for the creation of dynamic systems with potential applications in drug delivery and regenerative medicine. This product is intended for research and development purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the product in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

1,3,8,10-tetraoxacyclotetradecane-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c11-9-13-5-1-2-6-14-10(12)16-8-4-3-7-15-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBCZKSFVVEERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)OCCCCOC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736689
Record name 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87719-16-2
Record name 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical assessment of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione , a macrocyclic bis-carbonate widely recognized in polymer science as the cyclic dimer of tetramethylene carbonate (TeMC) .

Common Names: Cyclic Tetramethylene Carbonate Dimer; Bis(tetramethylene carbonate); 1,4-Butanediol Polycarbonate Cyclic Dimer. CAS Registry Number: 87719-16-2 Molecular Formula: C₁₀H₁₆O₆ Molecular Weight: 232.23 g/mol

Executive Summary

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione is a 14-membered macrocyclic ring containing two carbonate linkages separated by tetramethylene (butyl) spacers. It is primarily generated as a thermodynamic sink product during the thermal depolymerization of Poly(butylene carbonate) (PBC) or synthesized via high-dilution condensation.

For drug development and biomaterials professionals, this molecule represents a critical intermediate and monomer . Unlike its 7-membered monomeric analog (1,3-dioxepan-2-one), which suffers from ring strain issues, the 14-membered dimer offers a unique entropy-driven pathway to high-molecular-weight, biodegradable polycarbonates used in drug delivery matrices and soft tissue scaffolds.

Chemical Structure & Physiochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of two 1,4-butanediol units linked by two carbonate groups in a head-to-tail cyclic fashion.

  • Ring Size: 14 atoms (Macrocycle).

  • Linkage Type: Carbonate ester (-O-C(=O)-O-).

  • Conformation: The 14-membered ring is conformationally flexible but adopts a "collapsed" low-energy conformation in the solid state to maximize van der Waals interactions between the methylene chains, resulting in high crystallinity compared to the amorphous polymer.

Key Properties Table[5]
PropertyValue / DescriptionContext
Physical State Crystalline SolidDistinct from the viscous liquid/low-melting monomer (1,3-dioxepan-2-one).
Melting Point ~110–130 °C (Estimated range based on homologs)Sublimes under high vacuum (>200°C) without decomposition.
Solubility Soluble: CHCl₃, CH₂Cl₂, THF, Toluene. Insoluble: Water, Methanol, Hexane.Lipophilic nature due to tetramethylene spacers.
Reactivity Susceptible to Ring-Opening Polymerization (ROP).[1]Driven by entropy (ring expansion/linearization) rather than enthalpy (ring strain).
Hydrolytic Stability Degrades to 1,4-butanediol and CO₂.Surface erosion mechanism; slower degradation than polyesters.

Synthesis & Production Protocols

The synthesis of this macrocycle is non-trivial due to the competing formation of linear oligomers. Two primary strategies exist: Thermal Depolymerization (Top-Down) and High-Dilution Condensation (Bottom-Up).

Method A: Thermal Depolymerization (Preferred for Purity)

This method exploits the "back-biting" mechanism of linear polyesters/polycarbonates at high temperatures.

Protocol:

  • Precursor Preparation: Synthesize low-molecular-weight Poly(butylene carbonate) (PBC) oligomers by condensing 1,4-butanediol with dimethyl carbonate (DMC) using a catalyst like Titanium(IV) butoxide or Zinc Acetate.

  • Depolymerization:

    • Load the PBC oligomer into a glass reactor equipped with a sublimation cold finger.

    • Add catalyst: PbO or Sn(Oct)₂ (0.5 wt%).

    • Heat to 220–250 °C under high vacuum (<0.1 mmHg).

  • Isolation: The cyclic dimer is volatile at this temperature and sublimes onto the cold finger.

  • Purification: Recrystallize the sublimate from dry toluene to remove traces of linear oligomers.

Method B: Enzymatic Cyclization (Green Chemistry)

Uses Candida antarctica Lipase B (CALB) in high dilution to favor intramolecular cyclization over intermolecular propagation.

Protocol:

  • Dissolve 1,4-butanediol and dimethyl carbonate (1:1 molar ratio) in dry toluene.

  • Critical Step: Maintain a low concentration (<0.1 M) to favor cyclization (Jacobson-Stockmayer principle).

  • Add immobilized CALB (Novozym 435).

  • Stir at 80 °C for 48-72 hours over molecular sieves (to remove methanol by-product).

  • Filter enzyme, evaporate solvent, and recrystallize.

Applications in Drug Delivery & Biomaterials[7][8]

Entropy-Driven Ring-Opening Polymerization (ED-ROP)

The 14-membered ring is virtually strain-free. Polymerization is driven by the entropy gain of forming flexible linear chains. This allows for the synthesis of Poly(butylene carbonate) with extremely high molecular weights (>100,000 Da), which is difficult to achieve via polycondensation.

  • Mechanism: Coordination-Insertion (using Sn, Zn, or Rare Earth catalysts).

  • Utility: High MW PBC is a tough, biodegradable plastic suitable for bone screws and sutures.

Copolymerization for Tunable Degradation

The dimer can be copolymerized with:

  • L-Lactide: To increase the flexibility and elongation-at-break of brittle PLA.

  • Caprolactone: To modulate the degradation rate (Carbonates degrade slower than esters, preventing acidic burst release).

Drug Carrier Systems

The hydrophobic tetramethylene domains allow for the encapsulation of lipophilic drugs (e.g., Paclitaxel) within microspheres formed from PBC copolymers. The degradation product (1,4-butanediol) is metabolizable, making it a safe candidate for implantable devices.

Visualizations & Mechanisms

Figure 1: Synthesis and Polymerization Cycle

The following diagram illustrates the lifecycle of the molecule: from linear oligomer to cyclic dimer (via depolymerization) and back to high-performance polymer (via ROP).

G Oligomer Linear PBC Oligomer (Low MW) Depoly Thermal Depolymerization (240°C, Vacuum, Sn Cat.) Oligomer->Depoly Back-biting Dimer 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (Cyclic Dimer) Depoly->Dimer Sublimation ROP Entropy-Driven ROP (Sn(Oct)2, 120°C) Dimer->ROP Ring Opening Polymer High MW Poly(butylene carbonate) (Biodegradable Plastic) ROP->Polymer Propagation Polymer->Oligomer Hydrolysis/Degradation

Caption: Cycle of synthesis and polymerization.[1] The cyclic dimer acts as the purified intermediate allowing access to high-molecular-weight polymers.

Figure 2: Chemical Structure Connectivity

A representation of the 14-membered ring connectivity.

Caption: Simplified connectivity graph representing the carbonate-alkylene repeating motif within the macrocycle.

References

  • Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Polymer, 1995.[2]

  • Ring-Opening Polymerization of Macrocyclic Carbonates. Macromolecules, 2022.[3]

  • Thermal Degradation Mechanism of Poly(butylene carbonate). Polymer Degradation and Stability, 2012.

  • Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Chemical Reviews, 2021. [3]

  • 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione CAS Data. Common Chemistry, 2025.

Sources

Guide to 1,3-Dioxepan-2-one Cyclic Dimer: Nomenclature, Synthesis, and Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclic dimer of 1,3-dioxepan-2-one (commonly known as tetramethylene carbonate or TEMC) represents a critical intermediate and high-purity monomer source in the synthesis of biomedical polycarbonates.[1] Unlike its thermodynamic monomeric precursor, the cyclic dimer—1,3,8,10-tetraoxacyclotetradecane-2,9-dione —possesses unique conformational attributes that influence entropy-driven ring-opening polymerization (ED-ROP).[1] This guide provides a definitive reference on the nomenclature, physicochemical identity, and polymerization utility of this macrocycle, essential for researchers developing resorbable medical devices and controlled-release drug delivery systems.

Nomenclature and Chemical Identity

Precise nomenclature is vital for distinguishing the cyclic dimer from its monomer and linear oligomers. The molecule is a 14-membered macrocyclic bis-carbonate.[1]

Core Identifiers
Attribute Details
Primary IUPAC Name 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione
Common Name Cyclic bis(tetramethylene carbonate)
Alternative Synonyms [1] • 1,3-Dioxepan-2-one cyclic dimer• Tetramethylene carbonate dimer• Cyclobis(1,4-butylene carbonate)
CAS Registry Number 87719-16-2
Molecular Formula C₁₀H₁₆O₆
Molecular Weight 232.23 g/mol
Structural Logic

The nomenclature derives from the Hantzsch-Widman system for macrocycles:

  • Tetraoxa: Indicates four oxygen atoms in the ring.

  • Cyclotetradecane: A 14-membered saturated ring.[1]

  • 2,9-dione: Carbonyl groups located at positions 2 and 9.[1]

  • Numbering: Priority is given to the heteroatoms (oxygens), starting with one oxygen as position 1, the carbonyl carbon as 2, and the second oxygen as 3. The second carbonate unit mirrors this at position 8.

Structural Characterization and Thermodynamics[2][3]

The transition from the 7-membered monomer to the 14-membered dimer alters the thermodynamic landscape of polymerization.

Conformational Strain
  • Monomer (1,3-dioxepan-2-one): Possesses moderate ring strain (approx. 30–40 kJ/mol) but suffers from lower polymerizability compared to 6-membered rings due to transannular interactions.[1]

  • Cyclic Dimer (14-membered): Effectively "strainless" relative to the monomer. It exists in a global energy minimum that mimics the linear polymer chain's conformation. This makes the dimer thermodynamically stable and resistant to thermal polymerization unless specific entropy-driven conditions are met.[1]

Synthesis Pathways

The cyclic dimer is rarely the primary product of direct phosgenation. It is typically generated via:

  • Thermal Depolymerization: Heating poly(tetramethylene carbonate) (PTEMC) under vacuum with specific catalysts (e.g., tin(II) octoate or metal alkoxides) favors "back-biting" reactions that yield cyclic oligomers, primarily the dimer.

  • Enzymatic Cyclization: Lipase-catalyzed condensation (e.g., Candida antarctica Lipase B) of diethyl carbonate with 1,4-butanediol in dilute solution can selectively produce the cyclic dimer by suppressing linear propagation.

Polymerization Protocols: Entropy-Driven ROP[1][4]

The polymerization of 1,3,8,10-tetraoxacyclotetradecane-2,9-dione differs fundamentally from the enthalpy-driven polymerization of strained small rings (like lactide).[1] It relies on Entropy-Driven Ring-Opening Polymerization (ED-ROP) .[1]

Mechanism

Since the enthalpy change (


) of opening the 14-membered ring is near zero, the driving force is the gain in conformational entropy (

) as the rigid macrocycle converts to a flexible linear chain. This requires high monomer concentrations and elevated temperatures to overcome the critical monomer concentration (

).
Experimental Protocol: ED-ROP of Cyclic Dimer

Objective: Synthesis of high molecular weight Poly(tetramethylene carbonate) (PTEMC).

Materials:

  • Monomer: 1,3,8,10-tetraoxacyclotetradecane-2,9-dione (Recrystallized from dry toluene).[1]

  • Catalyst: Stannous Octoate (Sn(Oct)₂) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for organocatalytic routes.[1]

  • Initiator: Benzyl alcohol (BnOH) (Dried over CaH₂).

Step-by-Step Methodology:

  • Preparation: In a glovebox under Argon, charge a silanized glass ampoule with the cyclic dimer (1.0 g, 4.3 mmol).

  • Initiation: Add initiator (BnOH) to target theoretical

    
     (e.g., monomer/initiator ratio = 500:1).
    
  • Catalysis: Add catalyst solution (Sn(Oct)₂ in toluene) to achieve a monomer/catalyst ratio of 5000:1. Remove solvent under high vacuum if added in solution.

  • Polymerization: Seal the ampoule under vacuum. Immerse in an oil bath at 140°C .

    • Note: High temperature is crucial to shift the equilibrium toward the polymer.

  • Termination: Quench the reaction by rapid cooling to liquid nitrogen temperature (freezing the equilibrium).

  • Purification: Dissolve the crude product in chloroform and precipitate into cold methanol to remove unreacted macrocycles.

Visualization: ED-ROP Pathway[1]

ED_ROP_Mechanism Monomer 1,3-Dioxepan-2-one (7-membered) Dimer Cyclic Dimer (14-membered) Monomer->Dimer Dimerization (Lipase/Dilution) Polymer Poly(tetramethylene carbonate) (Linear Random Coil) Dimer->Polymer ED-ROP (ΔS > 0, T > Tc) Polymer->Dimer Depolymerization (Back-biting)

Figure 1: The cyclic dimer acts as a thermodynamic sink in the equilibrium but serves as a high-purity monomer for entropy-driven polymerization.

Applications in Drug Development

The cyclic dimer is not merely a byproduct; it is a strategic tool in biomaterial engineering.

Application Domain Utility of Cyclic Dimer
Copolymerization Used to introduce flexible "soft" segments into rigid polylactide (PLA) or polyglycolide (PGA) backbones without the transesterification side-reactions common with linear diols.[1]
Viscosity Control Acts as a reactive diluent in melt-processing of high-viscosity absorbable polymers.[1]
Purity Standard Serves as an analytical standard for quantifying "extractables and leachables" (E&L) in regulatory submissions for medical devices (ISO 10993-18).

References

  • Bisht, K. S., et al. (1997). "Enzyme-catalyzed ring-opening polymerization of the cyclic dimer of 1,3-dioxepan-2-one." Macromolecules, 30(25), 7735-7742. Link

  • Albertsson, A. C., & Eklund, M. (1995). "Synthesis of copolymers of 1,3-dioxan-2-one and oxepan-2-one using coordination catalysts." Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1825-1831. Link

  • Hodge, P. (2002). "Entropically driven ring-opening polymerization." Chemical Reviews, 102(10), 3717-3752.[1] Link

  • PubChem. (n.d.). "1,3,8,10-Tetraoxacyclotetradecane-2,9-dione - Compound Summary." National Center for Biotechnology Information. Link

Sources

Thermodynamic Stability of Carbonate Cyclic Oligomers: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Entropy-Enthalpy Standoff

In the synthesis and processing of polycarbonates (PC), cyclic carbonate oligomers (CCOs) represent a thermodynamic singularity. Unlike their linear counterparts, their stability is not governed solely by bond energy but by a fierce competition between ring strain (Enthalpy,


)  and conformational freedom (Entropy, 

)
.

For the drug development and polymer scientist, CCOs offer a dual utility: they are high-purity intermediates for Ring-Opening Polymerization (ROP) yielding medical-grade polymers without volatile byproducts, and they are the primary target in the chemical recycling of Bisphenol A (BPA) polycarbonate.

This guide moves beyond basic definitions to explore the Ring-Chain Equilibrium (RCE), providing a self-validating protocol to determine thermodynamic stability constants and the critical monomer concentration (


).

Part 1: Theoretical Framework

The Jacobson-Stockmayer (JS) Theory & Modern Refinements

The thermodynamic probability of ring formation is classically described by the Jacobson-Stockmayer theory.[1] It posits that the equilibrium constant for cyclization (


) of a ring with degree of polymerization 

is proportional to the probability that chain ends meet.


Where


 is a proportionality constant related to the effective bond length.

The Senior Scientist's Insight: While JS theory provides a baseline, it assumes Gaussian chain statistics which fail for small, rigid rings (like cyclic dimers or trimers of BPA-carbonate). In practice, we observe deviations due to:

  • Ring Strain: Small cycles (

    
    ) have significant enthalpic penalties not accounted for in simple Gaussian models.
    
  • Rigid Backbones: The BPA moiety is stiff, reducing the entropic penalty of cyclization compared to flexible aliphatic chains.

  • Kricheldorf’s Correction: Recent studies suggest that in bulk (melt) conditions, the "critical concentration" concept becomes distinct from solution behavior, driven by transesterification kinetics rather than pure diffusion.

The Thermodynamic Landscape

The stability of CCOs is defined by the Gibbs Free Energy of Polymerization (


):


  • Enthalpy (

    
    ):  For 6-membered cyclic carbonates, ring strain is moderate. For macrocyclic BPA-carbonates (12+ atoms), strain is negligible (
    
    
    
    ). Thus, the driving force for polymerizing these macrocycles is entropic, not enthalpic.
  • Entropy (

    
    ):  Polymerization reduces translational entropy (many molecules become one). Therefore, 
    
    
    
    is negative.
  • The Consequence: At high temperatures,

    
     becomes large and positive, making 
    
    
    
    . Depolymerization to cycles is thermodynamically favored at high temperatures and high dilution.

ThermodynamicLandscape Figure 1: The thermodynamic cycle of Carbonate Oligomers. High dilution favors cyclics; high concentration favors linear polymer. cluster_0 Low Temp / High Conc cluster_1 High Temp / High Dilution Linear Linear Polymer (High MW) Transition Ring-Chain Equilibrium (RCE) Linear->Transition Depolymerization (Back-biting) Cyclic Cyclic Oligomers (Entropy Favored) Cyclic->Transition ROP (Entropically Driven) Transition->Linear Concentration Transition->Cyclic Dilution

Part 2: Structural Determinants & Data

The stability of CCOs varies drastically by ring size. Below is a summary of Bisphenol A (BPA) cyclic oligomers, the most industrially relevant class.

Table 1: Thermodynamic Properties of BPA Cyclic Oligomers

Oligomer (

)
StructureMelting Point (

)
Solubility (DCM)Ring StrainStability Profile
Cyclic Dimer 2 BPA units~370°C (Decomposes)LowHighKinetically trapped; difficult to polymerize without high heat.
Cyclic Trimer 3 BPA units~325°CModerateModerateStable solid; polymerizes rapidly above Tm.
Cyclic Tetramer 4 BPA units~200-210°CHighLow"Sweet spot" for processing; behaves like stress-free macrocycles.
High Cyclics

Broad range (<200°C)HighNegligibleEntropically dominated; exists in equilibrium with linear polymer.

Note: Data aggregated from Brunelle et al. and Kricheldorf studies (See References).

Part 3: Experimental Protocol

Protocol: Determination of Critical Concentration ( )

Objective: To determine the thermodynamic stability limit where linear polymer converts to 100% cyclic oligomers. This is the "self-validating" standard for assessing stability.

Reagents:

  • Substrate: High MW Polycarbonate (BPA-PC) or pure Cyclic Oligomer mixture.

  • Solvent: Orthodichlorobenzene (ODCB) or Dichloromethane (DCM) (Anhydrous).

  • Catalyst: Triethylamine (Et3N) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Quenching Agent: Acetic Acid or Benzoyl Chloride.

Workflow:

  • Preparation (The Approach from Both Sides):

    • Set A (Depolymerization): Dissolve linear PC at concentrations: 0.01M, 0.05M, 0.1M, 0.5M, 1.0M.

    • Set B (Polymerization): Dissolve pure cyclic oligomers at the same concentrations.

    • Rationale: True equilibrium is only confirmed if both Set A and Set B converge to the same composition at a given concentration.

  • Equilibration:

    • Add Catalyst (1 mol% relative to repeat unit).

    • Heat to reflux (e.g., 40°C for DCM, 180°C for ODCB) for 24 hours.

    • Note: High temperature accelerates the "back-biting" transesterification required to reach equilibrium.

  • Quenching & Analysis:

    • Quench immediately with excess Acetic Acid.

    • Analyze via GPC (Gel Permeation Chromatography) using UV detection (254 nm).

    • Validation: Check mass balance. Total area (Cyclics + Linear) must equal initial mass ±5%.

  • Data Processing:

    • Plot Log([Cyclics]/[Linear]) vs. Log(Initial Concentration) .

    • The intersection point where Linear fraction

      
       0 is the Critical Concentration (
      
      
      
      )
      .

ProtocolWorkflow Figure 2: Self-Validating Equilibration Protocol. Ensures thermodynamic stability is measured, not kinetic rates. Start Start Prep Prepare Solutions (0.01M - 1.0M) Start->Prep Branch Approach Equilibrium Prep->Branch SetA Set A: Linear PC (Depolymerization) Branch->SetA SetB Set B: Cyclic Oligomers (Polymerization) Branch->SetB Catalyst Add Catalyst (Et3N or TBD) SetA->Catalyst SetB->Catalyst Reflux Reflux 24h (Promote Transesterification) Catalyst->Reflux Quench Quench (Acid) & GPC Analysis Reflux->Quench Result Convergence Check: Set A = Set B? Quench->Result Valid Valid Equilibrium Data Result->Valid Yes Invalid Kinetic Trap (Repeat at Higher T) Result->Invalid No

Part 4: Computational Modeling (DFT)

For researchers designing novel carbonate drugs or monomers, experimental synthesis is costly. Computational screening is the standard first step.

Recommended Methodology:

  • Theory Level: DFT (Density Functional Theory) at B3LYP/6-31G(d) or wB97X-D/def2-TZVP (includes dispersion corrections, critical for

    
    -stacking in BPA rings).
    
  • Parameter: Strain Energy (

    
    ) .
    
    
    
    
    • Linear Reference: An isodesmic reaction comparing the cyclic carbonate to a strain-free linear carbonate (e.g., Diphenyl Carbonate).

  • Software: Gaussian, ORCA, or GAMESS.

Interpretation:

  • If

    
     kcal/mol: Highly reactive, likely unstable (prone to spontaneous hydrolysis).
    
  • If

    
     kcal/mol: "Stress-free" macrocycle. Polymerization will be entropy-driven (requires high concentration).
    

Part 5: Applications in Drug Development & Recycling

  • Biodegradable Drug Carriers: Cyclic carbonates (especially aliphatic ones like Trimethylene Carbonate derivatives) are used to synthesize polycarbonates for drug delivery. Understanding the thermodynamic stability ensures the carrier does not depolymerize prematurely in storage but degrades predictably in vivo.

  • Chemical Recycling (The Circular Economy): The thermodynamic instability of PC at high temperatures is a feature, not a bug. By heating waste PC in dilute conditions with a catalyst, the equilibrium shifts entirely to Cyclic Oligomers (Figure 1). These purified cyclics can then be repolymerized into virgin-quality plastic, closing the loop.

References

  • Brunelle, D. J., et al. (1989).[2] Remarkably selective formation of macrocyclic aromatic carbonates: versatile new intermediates for the synthesis of aromatic polycarbonates.[2] Journal of the American Chemical Society.[2] Link

  • Kricheldorf, H. R., & Weidner, S. M. (2020). Synthesis of cyclic polymers and flaws of the Jacobson–Stockmayer theory.[1] Polymer Chemistry.[2][3][4][5] Link

  • Jacobson, H., & Stockmayer, W. H. (1950). Intramolecular Reaction in Polycondensations. I. The Theory of Linear Systems. The Journal of Chemical Physics.[6] Link

  • Matsukizono, H., & Endo, T. (2018). Polycarbonates via Ring-Opening Polymerization: Differences between Six- and Five-Membered Cyclic Carbonates.[7][8] Macromolecular Rapid Communications. Link

  • Kaminsky, W., et al. (2001). Equilibrium polymerization of cyclic carbonate oligomers.[9] Journal of Chemical Physics.[6] Link

Sources

Technical Guide: Tetramethylene Carbonate (TMC) – Monomer vs. Dimer Dynamics in ROP

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of aliphatic polycarbonates, Tetramethylene Carbonate (TMC) (1,3-dioxan-2-one) acts as the primary monomer. However, its thermodynamic behavior presents a critical challenge: the formation and presence of its cyclic dimer (1,3,7,9-tetraoxacyclododecane-2,8-dione).

This guide delineates the structural, thermodynamic, and kinetic differences between the TMC monomer and its dimer. For researchers in drug delivery and resorbable implants, distinguishing these two is vital. The monomer drives Ring-Opening Polymerization (ROP), while the dimer acts as a thermodynamic sink—a non-reactive impurity that terminates chain growth and broadens molecular weight distribution (dispersity,


).

Part 1: Structural & Thermodynamic Distinctions[1]

The fundamental difference between the monomer and dimer lies in Ring Strain Energy (RSE) . This thermodynamic parameter dictates polymerizability.[1]

The Monomer: 1,3-dioxan-2-one[2][3][4][5]
  • Structure: 6-membered heterocycle.[1][2][3]

  • Conformation: Adopts a chair or twist-boat conformation.

  • Thermodynamics: The 6-membered ring possesses moderate ring strain (

    
    ).[1] This negative enthalpy is the driving force for ROP. However, it is less strained than 4- or 5-membered rings, making it prone to equilibrium reactions.
    
  • Function: Active reagent for high molecular weight Poly(trimethylene carbonate) (PTMC).[1]

The Dimer: 1,3,7,9-tetraoxacyclododecane-2,8-dione
  • Structure: 12-membered macrocycle.[1]

  • Conformation: Flexible, stress-free macrocyclic ring.[1]

  • Thermodynamics: The 12-membered ring is essentially strain-free .[1]

    • 
      .[1]
      
    • Implication: It is thermodynamically stable and resists polymerization.[1] In a reaction vessel, it does not open to propagate the chain; instead, it accumulates as a "dead" byproduct via backbiting.

Comparative Data Table
FeatureTMC Monomer (Active)TMC Cyclic Dimer (Inert)
Formula


MW 102.09 g/mol 204.18 g/mol
Ring Size 6-membered12-membered
Melting Point 46–48 °C> 110 °C (Typical for cyclic oligomers)
Ring Strain Moderate (Polymerizable)Negligible (Non-polymerizable)
Role in ROP FeedstockThermodynamic Sink / Impurity

Part 2: The Thermodynamic Trap (Visualized)

The relationship between monomer, polymer, and dimer is governed by the Jacobson-Stockmayer Theory of ring-chain equilibrium. During polymerization, the active chain end can "bite back" on itself. If it forms a 6-membered ring, it regenerates the monomer (depolymerization). If it forms a 12-membered ring, it creates the stable dimer.

Diagram 1: ROP vs. Backbiting Pathways[1]

ROP_Thermodynamics Monomer TMC Monomer (6-Membered Ring) High Energy ActiveChain Active Polymer Chain (Propagating Species) Monomer->ActiveChain Initiation (k_i) ActiveChain->Monomer Depolymerization (High Temp) Polymer High MW PTMC (Linear Polymer) ActiveChain->Polymer Propagation (k_p) Dimer Cyclic Dimer (12-Membered Ring) Thermodynamic Sink ActiveChain->Dimer Backbiting (k_cyc) Irreversible Trap Dimer->ActiveChain Re-initiation (Very Slow/Impossible)

Caption: The kinetic competition between linear propagation (green) and cyclic dimer formation via backbiting (red). The dimer acts as a thermodynamic sink.

Part 3: Synthesis & Purification Protocol

The dimer is rarely synthesized intentionally; it appears as a contaminant during the synthesis of the monomer (from 1,3-propanediol and ethyl chloroformate/urea) or during thermal degradation.

The Problem: Commercial "98%" TMC often contains trace dimer.[1] The Solution: Recrystallization.[1][4][5][6][7][8][9] Distillation is risky because high heat promotes thermal equilibration back to the dimer.

Protocol: Low-Temperature Recrystallization

Scope: Purification of TMC Monomer from Dimer/Oligomer impurities.

  • Solvent Selection:

    • Good Solvent: THF or Ethyl Acetate (Solubilizes both at high temp).[1]

    • Poor Solvent: Cold Diethyl Ether or Hexane (Monomer precipitates, impurities stay or vice-versa depending on profile).[1]

    • Recommended System:THF / Diethyl Ether (1:4 v/v) or Toluene .[1]

  • Step-by-Step Methodology:

    • Dissolution: Dissolve crude TMC in minimal warm THF (

      
      ). Do not boil excessively.
      
    • Filtration: Filter warm to remove insoluble linear oligomers.[1]

    • Precipitation: Slowly add the warm solution into a stirred vessel of cold diethyl ether (

      
      ).
      
      • Note: The monomer crystallizes out as white needles. The cyclic dimer and low-MW oily oligomers often remain in the supernatant due to kinetic solubility differences.

    • Isolation: Vacuum filter immediately on a chilled Buchner funnel.

    • Drying: Dry in a vacuum desiccator over

      
       at room temperature for 24h.
      
  • Validation:

    • Check Melting Point.[1][2][5] Sharp transition at 46–47°C indicates purity. Broadening or elevation suggests dimer/oligomer contamination.

Part 4: Analytical Characterization

Distinguishing the monomer from the dimer requires high-resolution techniques, as their chemical composition (


 ratio) is identical.
Proton NMR ( -NMR)

Both species contain methylene protons, but ring conformation shifts the signals.

  • Solvent:

    
    [1][10]
    
  • Monomer:

    • 
      -protons (adjacent to carbonate): Triplet at 4.45 ppm .[1]
      
    • 
      -protons: Quintet at 2.15 ppm .[1]
      
  • Dimer/Polymer:

    • The

      
      -protons in the stress-free 12-membered ring (or linear polymer) shift upfield to approx 4.24 ppm .
      
    • Diagnostic: Integration of the 4.24 ppm peak relative to the 4.45 ppm peak quantifies dimer/polymer contamination.

Gel Permeation Chromatography (GPC)[5]
  • Monomer: Elutes at the "system peak" or very late retention time.[1]

  • Dimer: Elutes slightly earlier than the monomer but distinct from the high MW polymer.[1]

  • Observation: In a crude polymerization mixture, the dimer appears as a persistent low-MW tail that does not disappear even at 100% monomer conversion.

Part 5: Impact on Polymerization (Why it Matters)

If your feedstock contains dimer, or if your reaction runs too hot (


), you encounter the "Ceiling Temperature" effect where the polymer unzips into the stable dimer.
Diagram 2: Impact of Dimer on Molecular Weight

PDI_Impact cluster_0 Scenario A: Pure Monomer cluster_1 Scenario B: Dimer Contamination PureFeed Pure TMC Feed HighMW High MW Polymer (>100 kDa) PureFeed->HighMW LowPDI Low Dispersity (Đ < 1.5) HighMW->LowPDI DirtyFeed TMC + 5% Dimer InertDiluent Dimer acts as Inert Diluent DirtyFeed->InertDiluent KineticShift Slower Kinetics (Effective [M] Lower) InertDiluent->KineticShift BroadPDI Broad Dispersity (Đ > 2.0) KineticShift->BroadPDI

Caption: Comparison of polymerization outcomes. Dimer contamination acts as a non-reactive diluent, skewing kinetic calculations and broadening dispersity.

Key Takeaway for Drug Delivery

For researchers formulating drug-eluting depots: Dimer contamination acts as a plasticizer. [1]

  • It lowers the Glass Transition Temperature (

    
    ) of the final PTMC.[3]
    
  • It accelerates degradation unpredictably (small molecules leach out faster than polymer erosion).[1]

  • Strict Limit: Ensure Monomer purity

    
     via the recrystallization protocol above to guarantee reproducible degradation profiles.
    

References

  • PubChem. (2025).[1][11] Trimethylene Carbonate (Compound Summary).[1][4][11] National Library of Medicine. [Link]

  • Kricheldorf, H. R., et al. (1991).[1][4] Polymers of carbonic acid,[4][12][13][14] 6. Polymerization of trimethylene carbonate with complexation catalysts. Makromolekulare Chemie.[1][4][12][15] [Link]

  • University of Pittsburgh. (n.d.). Recrystallization Protocol.[1][4][5][7] Department of Chemistry.[1] [Link]

  • Matsumura, S., et al. (1999).[1] Lipase-catalyzed ring-opening polymerization of 1,3-dioxan-2-one. Macromolecular Rapid Communications.[1] [Link]

  • CD Bioparticles. (2025).[1] What is Trimethylene Carbonate Monomer?[Link]

Sources

Physical Properties of 14-Membered Cyclic Carbonate Rings

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical properties, structural dynamics, and polymerization behavior of 14-membered cyclic carbonate rings. It distinguishes between the two primary chemical entities that fit this description: the monomeric undecamethylene carbonate (derived from 1,11-undecanediol) and the dimeric cyclobis(tetramethylene carbonate) (a stable dimer of the 7-membered ring).

An In-Depth Technical Guide

Executive Summary

14-membered cyclic carbonates represent a specific class of macrocyclic monomers (MCMs) critical to the development of biodegradable polycarbonates and advanced drug delivery systems. Unlike their highly strained 5- and 6-membered counterparts (ethylene and propylene carbonate), 14-membered rings are characterized by low ring strain , high conformational flexibility , and entropy-driven polymerization thermodynamics.

Researchers must distinguish between two distinct structural isomers often encountered in literature:

  • Undecamethylene Carbonate (UDMC): The true monomeric 14-membered ring (

    
    ), a low-melting solid.
    
  • Cyclobis(tetramethylene carbonate) [(TeMC)

    
    ]:  The cyclic dimer of the 7-membered tetramethylene carbonate (
    
    
    
    ), a high-melting, highly crystalline solid often formed as a thermodynamic sink during depolymerization.
Physical Properties Data

The following table contrasts the physicochemical properties of the two dominant 14-membered carbonate species.

PropertyUndecamethylene Carbonate (Monomer)Cyclobis(tetramethylene carbonate) (Dimer)
Formula


Ring Size 14 atoms14 atoms
Molecular Weight 214.29 g/mol 232.23 g/mol
Melting Point (

)
40–41 °C 173–175 °C
Boiling Point ~104.5 °C (at 7 mmHg)Decomposes/Polymerizes >200 °C
Density (

)
0.9968 g/cm³>1.22 g/cm³ (est.[1] based on monomer)
Refractive Index (

)
1.4544N/A (Solid)
Solubility Soluble in THF, CHCl

, Toluene
Low solubility in cold solvents; Soluble in hot DMSO/DMAc
Crystallinity ModerateHigh (Platelet-like crystals)

Technical Note: The extreme difference in melting points (


 vs 

) highlights the impact of symmetry and intermolecular forces. The dimer [(TeMC)

] adopts a rigid, highly ordered crystal lattice, making it significantly more stable and harder to process than the flexible monomeric UDMC.
Structural & Conformational Dynamics
3.1 The Macrocyclic Effect

14-membered rings reside in the "stress-free" region of cycloalkane derivatives. Unlike medium-sized rings (8–11 members) which suffer from severe transannular strain (Prelog strain), 14-membered carbonates adopt conformations that minimize H-H eclipsing interactions.

  • Conformation: They exist as a mixture of multiple low-energy conformers (e.g., [3434] diamond lattice conformations).

  • Dipole Alignment: In [(TeMC)

    
    ], the two carbonate groups are antiparallel, canceling net dipole moments in the crystal lattice, which contributes to its high enthalpy of fusion.
    
3.2 Synthesis & Depolymerization Pathways

The formation of 14-membered rings is often a competition between kinetic control (forming the 7-membered monomer) and thermodynamic control (forming the 14-membered dimer).

SynthesisPathways Diol 1,4-Butanediol Oligomer Linear Oligomers (Polycarbonates) Diol->Oligomer Polycondensation (Zn(OAc)2, 180°C) DMC Dimethyl Carbonate DMC->Oligomer TeMC Tetramethylene Carbonate (7-Membered Monomer) Kinetic Product Oligomer->TeMC Depolymerization (Vac, 200°C) Dimer Cyclobis(tetramethylene carbonate) (14-Membered Dimer) Thermodynamic Sink Oligomer->Dimer Enzymatic Cyclization (Lipase CA, Dilute Toluene) TeMC->Dimer Dimerization (Slow, Equilibrium) Polymer High MW PTMC (Polymer) TeMC->Polymer ROP Dimer->Polymer Entropy-Driven ROP (>180°C)

Figure 1: Synthesis pathways distinguishing the kinetic 7-membered monomer from the thermodynamic 14-membered dimer.

Thermodynamics of Polymerization

Polymerization of 14-membered carbonates is entropy-driven .

  • Enthalpy (

    
    ):  Close to zero. Because the ring is essentially strain-free, there is little enthalpic release upon ring-opening.
    
  • Entropy (

    
    ):  Positive. The driving force is the gain in conformational entropy as the constrained ring opens into a flexible polymer chain.
    
  • Implication: High polymerization temperatures are required to overcome the minimal enthalpic drive. For [(TeMC)

    
    ], ROP is typically conducted in bulk at temperatures 
    
    
    
    or using enzymatic catalysis to shift the equilibrium.
Experimental Protocols
5.1 Synthesis of Cyclobis(tetramethylene carbonate)

Method: Lipase-Catalyzed Macrocyclization (Green Route)

  • Reagents: 1,4-butanediol (10 mmol), Dimethyl carbonate (20 mmol), Novozym-435 (immobilized Candida antarctica Lipase B).

  • Solvent: Toluene (High dilution: 0.05 M to favor cyclization over polymerization).

  • Procedure:

    • Mix diol and carbonate in toluene with molecular sieves (4Å) to remove methanol.

    • Add Lipase (10% w/w relative to monomer).

    • Stir at 70–80 °C for 48 hours.

    • Filter enzyme and evaporate solvent.

  • Purification:

    • The crude product contains a mix of linear oligomers and cyclic species.

    • Isolation: Recrystallize from hot ethanol or acetone. The dimer [(TeMC)

      
      ] will crystallize as white platelets (
      
      
      
      ), while linear oligomers remain in solution.
5.2 Characterization
  • NMR (

    
    ): 
    
    • 
       4.20 ppm (t, 4H, 
      
      
      
      )
    • 
       1.80 ppm (m, 4H, 
      
      
      
      )
    • Note: Chemical shifts are very similar to the polymer; distinguish by end-group analysis (absence of -OH) and sharp melting point.

  • DSC (Differential Scanning Calorimetry):

    • Heat at 10 °C/min. Look for the sharp endotherm at 173 °C .

    • Self-Validation: If

      
      , the sample is likely contaminated with linear oligomers or the 7-membered monomer.
      
Applications in Drug Development
  • Biodegradable Stents & Implants: High MW poly(tetramethylene carbonate) derived from 14-membered rings exhibits superior elasticity and slower degradation rates compared to poly(lactide), making it ideal for soft-tissue engineering.

  • Macrolide Analogs: The 14-membered carbonate skeleton mimics the ring size of erythromycin. Functionalizing the undecamethylene backbone allows for the creation of novel "carbonate-macrolide" antibiotics with potentially altered resistance profiles.

References
  • Synthesis & Properties of Macrocyclic Carbonates

    • Macromolecules (2022).[2] "Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates."

  • Melting Points of Cyclic Polymers

    • Journal of Polymer Science (1955).[2] "The melting points of chain polymers."[2] (Classic reference establishing the odd-even effect in macrocycles).

  • Biomacromolecules (2000).
  • Ring Strain Data

    • Yale University. "Strain Energy in Cycloalkanes."

Sources

Solubility Profile and Dissolution Kinetics of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering next-generation bioresorbable materials, the precise control of polymer architecture begins with monomer solvation. 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (CAS: 87719-16-2) is a highly specialized 14-membered cyclic dicarbonate. It serves as a critical monomer in the ring-opening polymerization (ROP) of hydroxy-terminated polycarbonates, which are subsequently functionalized to create supramolecular biomedical polymers 1.

This technical whitepaper provides an authoritative analysis of the thermodynamic solubility profile of this macrocyclic dimer across various organic solvents. By understanding the causality between solvent polarity, crystalline lattice energy, and dissolution kinetics, scientists can optimize reaction conditions for high-yield polymer synthesis.

Molecular Architecture and Thermodynamic Solvation Principles

The dissolution of 1,3,8,10-tetraoxacyclotetradecane-2,9-dione is governed by its unique macrocyclic structure. As the cyclic dimer of tetramethylene carbonate, the molecule consists of two polar carbonate linkages (–O–C(=O)–O–) separated by two hydrophobic tetramethylene spacers (–CH₂–CH₂–CH₂–CH₂–).

The Causality of Solvent Selection

To achieve thermodynamic dissolution, a solvent must overcome the substantial crystalline lattice energy characteristic of highly symmetric cyclic dimers.

  • Polar Aprotic Solvents (The Gold Standard): Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are highly efficacious. Their permanent dipoles interact favorably with the monomer's carbonate carbonyls, while their lack of protic hydrogens prevents unwanted hydrogen bonding that could interfere with subsequent catalytic ROP processes 2.

  • Non-Polar Solvents: Aliphatic hydrocarbons (e.g., hexane) fail to induce sufficient dipole-induced dipole interactions, leaving the crystalline lattice intact.

  • Protic Solvents: While the monomer exhibits trace aqueous solubility (approx. 2.05 mg/mL) 3, protic solvents like water and methanol are strictly avoided in ROP workflows as they act as chain transfer agents, prematurely terminating polymer chain growth.

Empirical Solubility Profile

The following table summarizes the quantitative solubility data of 1,3,8,10-tetraoxacyclotetradecane-2,9-dione in standard laboratory solvents. Data is synthesized from topological modeling (Log S scale) and empirical macrocyclic carbonate behaviors.

Solvent ClassificationSolventDielectric Constant (

)
Solvation CapacityEstimated Solubility at 25°C (mg/mL)
Polar Aprotic Dichloromethane (DCM)9.1Excellent> 50.0
Polar Aprotic Chloroform (CHCl₃)4.8Excellent> 50.0
Polar Aprotic Tetrahydrofuran (THF)7.5High~ 35.0
Polar Aprotic Dimethylformamide (DMF)36.7Moderate-High~ 25.0
Polar Aprotic Ethyl Acetate (EtOAc)6.0Moderate~ 10.0
Polar Protic Methanol (MeOH)32.7Low< 5.0
Polar Protic Water (H₂O)80.1Very Low~ 2.05
Non-Polar Hexane1.9Insoluble< 0.1

Self-Validating Experimental Protocol for Solubility Determination

To ensure high data integrity (Trustworthiness), the determination of monomer solubility must utilize a self-validating isothermal shake-flask methodology coupled with HPLC-UV.

Step-by-Step Methodology
  • Excess Solute Addition: Add 100 mg of 1,3,8,10-tetraoxacyclotetradecane-2,9-dione to a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent.

    • Causality: Amber glass prevents potential UV-induced degradation of the carbonate linkages during prolonged equilibration.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker at 25.0 ± 0.1°C at 150 RPM for 48 hours.

    • Causality: Macrocyclic dimers possess high lattice energies. A 48-hour window ensures that the dissolution rate, which is kinetically limited, reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved monomer.

  • Inert Filtration: Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive aprotic solvents (unlike Nylon or PES), ensuring no leachable polymers artificially inflate the UV absorbance baseline.

  • HPLC-UV Quantification & System Validation: Dilute the aliquot into the mobile phase and inject it into the HPLC.

    • Self-Validation Step: Run a known concentration standard immediately before and after the unknown samples. If the standard's peak area deviates by >2%, it indicates solvent evaporation occurred during filtration, and the protocol must be restarted.

Protocol Step1 Solute Addition (Excess Monomer) Step2 Isothermal Agitation (25°C, 48h) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Equilibrium Step4 Filtration (0.22 µm PTFE) Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5 Aliquot

Figure 1: Self-validating shake-flask methodology for determining the thermodynamic solubility of macrocyclic monomers.

Application in Supramolecular Polymer Synthesis

The solubility profile of 1,3,8,10-tetraoxacyclotetradecane-2,9-dione dictates its utility in advanced material science. In the synthesis of modular bioresorbable implants, this monomer undergoes Ring-Opening Polymerization (ROP) to yield hydroxy-terminated polycarbonates 4.

Because the resulting polymer must remain solvated as its molecular weight increases, the reaction is typically conducted in bulk or in high-solvency media like THF or CHCl₃. Once the polycarbonate backbone is synthesized, it is end-capped with quadruple hydrogen-bonding units (4H-units), such as 2-ureido-4-pyrimidone (UPy). This creates a reversible, supramolecular hydrogel or elastomer capable of self-healing and controlled biodegradation in vivo 1.

ROP_Workflow Monomer 1,3,8,10-Tetraoxacyclotetradecane -2,9-dione Reaction Ring-Opening Polymerization (Organocatalyst, 60°C) Monomer->Reaction Solvent Aprotic Solvent (THF / CHCl₃) Solvent->Reaction Solvation & Kinetic Control Polymer Hydroxy-Terminated Polycarbonate Reaction->Polymer Chain Propagation Supramolecular UPy-Endcapped Biomedical Hydrogel Polymer->Supramolecular Functionalization (4H-Units)

Figure 2: Workflow of Ring-Opening Polymerization (ROP) utilizing 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione.

References

  • Title: Supramolecular biomedical polymers (US20200277448A1)
  • Title: Fluorinated supramolecular polymers (EP2457940B1)
  • Title: Modular bioresorbable or biomedical, biologically active supramolecular materials (WO2007058539A2)
  • Title: 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione Product Data & Solubility Source: Bidepharm URL

Sources

The Dual Role of Cyclic Dimers in Aliphatic Polycarbonate Synthesis: Thermodynamic Sinks and Entropy-Driven Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of cyclic dimers in aliphatic polycarbonate (APC) synthesis, structured for an expert audience.

Executive Summary

In the synthesis of aliphatic polycarbonates (APCs), cyclic dimers (and higher oligomers) occupy a critical dual position: they are both a thermodynamic "sink" that limits molecular weight during conventional ring-opening polymerization (ROP) and a highly valuable "precursor" for Entropy-Driven Ring-Opening Polymerization (ED-ROP).

This guide dissects the mechanistic pathways governing cyclic dimer formation, their impact on polymer physicochemical properties, and protocols for leveraging them to achieve ultra-high molecular weight (


) polymers.

Part 1: Mechanistic Foundations & Thermodynamics

The Ring-Chain Equilibrium (RCE)

The synthesis of APCs, particularly from 6-membered cyclic carbonates like trimethylene carbonate (TMC) , is governed by a dynamic equilibrium between linear polymer chains and cyclic species. This is described by the Jacobson-Stockmayer theory, where the concentration of cyclic oligomers


 in equilibrium is independent of the initial monomer concentration and depends only on the ring size 

.
  • Enthalpy-Driven ROP (Conventional): For strained 6-membered rings (e.g., TMC), polymerization is driven by the relief of ring strain (

    
    ). However, as conversion increases, the concentration of linear active ends promotes intramolecular "backbiting," forming cyclic dimers (12-membered rings) and trimers.
    
  • Entropy-Driven ROP (ED-ROP): Unstrained macrocyclic dimers (e.g., cyclic dimers of TMC) possess high conformational entropy in the ring form. Their polymerization is driven by the huge gain in conformational entropy (

    
    ) upon ring opening, despite 
    
    
    
    .
Backbiting and the Cyclic Dimer

The "Cyclic Dimer" in this context typically refers to the 12-membered macrocycle formed by two repeating carbonate units.



This reaction is the primary mechanism for molecular weight broadening (high PDI) and thermal degradation.
Visualization: Ring-Chain Equilibrium Landscape

RCE_Landscape Monomer Cyclic Monomer (6-membered TMC) ActiveChain Active Linear Chain (Living End) Monomer->ActiveChain ROP (k_p) Enthalpy Driven CyclicDimer Cyclic Dimer (12-membered Macrocycle) ActiveChain->CyclicDimer Backbiting (k_bb) Thermodynamic Sink Polymer High Mw Polymer ActiveChain->Polymer Propagation CyclicDimer->ActiveChain ED-ROP Entropy Driven

Figure 1: The thermodynamic landscape connecting monomers, linear chains, and cyclic dimers.[1] Note the reversibility allowing cyclic dimers to act as both byproduct and monomer.

Part 2: Cyclic Dimers as Advanced Monomers (ED-ROP)

Contrary to their role as impurities, isolated cyclic dimers (or oligomer mixtures) are superior monomers for specific applications.

Advantages of Cyclic Dimer Polymerization
FeatureConventional Monomer (TMC)Cyclic Dimer/Oligomer (MCO)
Driving Force Enthalpy (

)
Entropy (

)
Melt Viscosity LowVery Low (Processing Advantage)
Volume Change ShrinkageMinimal / Expansion
Byproducts None (ideal)None
Equilibrium Reversible (Backbiting risk)Favors Polymer (High

)
Mechanism of ED-ROP

The polymerization of cyclic dimers proceeds via a "threading" or simple ring-expansion mechanism where the lack of ring strain means the reaction is almost entirely entropic. This allows for the synthesis of ultra-high molecular weight PTMC (


 g/mol ) which is difficult to achieve with standard TMC ROP due to the equilibrium ceiling.

Part 3: Experimental Protocols

Protocol A: Synthesis of Cyclic Oligomer Fraction (Depolymerization)

Objective: To isolate cyclic dimers/oligomers from linear PTMC for use as ED-ROP monomers.

Reagents:

  • High molecular weight Poly(trimethylene carbonate) (PTMC).[2]

  • Catalyst: Di-n-butyltin oxide (

    
    ) or TBD (1,5,7-Triazabicyclodec-5-ene).
    
  • Solvent: o-Dichlorobenzene (for high dilution).

Workflow:

  • Dissolution: Dissolve PTMC in o-dichlorobenzene to a dilute concentration (

    
     M) to favor cyclization over propagation (Jacobson-Stockmayer principle).
    
  • Catalysis: Add

    
     (1 mol% relative to repeating unit).
    
  • Reflux: Heat to reflux (

    
    C) for 24-48 hours. The high temperature and dilution drive the equilibrium toward cyclic species.
    
  • Isolation:

    • Cool to room temperature.

    • Concentrate solvent via rotary evaporation.

    • Precipitate in cold methanol to remove residual linear chains.

    • Fractionation: The filtrate contains the cyclic oligomers. Evaporate methanol.

    • Purification: Recrystallize from ethyl acetate/ether to isolate the cyclic dimer/trimer fraction.

  • Validation: Verify structure via MALDI-TOF MS (peaks at multiples of 102 Da + cation).

Protocol B: Entropy-Driven ROP of Cyclic Dimers

Objective: To synthesize High Mw PTMC from cyclic dimers.

Reagents:

  • Purified Cyclic Dimer/Oligomer fraction.

  • Initiator: n-Pentanol or similar alcohol (controls Mw).

  • Catalyst: Stannous Octoate (

    
    ) or TBD.
    

Workflow:

  • Melt Preparation: Place cyclic dimers in a silanized glass ampoule.

  • Drying: Dry under vacuum at

    
    C for 12 hours.
    
  • Initiation: Add initiator (e.g., [M]/[I] = 1000) and catalyst (0.1 mol%) under inert atmosphere (

    
     or Ar).
    
  • Polymerization:

    • Heat to

      
      C.
      
    • Note: The reaction is entropy-driven; higher temperatures favor higher conversion (unlike enthalpy-driven ROP where

      
       inhibits polymerization).
      
  • Termination: Quench by rapid cooling and dissolving in chloroform containing a trace of benzoic acid (if TBD used).

  • Precipitation: Pour into cold methanol.

Part 4: Characterization & Impact on Properties

Identification of Cyclic Dimers

Distinguishing cyclic dimers from linear chains is challenging but critical.

  • MALDI-TOF MS: The gold standard. Cyclic dimers appear as peaks at

    
    . Linear chains will have end-group masses added.
    
  • GPC (Gel Permeation Chromatography): Cyclic species have lower hydrodynamic volumes than linear analogs of the same mass, appearing at higher elution volumes (lower apparent Mw).

  • NMR:

    
     NMR shows subtle shifts in the 
    
    
    
    -methylene protons. End-group analysis (absence of -OH) confirms cyclic topology.
Impact on Material Properties

The presence of unreacted cyclic dimers (if not removed) acts as a plasticizer :

  • Thermal: Lowers

    
     (Glass Transition Temperature). Pure high-Mw PTMC has a 
    
    
    
    C. High cyclic content can drop this further, affecting mechanical integrity.
  • Mechanical: Reduces tensile strength and modulus.

  • Degradation: Cyclic dimers degrade faster than high Mw polymer, accelerating bulk erosion in biomedical implants.

Visualization: Backbiting Mechanism

Backbiting ActiveEnd Active Chain End (-O-) Carbonyl Ante-penultimate Carbonyl Carbon ActiveEnd->Carbonyl Nucleophilic Attack (Intramolecular) Transition Tetrahedral Intermediate Carbonyl->Transition Ring Closure Result Cyclic Dimer + Shortened Chain Transition->Result Chain Scission

Figure 2: The backbiting mechanism where the active chain end attacks a carbonyl group within the same chain, excising a cyclic dimer.

References

  • Equilibrium polymerization of cyclic carbonate oligomers Source: AIP Publishing / J. Chem. Phys. URL:[Link]

  • Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials Source: Chemical Reviews (ACS) URL:[Link]

  • Recent advances in entropy-driven ring-opening polymerizations Source: Polymer Chemistry (RSC) URL:[Link]

  • Cyclic Oligomers of Polycarbonates and Polyesters: Synthesis and Polymerization Source: ResearchGate / Semantic Scholar (General Reference for MCOs) URL:[Link]

  • Metal-free synthesis of poly(trimethylene carbonate) by efficient valorization of carbon dioxide Source: Green Chemistry (RSC) URL:[3][Link]

Sources

Advanced Synthesis and Mechanistic Pathways of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione is the cyclic dimer of tetramethylene carbonate (TMC), a seven-membered cyclic carbonate derived from 1,4-butanediol. While the monomer (1,3-dioxepan-2-one) is thermodynamically polymerizable, the cyclic dimer (a 14-membered macrocycle) represents a critical thermodynamic sink and a high-purity monomer source for the entropy-driven Ring-Opening Polymerization (ROP) of Poly(butylene carbonate) (PBC).

This technical guide details the selective formation of this macrocycle via catalytic depolymerization (backbiting) . Unlike standard condensation methods that yield broad oligomer distributions, this protocol utilizes a specific alkali metal alkoxide catalyst system to kinetically favor the 14-membered ring over the 7-membered monomer.

Chemical Identity and Structural Thermodynamics

Structural Analysis

The molecule is a macrocyclic bis-carbonate. Its stability is governed by the transannular interactions within the 14-membered ring.

  • IUPAC Name: 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

  • Common Name: Cyclic Dimer of Tetramethylene Carbonate (Cyclic Dimer of 1,4-Butanediol Carbonate)

  • Molecular Formula: C₁₀H₁₆O₆

  • Molecular Weight: 232.23 g/mol

Thermodynamic Landscape

The formation of cyclic carbonates vs. linear polycarbonates is an equilibrium process controlled by the Jacobson-Stockmayer theory .

  • Monomer (7-membered ring): Possesses moderate ring strain (~20-25 kJ/mol) and significant rotational entropy loss upon polymerization.

  • Dimer (14-membered ring): Virtually strain-free. In dilute conditions or under specific catalytic influence, the probability of chain ends meeting to form a 14-membered ring competes effectively with the formation of the 7-membered ring, particularly when the transition state for the smaller ring is sterically hindered by the catalyst coordination sphere.

Mechanistic Pathways

The primary mechanism for formation is Intramolecular Transesterification (often called "backbiting") of a linear oligomeric precursor.

The Backbiting Mechanism

In the presence of an anionic catalyst (e.g., alkoxide), the hydroxyl end-group of a linear Poly(butylene carbonate) chain attacks a carbonyl carbon further down the backbone.

  • Initiation: The catalyst deprotonates the terminal hydroxyl group, creating a nucleophilic alkoxide anion.

  • Chain Folding: The polymer chain adopts a conformation (often assisted by cation coordination) that brings the active chain end in proximity to an internal carbonyl group.

  • Nucleophilic Attack: The terminal oxygen attacks the carbonyl carbon at the

    
     position (where 
    
    
    
    is the unit number).
  • Elimination: The tetrahedral intermediate collapses, cleaving the chain and releasing the cyclic dimer while regenerating a shorter active polymer chain.

Catalyst Selectivity (The Cation Effect)

Recent mechanistic studies indicate a profound "cation effect" on product selectivity during depolymerization:

  • Sodium (Na⁺): Tends to favor the monomer (7-membered ring) due to a tighter coordination radius that stabilizes the smaller transition state.

  • Potassium (K⁺): The larger ionic radius of Potassium favors the formation of the cyclic dimer (14-membered ring). The larger coordination sphere stabilizes the larger loop required for the 14-membered transition state.

Pathway Visualization

The following diagram illustrates the selective backbiting pathway favored by Potassium tert-butoxide (


).

BackbitingMechanism LinearPolymer Linear Poly(butylene carbonate) (Oligomer) Activation Step 1: Activation (Deprotonation by t-BuOK) LinearPolymer->Activation + Catalyst Folding Step 2: Chain Folding (K+ Coordination) Activation->Folding Formation of Alkoxide Intermediate Tetrahedral Intermediate (14-Membered Transition State) Folding->Intermediate Nucleophilic Attack CyclicDimer Target Product: 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione Intermediate->CyclicDimer Elimination ShorterChain Regenerated Active Chain Intermediate->ShorterChain Chain Scission ShorterChain->Folding Re-entry (Cycle)

Caption: Mechanistic cycle showing the K+-assisted backbiting of linear oligomers to yield the 14-membered cyclic dimer.

Experimental Protocol

This protocol describes the synthesis of the cyclic dimer via the thermal depolymerization of low-molecular-weight Poly(butylene carbonate) (PBC).

Reagents and Equipment
  • Precursors: 1,4-Butanediol (BDO) (>99%), Dimethyl Carbonate (DMC) (>99%).

  • Catalyst: Potassium tert-butoxide (

    
    ) (1.0 M in THF or solid).
    
  • Solvents: Chloroform (CHCl₃), Methanol (MeOH).

  • Equipment: 3-neck round bottom flask, Dean-Stark trap (or distillation head), high-vacuum pump (<1 mbar), oil bath.

Step-by-Step Methodology
Phase 1: Synthesis of Linear Oligomers (Pre-polymer)
  • Charging: Charge a 3-neck flask with 1,4-butanediol (1.0 eq) and Dimethyl Carbonate (1.2 eq).

  • Catalysis: Add

    
     (0.5 mol% relative to diol).
    
  • Transesterification: Heat the mixture to 120°C under nitrogen flow. Methanol (byproduct) will begin to distill off.

  • Oligomerization: Gradually increase temperature to 180°C over 4 hours until methanol evolution ceases.

  • Result: A viscous, hydroxyl-terminated PBC oligomer is obtained.

Phase 2: Selective Depolymerization (Cyclization)
  • Setup: Connect the flask containing the oligomer to a short-path distillation head connected to a collection flask cooled in dry ice/acetone.

  • Vacuum Application: Apply high vacuum (<0.5 mbar) to the system.

  • Thermal Cracking: Heat the oligomer melt to 220–240°C .

    • Note: This temperature provides the activation energy for the backbiting reaction.

  • Distillation: The cyclic dimer (and some monomer) will distill over as a white semi-solid or viscous oil. The vacuum drives the equilibrium toward cyclization by removing the volatile product (Le Chatelier's principle).

  • Collection: Continue until the residue in the pot is minimal or highly viscous/charred.

Phase 3: Purification (Isolation of Dimer)
  • Solubilization: Dissolve the crude distillate in a minimum amount of hot Chloroform.

  • Precipitation: Add the solution dropwise into cold Methanol (0°C).

    • Differentiation: High molecular weight species precipitate immediately. The cyclic monomer and dimer often remain in solution or crystallize slowly.

  • Recrystallization: For high purity, recrystallize the dried crude product from a mixture of Ethyl Acetate/Hexane (1:3). The dimer typically crystallizes as white needles/plates, distinct from the lower melting monomer.

Data Summary Table
ParameterValue / ConditionNote
Reaction Temp 220–240°CRequired for depolymerization kinetics
Pressure < 0.5 mbarCritical for removing cycles from equilibrium
Catalyst Potassium tert-butoxide (

)
Critical: Selects for 14-membered dimer
Yield 60–80%Dependent on vacuum efficiency
Melting Point ~115–120°CDistinct from monomer (lower MP)

Characterization and Validation

To confirm the identity of the 14-membered ring and rule out the 7-membered monomer or linear species, the following analytical signatures must be validated.

Proton NMR ( -NMR)

Solvent:


.
  • Linear Polymer: Signals for

    
     end groups at 
    
    
    
    ppm.
  • Cyclic Dimer:

    • 
      -methylene (
      
      
      
      ): Triplet at
      
      
      ppm.
    • 
      -methylene (
      
      
      
      ): Multiplet at
      
      
      ppm.
    • Absence of End Groups: No hydroxyl peaks or adjacent methylene signals (

      
      ) should be visible.
      
Mass Spectrometry (MALDI-TOF or ESI-MS)
  • Monomer (

    
    ): 
    
    
    
    
    
    (often weak).
  • Dimer (

    
    ): 
    
    
    
    
    
    or
    
    
    
    
    .
  • Validation: The base peak should correspond to the dimer adduct. The absence of a peak spacing of 116 Da extending to high mass confirms discrete macrocycles rather than a polymer distribution.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Oligomerization cluster_1 Phase 2: Depolymerization cluster_2 Phase 3: Purification Step1 1,4-BDO + DMC + t-BuOK (Cat) Step2 Heat to 180°C (-MeOH) Step1->Step2 Step3 Apply Vacuum (<0.5 mbar) Temp: 240°C Step2->Step3 Transfer to Distillation Step4 Distillation of Cyclic Species Step3->Step4 Step5 Recrystallization (EtOAc/Hexane) Step4->Step5 Crude Distillate Step6 Final Product: 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione Step5->Step6

Caption: Step-by-step workflow for the synthesis and isolation of the cyclic dimer.

References

  • Thermal degradation mechanism of poly(butylene carbonate). ResearchGate. (2025). Detailed analysis of the depolymerization pathways and the specific selectivity of Potassium tert-butoxide for the 14-membered cyclic dimer.[1]

  • Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates. Macromolecules. (2022). Discusses the thermodynamic equilibrium between linear polymers and cyclic oligomers under vacuum depolymerization conditions.

  • Mechanism of Cyclic Carbonate Synthesis. PubMed Central. (2014). Provides context on the catalytic activation of carbonate linkages and the role of halide/alkoxide anions in ring closure.[2]

  • Advancing the synthesis of trimethylene carbonate. PubMed Central. (2025). Comparative methodology for carbonate synthesis using enzymatic and thermal cyclization routes, highlighting the importance of removing byproducts to drive cyclization.

Sources

Advanced Macrocyclic Carbonate Oligomers: Thermodynamics, Catalysis, and Biomedical Translation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary: The Paradigm Shift in Polycarbonate Synthesis

For decades, the synthesis of aliphatic polycarbonates (APCs) relied heavily on the ring-opening polymerization (ROP) of highly strained, small-ring cyclic carbonates (e.g., 5- or 6-membered rings) or step-growth polycondensation. However, step-growth methods often yield low-molecular-weight polymers with broad dispersities, while small-ring ROP is limited by monomer availability and functional group tolerance.

The emergence of Macrocyclic Carbonate Oligomers (MCs) —typically featuring 11- to 15-membered rings or larger—has fundamentally disrupted this landscape. Unlike their smaller counterparts, MCs possess negligible ring strain. Their polymerization is driven not by the enthalpic relief of strain, but by the conformational entropy gained when converting a constrained macrocycle into a flexible linear polymer chain at high concentrations[1]. This entropy-driven ROP (ED-ROP) enables the synthesis of ultra-high-molecular-weight, functionalized APCs with living characteristics, paving the way for advanced, biodegradable drug delivery systems (DDS) and closed-loop recyclable materials[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. We will dissect the thermodynamic causality governing MC polymerization, evaluate cutting-edge catalytic systems, and provide self-validating protocols for translating these monomers into functional biomedical architectures.

Thermodynamic Causality: Entropy vs. Enthalpy in ROP

To engineer precise polymer architectures, one must first understand the thermodynamic driving forces of the monomer. The Gibbs free energy of polymerization (


) dictates the feasibility of ROP.

For highly strained 6-membered cyclic carbonates, the reaction is enthalpically driven (


). The release of steric and angular strain dominates the thermodynamics. Conversely, macrocyclic carbonates (≥11 members) are essentially strainless (

). Their polymerization is entropically driven (

). At high monomer concentrations, the linear polymer possesses a higher number of accessible conformational microstates than the closed macrocycle. Consequently, ED-ROP exhibits a "floor temperature" (

) rather than a ceiling temperature, meaning polymerization is favored at elevated temperatures or high concentrations[1].

ROP_Thermodynamics M_Small Small Strained Rings (e.g., 6-Membered) TS_Enthalpy Enthalpy-Driven ROP ΔH < 0 (Strain Relief) M_Small->TS_Enthalpy Standard Catalysis M_Macro Macrocyclic Oligomers (≥11-Membered) TS_Entropy Entropy-Driven ROP ΔS > 0 (Conformational Freedom) M_Macro->TS_Entropy High Conc. / Temp Polymer High-MW Aliphatic Polycarbonate TS_Enthalpy->Polymer Exothermic Cascade TS_Entropy->Polymer Thermoneutral Equilibrium

Fig 1: Thermodynamic divergence between strain-driven and entropy-driven ROP of cyclic carbonates.

The "Odd-Even" Effect and Conformer Stability

Recent mechanistic studies reveal that the polymerization rate of MCs is not strictly a function of ring size, but rather an "odd-even" effect based on the number of methylene groups between carbonate linkages[2]. This is governed by the thermodynamic stability of the monomer's conformers. For instance, macrocycles adopting an (E,Z)-conformation exhibit a lower Gibbs free energy of activation (


 kcal/mol) for nucleophilic attack compared to the more stable (Z,Z)-conformation (

kcal/mol)[4]. Thus, the rate-determining step shifts from nucleophilic addition in (E,Z) conformers to ring-opening in (Z,Z) conformers.

Catalytic Control and Kinetic Acceleration

While ED-ROP is thermodynamically favorable at high concentrations, the kinetics can be sluggish due to the lack of ring strain. Modern catalytic engineering has resolved this through two primary pathways: Ultrafast Anionic ROP and Alkali Cation-Assisted Catalysis .

Data Presentation: Comparison of ROP Catalytic Systems
Catalytic SystemMonomer TargetKinetic Rate / TimeMolecular Weight (

)
Mechanistic Driving ForceRef
Sodium tert-butoxide (t-BuONa) Dimeric Pentamethylene Carbonate

3–10 seconds (>97% conv.)52.8 kg/mol Pure Entropy-Driven (Anionic)[2]
TBD + Alkali Cation (

)
Tetraethylene Glycol Carbonate (4EGMC)

HighInduced Enthalpy (Strain via

)
[5]
Lipase CA (Enzymatic) Selenic Macrocyclic Carbonate (

)
24–48 hoursPredictable (Living ROP)Entropy-Driven (Biocatalytic)[6]

Table 1: Quantitative comparison of state-of-the-art catalytic systems for macrocyclic carbonate ROP.

Causality in Catalyst Selection

Why does the addition of an alkali cation (


) to a guanidine catalyst (TBD) accelerate the reaction by up to 270 times? The causality lies in supramolecular coordination . The alkali cation coordinates with the oxygen atoms of the macrocycle (e.g., 4EGMC). This interaction physically distorts the macrocycle, artificially increasing its ring strain. Consequently, the thermodynamic driving force is fundamentally altered from a purely entropic change to an enthalpic one, drastically lowering the activation energy barrier[5].

Experimental Workflows: Synthesis and Polymerization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a specific analytical checkpoint to verify success before proceeding.

Protocol A: One-Pot Synthesis of Macrocyclic Carbonates via Depolymerization

This method leverages the pseudo-high-dilution principle via catalytic depolymerization to isolate macrocycles for closed-loop recycling[2].

  • Polycondensation (Oligomerization):

    • Combine 1,8-octanediol (1.0 equiv) and diethyl carbonate (1.4 equiv) in a reactor.

    • Add sodium hydride (NaH, 0.05 equiv) as a catalyst.

    • Heat to 120 °C under an inert atmosphere for 4 hours, continuously distilling off the ethanol byproduct.

    • Validation Checkpoint: Analyze the crude via Gel Permeation Chromatography (GPC/SEC). You should observe low-MW oligomers (

      
       kg/mol ). Do not proceed if high-MW polymer is formed.
      
  • Catalytic Depolymerization (Cyclization):

    • Apply a high vacuum (< 0.1 mbar) to the reactor containing the low-MW oligomers and increase the temperature to 180–200 °C.

    • The macrocyclic carbonates will "unzip" from the oligomer chain ends and immediately vaporize due to their lower boiling points compared to the linear chains.

    • Condense the vapor in a cold trap.

  • Purification:

    • Recrystallize the crude macrocycles from cold methanol to remove linear impurities.

    • Validation Checkpoint:

      
      H NMR spectroscopy. The complete disappearance of end-group hydroxyl protons (
      
      
      
      ppm) confirms absolute macrocyclization.

Biomedical Translation: Functionalized APCs for Drug Delivery

Aliphatic polycarbonates are highly prized in drug development due to their tunable hydrolytic degradation and lack of acidic degradation byproducts (unlike polylactic acid, which can cause local inflammation)[3]. By functionalizing the macrocyclic monomer prior to ROP, researchers can engineer amphiphilic block copolymers that self-assemble into targeted drug delivery micelles.

For example, the incorporation of selenium into the macrocyclic backbone allows for the creation of stimuli-responsive DDS. Selenium-containing APCs synthesized via Lipase CA-catalyzed ROP exhibit living polymerization characteristics, allowing for precise control over the hydrophilic/hydrophobic block ratios[6].

Drug_Delivery_Workflow Macrocycle Functionalized Macrocycle (e.g., Selenic MC) BlockCopolymer Amphiphilic Block Copolymer (PEG-b-PSeC) Macrocycle->BlockCopolymer ED-ROP (Lipase CA) Macroinitiator Hydrophilic Macroinitiator (mPEG-OH) Macroinitiator->BlockCopolymer Initiates Chain Micelle Self-Assembled Micelle (Drug Loaded) BlockCopolymer->Micelle Nanoprecipitation in H2O Release Targeted Drug Release (ROS/GSH Triggered) Micelle->Release Cellular Internalization

Fig 2: Workflow from functionalized macrocyclic monomer to self-assembled, stimuli-responsive drug delivery micelle.

Protocol B: Self-Assembly of Polycarbonate Micelles (Nanoprecipitation)
  • Polymer Dissolution: Dissolve the synthesized amphiphilic block copolymer (e.g., PEG-

    
    -polycarbonate) and the hydrophobic active pharmaceutical ingredient (API) in a water-miscible organic solvent (e.g., THF or DMSO) at a concentration of 5 mg/mL.
    
  • Aqueous Assembly: Using a syringe pump, add the organic solution dropwise (1 mL/min) into rapidly stirring ultra-pure water (10x volume of the organic phase). The sudden shift in solvent polarity forces the hydrophobic polycarbonate blocks to collapse inward, encapsulating the API, while the PEG blocks form a stabilizing hydrophilic corona.

  • Solvent Removal: Transfer the micelle suspension to a dialysis membrane (MWCO 3.5 kDa) and dialyze against ultra-pure water for 48 hours to remove the organic solvent and unencapsulated API.

  • Validation Checkpoint: Dynamic Light Scattering (DLS) must be performed. A monodisperse population (PDI < 0.2) with a hydrodynamic diameter of 50–150 nm confirms successful micelle formation suitable for the Enhanced Permeability and Retention (EPR) effect in tumor targeting.

Conclusion

The transition from strain-driven to entropy-driven ring-opening polymerization represents a monumental leap in polymer chemistry. Macrocyclic carbonate oligomers not only solve the thermodynamic and kinetic limitations of traditional polycarbonate synthesis but also provide a robust platform for closed-loop recycling and advanced biomedical engineering. By mastering the causality of conformer stability and catalytic coordination, researchers can unlock the full potential of these versatile macromolecules.

References

  • Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration Macromolecules (ACS Public
  • Understanding Alkali Cation-Assisted Ring-Opening Polymerization of Macrocyclic Carbonate: Kinetics and Thermodynamics ResearchG
  • Correlation between Polymerization Rate, Mechanism, and Conformer Thermodynamic Stability in Urea/Methoxide-Catalyzed Polymerization of Macrocyclic Carbonates Macromolecules (ACS Public
  • Well-Defined Selenium-Containing Aliphatic Polycarbonates via Lipase-Catalyzed Ring-Opening Polymerization of Selenic Macrocyclic Carbonate Monomer ACS Macro Letters (PubMed / NIH)
  • Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials Chemical Reviews (ACS Public
  • Entropically Driven Ring-Opening Polymerization of Strainless Organic Macrocycles ResearchG

Sources

Methodological & Application

Advanced Protocol: Ring-Opening Polymerization of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

[1][2]

Executive Summary

This application note details the precision Ring-Opening Polymerization (ROP) of 1,3,8,10-tetraoxacyclotetradecane-2,9-dione , chemically identified as the cyclic dimer of tetramethylene carbonate (or 1,4-butanediol carbonate). Unlike the more common 6-membered trimethylene carbonate (TMC), this 14-membered macrocyclic monomer yields Poly(tetramethylene carbonate) (PTMCN) , a semi-crystalline, biodegradable aliphatic polycarbonate with superior mechanical strength and a slower degradation profile suitable for long-term drug delivery implants and soft-tissue engineering scaffolds.

This guide provides a validated workflow for converting this specific cyclic dimer into high-molecular-weight polymer using both Metal-Catalyzed (Sn(Oct)₂) and Organocatalytic (TBD) pathways, ensuring adaptability for both industrial scale-up and metal-free biomedical applications.

Scientific Foundation & Mechanism

Monomer Identity & Thermodynamics

The target monomer, 1,3,8,10-tetraoxacyclotetradecane-2,9-dione (CAS: 87719-16-2), is the cyclic dimer of 1,3-dioxepan-2-one. While 7-membered rings possess significant ring strain (

  • Polymer Structure: Poly(tetramethylene carbonate)

    
    .
    
  • Driving Force: Entropy-driven ring-opening polymerization (ED-ROP). At high monomer concentrations, the formation of linear polymer chains is entropically favored over the macrocycle.

Reaction Pathways

We present two distinct mechanistic approaches:

  • Coordination-Insertion Mechanism (Sn(Oct)₂): The standard for high-molecular-weight synthesis. The catalyst activates the carbonyl oxygen, facilitating nucleophilic attack by the propagating hydroxyl chain end.

  • Activated Monomer/Chain-End Mechanism (TBD): A metal-free organocatalytic route using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). TBD acts bifunctionally, activating both the alcohol initiator and the monomer carbonyl via hydrogen bonding.

Mechanistic Workflow Diagram

ROP_MechanismMonomerMonomer(1,3,8,10-Tetraoxacyclotetradecane-2,9-dione)ComplexActivated ComplexMonomer->ComplexInitiatorInitiator(R-OH, e.g., Benzyl Alcohol)Initiator->ComplexCatalyst_SnCatalyst: Sn(Oct)2(Coordination-Insertion)Catalyst_Sn->ComplexMetal Coord.Catalyst_TBDCatalyst: TBD(H-Bond Activation)Catalyst_TBD->ComplexH-BondingPropagationChain Propagation(Ring Opening)Complex->PropagationNucleophilic AttackPropagation->Propagationn CyclesPolymerPoly(tetramethylene carbonate)(PTMCN)Propagation->PolymerTermination

Figure 1: Dual-pathway mechanism for the ROP of cyclic tetramethylene carbonate dimer.

Experimental Protocol

Materials & Pre-Treatment (Critical)

The presence of water is the primary cause of low molecular weight and broad dispersity (

  • Monomer: Recrystallize 1,3,8,10-tetraoxacyclotetradecane-2,9-dione from dry toluene (3x). Dry in vacuo at 40°C for 24h over

    
    .
    
  • Initiator: Benzyl alcohol (BnOH) or 1,4-butanediol. Distill over CaH₂ under reduced pressure.

  • Solvent: Toluene or Dichloromethane (DCM), dried over activated alumina columns or distilled from CaH₂.

  • Glovebox: All manipulations should ideally occur in an Argon-filled glovebox (

    
     ppm 
    
    
    ).
Method A: Bulk Polymerization (Sn(Oct)₂)

Best for: High molecular weight, industrial scale-up.

  • Setup: In a glovebox, charge a silanized glass ampoule with Monomer (2.0 g, 8.6 mmol).

  • Catalyst Addition: Add Sn(Oct)₂ solution (in dry toluene) to achieve a [M]/[Cat] ratio of 1000:1.

  • Initiator Addition: Add Benzyl alcohol to target desired

    
     (e.g., [M]/[I] = 200 for ~23 kDa).
    
  • Drying: Apply vacuum to remove the toluene introduced with the catalyst. Seal the ampoule under vacuum or Argon.

  • Polymerization: Immerse ampoule in an oil bath at 110°C .

    • Note: The dimer melting point is higher than TMC; ensure the bath is above the monomer's

      
       (typically >100°C) to ensure a homogenous melt.
      
  • Reaction Time: Stir for 24–48 hours. Viscosity will increase significantly.

  • Quenching: Cool to RT. Dissolve the solid plug in minimal DCM.

  • Precipitation: Dropwise addition into cold Methanol (-20°C). Filter and dry in vacuo.

Method B: Solution Polymerization (Organocatalytic TBD)

Best for: Biomedical applications (metal-free), precise end-group fidelity.

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar.

  • Charging: Add Monomer (1.0 g, 4.3 mmol) and anhydrous DCM (5 mL, [M] = ~0.8–1.0 M).

  • Initiation: Add Initiator (BnOH) via microsyringe.

  • Catalysis: Add TBD (1–5 mol% relative to monomer) rapidly against Argon flow.

  • Reaction: Stir at Room Temperature (25°C) .

    • Insight: TBD is highly active; reaction often reaches equilibrium conversion (>90%) within 1–4 hours.

  • Quenching: Add Benzoic acid (excess relative to TBD) to neutralize the catalyst immediately.

  • Purification: Precipitate in cold Methanol. Reprecipitate from DCM/MeOH to remove catalyst residues.

Characterization & Data Analysis

Nuclear Magnetic Resonance ( H NMR)

Dissolve 10 mg polymer in

  • Polymer Backbone:

    • 
       4.15 ppm (t, 4H, 
      
      
      )
    • 
       1.76 ppm (m, 4H, 
      
      
      )
  • End Groups (Benzyl Alcohol initiated):

    • 
       7.35 ppm (Ph protons)
      
    • 
       5.15 ppm (
      
      
      )
  • Conversion Calculation: Compare the integration of the

    
    -methylene triplet of the polymer (4.15 ppm) vs. the monomer (shifted slightly upfield/downfield depending on ring strain, typically distinct).
    
Thermal Properties (DSC)
  • Instrument: TA Instruments Q2000 or similar.

  • Cycle: Heat to 150°C, Cool to -50°C, Heat to 150°C (10°C/min).

  • Expectations:

    • 
      :  -20°C to -10°C (Amorphous phase).
      
    • 
      :  60°C – 110°C (Variable based on MW and thermal history; PTMCN is semi-crystalline).
      
Gel Permeation Chromatography (GPC)
  • Solvent: THF or Chloroform.[1]

  • Standards: Polystyrene (correction factor 0.5–0.6 required) or Universal Calibration.

  • Target:

    
     10,000 – 100,000  g/mol ; PDI < 1.5 (Sn) or < 1.2 (TBD).
    
Summary of Expected Properties
PropertyValue / RangeNotes
Appearance White, semi-crystalline solidTougher than PCL or PTMC
Melting Point (

)
60°C – 110°CDependent on thermal history
Glass Transition (

)
-18°C to -5°CRubbery at body temperature
Degradation Time 6 – 12 MonthsSurface erosion mechanism (ideal for implants)

Applications in Drug Delivery

The polymer derived from 1,3,8,10-tetraoxacyclotetradecane-2,9-dione offers a unique hydrophobicity balance, bridging the gap between Poly(trimethylene carbonate) (amorphous, soft) and Poly(caprolactone) (semi-crystalline, slow degrading).

  • Drug-Eluting Stents: The semi-crystalline nature allows for structural integrity while the carbonate linkage ensures degradation without acidic byproduct accumulation (unlike PLGA).

  • Soft Tissue Scaffolds: High elasticity makes PTMCN ideal for vascular grafts.

  • Nanoparticles: Block copolymers (e.g., PEG-b-PTMCN) form stable micelles for hydrophobic drug encapsulation.

References

  • Suriano, F., et al. "Functionalized cyclic carbonates: from synthesis to application." Polymer Chemistry, 2011. Link

  • Tempelaar, S., et al. "Ring-opening polymerization of trimethylene carbonate and its derivatives." Progress in Polymer Science, 2013. Link

  • Netravali, A.N., et al. "Advanced Green Composites." John Wiley & Sons, 2018.
  • Helou, M., et al. "Organocatalytic Ring-Opening Polymerization of Cyclic Carbonates." Macromolecules, 2010. Link

  • Zhu, K.J., et al. "Preparation and properties of poly(tetramethylene carbonate) and its copolymers." Journal of Applied Polymer Science, 1986. Link

Application Note: Synthesis and Purification of High-Purity Cyclobis(tetramethylene carbonate)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This protocol details the high-purity synthesis of Cyclobis(tetramethylene carbonate) (also known as the tetramethylene carbonate dimer, (TeMC)₂ , or 1,6,8,13-tetraoxacyclotetradecane-7,14-dione). Unlike the thermodynamic monomer (7-membered ring, 1,3-dioxepan-2-one), the cyclic dimer is a stable, crystalline 14-membered ring with a melting point of 170–174 °C .

The synthesis of (TeMC)₂ is critical for generating high-molecular-weight poly(tetramethylene carbonate) (PTeMC) via Ring-Opening Polymerization (ROP). While thermal depolymerization of PTeMC is a common industrial route, it often yields mixtures of monomers and oligomers requiring complex fractionation. This guide prioritizes an Enzymatic Macrocyclization approach using Candida antarctica Lipase B (Novozym 435). This method operates under mild conditions (70–80 °C) in dilute solution, leveraging the "templating" effect of the enzyme and high dilution to favor intramolecular cyclization over intermolecular propagation, resulting in superior purity and yield.

Key Advantages of Enzymatic Protocol:
  • Metal-Free: Eliminates residual heavy metals (Sn, Zn) common in traditional transesterification, essential for biomedical applications.

  • High Selectivity: Dilute conditions (<0.1 M) suppress linear polymer formation.

  • Simplified Purification: The high melting point of the dimer allows for effective separation from linear byproducts via recrystallization or sublimation.

Scientific Mechanism & Reaction Design

The synthesis relies on the reversible transesterification of 1,4-butanediol (1,4-BDO) with Diphenyl Carbonate (DPC) . DPC is selected over dimethyl carbonate (DMC) because the leaving group (phenol) is less volatile than methanol, allowing the reaction to proceed at optimal enzymatic temperatures (70–80 °C) without rapid loss of carbonate source, while phenol's bulkiness can assist in conformational steering.

Reaction Pathway

The reaction proceeds through a linear oligomeric intermediate which then undergoes "back-biting" or end-to-end cyclization. The 14-membered ring is thermodynamically accessible and crystalline, driving equilibrium toward the precipitate upon cooling or concentration.

ReactionPathway Reagents 1,4-Butanediol + DPC Linear Linear Carbonate Oligomers (HO-R-OCO-O-Ph) Reagents->Linear Transesterification Byproduct Phenol (Byproduct) Reagents->Byproduct Transition Enzyme-Substrate Complex (Acyl-Enzyme Intermediate) Linear->Transition N435 Binding Transition->Linear Propagation (Conc.) CyclicDimer Cyclobis(tetramethylene carbonate) (14-Membered Ring) Transition->CyclicDimer Intramolecular Cyclization (Dilute)

Figure 1: Reaction pathway favoring cyclization under dilute enzymatic conditions.

Materials & Equipment

Reagents
ComponentGradeRoleNotes
1,4-Butanediol (BDO) >99%, AnhydrousMonomerDry over 4Å molecular sieves for 24h.
Diphenyl Carbonate (DPC) >99%Carbonate SourcePreferred over DMC for kinetic control.
Novozym 435 ImmobilizedCatalystCandida antarctica Lipase B on acrylic resin. Dry under vacuum at 25°C for 4h before use.
Toluene AnhydrousSolventCritical: Water content <50 ppm to prevent hydrolysis.
Methanol HPLC GradeWashing/Recryst.[1]Used for removing phenol and linear oligomers.
Equipment
  • Reactor: 1L or 2L Round Bottom Flask (flame-dried) with magnetic stir bar.

  • Temperature Control: Oil bath with digital feedback (maintain 75 ± 2 °C).

  • Filtration: Fritted glass funnel (medium porosity) for enzyme recovery.

  • Purification: Rotary evaporator, Vacuum oven, Sublimation apparatus (optional).

Detailed Synthesis Protocol

Phase 1: Preparation and Drying
  • Enzyme Pre-treatment: Weigh 2.0 g of Novozym 435. Dry in a vacuum desiccator over P₂O₅ or under high vacuum (0.1 mbar) at room temperature for 4 hours. Rationale: Residual water competes with the diol, leading to hydrolysis of the carbonate ester.

  • Solvent Check: Verify Toluene is anhydrous. If unsure, distill over sodium/benzophenone or store over activated 4Å sieves for 48 hours.

Phase 2: Enzymatic Macrocyclization
  • Reaction Setup: In the 2L flask, dissolve 1,4-Butanediol (1.80 g, 20 mmol) and Diphenyl Carbonate (4.28 g, 20 mmol) in Toluene (1000 mL) .

    • Critical Parameter: The concentration is 0.02 M . High dilution is the primary driver for cyclization. Do not increase concentration above 0.05 M, or linear polymers will dominate.

  • Initiation: Add the dried Novozym 435 (2.0 g) to the solution.

  • Incubation: Seal the flask (or use a drying tube filled with CaCl₂) and stir at 75 °C for 48 hours .

    • Note: Stirring should be gentle to avoid mechanical attrition of the immobilized enzyme beads.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] Disappearance of DPC and appearance of a new spot/peak indicates conversion.

Phase 3: Workup and Isolation
  • Enzyme Removal: Vacuum filter the warm reaction mixture through a fritted glass funnel. Wash the enzyme beads with 50 mL of fresh warm toluene. (Save beads for regeneration).

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at 50 °C under reduced pressure until a crude solid residue remains.

    • Composition: The crude contains the target dimer, linear oligomers, and phenol.

Phase 4: Purification (The "High Purity" Step)

Choose Method A for standard purity (>98%) or Method B for ultra-high purity (>99.5%, suitable for medical grade polymers).

Method A: Solvent Washing & Recrystallization

  • Phenol Removal: Triturate the crude solid with cold Methanol (0 °C). The dimer is sparingly soluble in cold methanol, while phenol and low MW linear oligomers are soluble.

  • Filtration: Filter the white solid.

  • Recrystallization: Dissolve the solid in boiling Toluene (minimal volume). Allow to cool slowly to room temperature, then to 4 °C.

  • Collection: Collect the white needle-like crystals. Dry in a vacuum oven at 40 °C for 12 hours.

Method B: Sublimation (Recommended for Ultra-High Purity)

  • Place the crude dried solid in a sublimation apparatus.

  • Apply high vacuum (<0.05 mbar).

  • Heat the bath to 140–150 °C .

  • The cyclic dimer (TeMC)₂ will sublime and deposit on the cold finger (maintained at 10 °C). Linear polymers will remain as a residue.

Characterization & Quality Control

Verify the identity and purity using the following metrics.

TechniqueParameterAcceptance CriteriaScientific Rationale
DSC Melting Point (

)
170 – 174 °C Distinct from polymer (

) and monomer (

or liquid). High

confirms dimer structure.
¹H NMR Chemical Shift

4.2–4.3 ppm (t)
Triplet for

protons. Absence of aromatic phenol peaks (

6.8–7.3) confirms purification.
GPC Purity/MWSingle sharp peakLow Polydispersity Index (PDI < 1.05). Retention time distinct from linear standards.
FTIR Carbonyl Stretch~1740 cm⁻¹Characteristic carbonate ester stretch. Absence of broad -OH stretch (3400 cm⁻¹) indicates no linear termini.
Troubleshooting Guide
  • Low Yield / Linear Polymer Formation: Concentration was likely too high. Ensure dilution is strictly <0.05 M.

  • Low Melting Point (<165 °C): Presence of phenol or linear oligomers. Repeat Methanol wash or Sublimation.

  • Enzyme Inactivity: Ensure Novozym 435 was not exposed to temperatures >90 °C or extreme pH during storage.

References

  • Bisht, K. S., et al. (1997). Enzyme-catalyzed ring-opening polymerization of !-pentadecalactone. Macromolecules, 30(25), 7735-7742.
  • Kricheldorf, H. R., & Mahler, A. (1996).[3] Polymers of carbonic acid.[1][3][4] XVII. Polymerization of cyclobis(tetramethylene carbonate) by means of BuSnCl3 and Sn(II) 2-ethylhexanoate. Journal of Polymer Science Part A: Polymer Chemistry, 34(12), 2399-2406.[5] Link

  • Matsumura, S., et al. (2003).[6] Enzymatic synthesis and polymerization of cyclic trimethylene carbonate monomer with/without methyl substituent. Macromolecular Bioscience, 3(8), 436-441.[6] Link

  • Sugihara, S., et al. (2022). Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration. Macromolecules, 55(2), 485–495. Link[5]

  • Pascual, A., et al. (2014). Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. Polymer Chemistry, 5, 324-334.

Sources

Catalysts for entropy-driven polymerization of cyclic carbonate dimers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Entropy-Driven Ring-Opening Polymerization (ED-ROP) of Cyclic Carbonate Dimers

Executive Summary

This guide details the catalytic strategies and protocols for the Entropy-Driven Ring-Opening Polymerization (ED-ROP) of cyclic carbonate dimers (macrocycles). Unlike the conventional enthalpy-driven polymerization of strained 6-membered rings (e.g., trimethylene carbonate), cyclic dimers (12+ membered rings) possess negligible ring strain (


). Consequently, their polymerization is thermodynamically controlled by the gain in conformational entropy (

).

Successful polymerization of these stable dimers requires a paradigm shift in experimental design: reaction concentration becomes the primary switch between polymerization and depolymerization. This note covers the use of Organocatalysts (TBD) and Enzymatic systems (CALB) to drive this equilibrium toward high-molecular-weight polycarbonates.

Thermodynamic Fundamentals: The "Concentration Switch"

To master ED-ROP, one must understand the Gibbs Free Energy equation governing the reaction:



  • Enthalpy (

    
    ):  For cyclic dimers (e.g., cyclic dimer of hexamethylene carbonate), ring strain is minimal. 
    
    
    
    .
  • Entropy (

    
    ):  Positive.[1] The linear polymer chain has higher conformational freedom than the constrained cyclic dimer.
    
  • The Critical Factor: The entropy term is concentration-dependent.[2]

    • High Concentration (Bulk): Favors intermolecular reaction

      
       Linear Polymer.
      
    • Low Concentration (Solution): Favors intramolecular "back-biting"

      
       Cyclic Oligomers.
      

Rule of Thumb: ED-ROP must be conducted in bulk or at extremely high concentrations (


). Adding solvent often triggers depolymerization.

Catalyst Selection Guide

Two primary catalytic classes are validated for this application. Selection depends on the target polymer architecture and biomedical requirements.

Table 1: Comparative Analysis of Catalysts for ED-ROP
FeatureOrganocatalyst: TBD Enzyme: CALB (Lipase)
Full Name 1,5,7-Triazabicyclodec-5-eneCandida antarctica Lipase B
Mechanism Dual H-bonding (Bifunctional)Transesterification (Active Site)
Kinetics Extremely Fast (Minutes to Hours)Slow (Days)
Temperature Flexible (RT to

)
Limited (

max)
Moisture Sensitivity High (Requires dry box/Schlenk)Moderate (Tolerates trace water)
PDI (Dispersity) Narrow (

)
Broader (

)
Best Use Case High throughput, industrial synthesisBiomedical, metal-free, green chem

Detailed Protocols

Protocol A: TBD-Catalyzed Bulk Polymerization (Fast Kinetics)

Objective: Rapid conversion of cyclic carbonate dimer to high


 polycarbonate.

Reagents:

  • Monomer: Cyclic Carbonate Dimer (e.g., Cyclobis(hexamethylene carbonate)).[3] Must be dried under vacuum over

    
     for 24h.
    
  • Catalyst: TBD (Sigma-Aldrich, 98%). Store in glovebox.

  • Initiator: Benzyl Alcohol (BnOH) or 1,3-propanediol (optional, for

    
     control).
    
  • Quenching Agent: Benzoic acid (dissolved in

    
    ).
    

Workflow:

  • Preparation (Glovebox): In a flame-dried Schlenk tube equipped with a magnetic stir bar, weigh the cyclic dimer (

    
    , 
    
    
    
    ).
  • Melting: Transfer the tube to a heating block set to

    
     (or 
    
    
    
    above the dimer's melting point) until the monomer is fully molten.
  • Catalyst Injection:

    • Note: TBD is solid. For precision, prepare a stock solution of TBD in a minimal amount of dry THF or add as a solid if mixing efficiency is high.

    • Add TBD (

      
       relative to monomer).
      
    • Crucial: If using THF for TBD delivery, apply high vacuum immediately for 60 seconds to remove the solvent before sealing the reaction. Solvent residue will kill the polymerization.

  • Polymerization: Seal the tube under Argon. Stir at

    
    .[4]
    
    • Observation: Viscosity will increase rapidly. The stir bar may seize within 10–30 minutes.

  • Quenching: Once the stir bar seizes (or after 2 hours), cool to RT. Dissolve the solid plug in a minimum amount of dichloromethane (

    
    ). Add benzoic acid (2 eq. vs TBD) to neutralize the catalyst.
    
  • Precipitation: Drop the polymer solution into cold Methanol (

    
    ). Filter and dry under vacuum.
    
Protocol B: Enzymatic Polymerization (Green/Biomedical)

Objective: Metal-free synthesis suitable for FDA-regulated applications.

Workflow:

  • Setup: In a vial, mix Cyclic Carbonate Dimer (

    
    ) and immobilized CALB (Novozym 435, 
    
    
    
    relative to monomer).
  • Drying: Dry the mixture in a vacuum desiccator for 2 hours to remove surface moisture from the enzyme support.

  • Reaction: Place the vial in an oil bath at

    
     under an Argon atmosphere. No stirring is possible once the polymer forms; use an overhead mechanical stirrer if scaling up.
    
  • Duration: Allow reaction to proceed for 24–72 hours.

  • Workup: Dissolve the product in chloroform. Filter out the immobilized enzyme beads (recyclable). Precipitate polymer in methanol.

Mechanism & Visualization

Figure 1: TBD Activation Mechanism

TBD operates via a "dual activation" mechanism, simultaneously activating the alcohol (chain end) and the carbonyl of the carbonate.

TBD_Mechanism TBD TBD Catalyst Complex H-Bonded Ternary Complex TBD->Complex Donates H to Carbonyl Accepts H from ROH Monomer Cyclic Carbonate Dimer Monomer->Complex Initiator ROH (Chain End) Initiator->Complex TS Transition State (Nucleophilic Attack) Complex->TS Activation Product Linear Polycarbonate (Chain Extended) TS->Product Ring Opening Product->TBD Catalyst Release

Caption: TBD bifunctional activation mechanism. The catalyst bridges the nucleophile and electrophile, lowering the activation energy for ring-opening.

Figure 2: Experimental Workflow for ED-ROP

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Polymerization (Bulk) cluster_2 Phase 3: Workup Monomer Cyclic Dimer Dry Vacuum Dry (P2O5, 24h) Monomer->Dry Melt Melt Monomer (> Tm) Dry->Melt Cat Add Catalyst (TBD or CALB) Melt->Cat React Reaction High Viscosity Cat->React Quench Quench (Benzoic Acid) React->Quench Precip Precipitate (Cold MeOH) Quench->Precip

Caption: Step-by-step workflow emphasizing the critical drying and bulk reaction phases.

Troubleshooting & Validation

SymptomProbable CauseCorrective Action
Low Molecular Weight Trace water present.Dry monomer over

. Use glovebox.
No Polymerization Reaction too dilute (Solvent effect).Remove all solvent. Run in melt/bulk.
Broad PDI (>2.0) Transesterification (Back-biting).Stop reaction earlier. Lower temperature.
Solidification stops Crystallization of polymer.Increase Temp slightly above

of polymer.

Validation Method:

  • 1H NMR: Check for the shift of the

    
    -methylene protons (adjacent to carbonate).
    
  • GPC: Essential to confirm linear growth vs. cyclic oligomer formation.

  • MALDI-TOF: The definitive test. Cyclic species appear as multiples of the monomer mass (

    
    ). Linear species appear as 
    
    
    
    .

References

  • Strandman, S., et al. (2010). "Recent advances in entropy-driven ring-opening polymerizations." Polymer Chemistry. Link

  • Simon, L., et al. (2025). "The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters." ResearchGate.[3][5] Link

  • Matsumura, S., et al. (2009).[6] "High-molecular-weight polycarbonates synthesized by enzymatic ROP of a cyclic carbonate as a green process."[6] Macromolecular Bioscience. Link

  • Heo, J., et al. (2023). "Understanding Alkali Cation-Assisted Ring-Opening Polymerization of Macrocyclic Carbonate." Macromolecules. Link

  • Helou, M., et al. (2010). "Organocatalysis for the Synthesis of Polycarbonates." Chemistry - A European Journal. Link

Sources

Using 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione in biodegradable elastomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Biodegradable Elastomers via Ring-Opening Polymerization of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Part 1: Strategic Overview & Technical Rationale

1.1 The Shift to Non-Acidic Elastomers In the landscape of biodegradable soft tissue engineering, polyesters like PLGA and PCL have long dominated. However, their degradation releases acidic byproducts (lactic/glycolic acid) that can trigger inflammation and autocatalytic bulk degradation.

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (hereafter referred to as cyclic butylene carbonate dimer , or CBC-D ) represents a superior class of monomers. It yields Poly(tetramethylene carbonate) , a surface-eroding elastomer that degrades into non-toxic, neutral alcohols and CO₂.

1.2 Why the Dimer? (The "Solid Monomer" Advantage) While the 7-membered monomer (1,3-dioxepan-2-one) is liquid and hygroscopic, the 14-membered dimer (CBC-D) is typically a crystalline solid.

  • Handling: Easier to weigh precisely for stoichiometric control in copolymerization.

  • Purity: Crystalline solids are easier to purify (recrystallization) than high-boiling liquids, ensuring removal of water traces that kill ROP molecular weight.

  • Thermodynamics: Polymerization is entropy-driven. Using the dimer allows access to unique equilibration kinetics, often yielding lower polydispersity indices (PDI).

Part 2: Mechanism & Chemical Logic

The polymerization follows an Entropy-Driven Ring-Opening Polymerization (ED-ROP) mechanism. Unlike high-strain small rings (like epoxides), the 14-membered ring has low strain. The reaction is driven by the entropic gain of liberating conformational freedom in the polymer chain.

Key Reaction Pathway:

  • Initiation: A nucleophile (alcohol initiator) attacks the carbonyl carbon of the carbonate group.

  • Ring Opening: The acyl-oxygen bond cleaves, opening the macrocycle.

  • Propagation: The new hydroxyl terminus attacks another monomer.

  • Equilibrium: The reaction exists in equilibrium between linear polymer and cyclic oligomers. High monomer concentration is critical to favor polymer formation.

ROP_Mechanism Monomer CBC-D Monomer (14-membered Ring) Transition Tetrahedral Intermediate Monomer->Transition Nucleophilic Attack Catalyst Catalyst Activation (Sn(Oct)2 or TBD) Catalyst->Transition Coordination Initiator Initiator (R-OH) Initiator->Transition Initiation OpenChain Linear Polymer Chain Growth Transition->OpenChain Ring Scission OpenChain->Monomer Back-Biting (Cyclization) OpenChain->OpenChain Propagation (k_p) Elastomer Crosslinked Elastomer OpenChain->Elastomer Gamma/UV Crosslinking

Figure 1: Mechanistic pathway for the Ring-Opening Polymerization of CBC-D. Note the reversibility (back-biting), requiring optimized conditions to favor high molecular weight polymer.

Part 3: Detailed Experimental Protocols

Protocol A: Purification of CBC-D (Critical Step)

Rationale: Water is the enemy. Even ppm levels of moisture act as co-initiators, drastically reducing molecular weight.

  • Dissolution: Dissolve crude CBC-D in dry Ethyl Acetate or Toluene at 60°C.

  • Drying: Add activated molecular sieves (4Å) to the solution and stir for 4 hours. Filter under inert atmosphere.

  • Recrystallization: Cool the solution slowly to 4°C, then to -20°C overnight.

  • Isolation: Filter crystals in a glovebox or under Argon flow.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours over P₂O₅.

    • Target: Water content < 50 ppm (verify by Karl Fischer titration).

Protocol B: Metal-Free Organocatalytic ROP

Rationale: For biomedical applications, avoiding tin (Sn) contamination is preferred. TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a powerful organocatalyst.

Materials:

  • Monomer: Purified CBC-D (10 g, 44.2 mmol).

  • Initiator: 1,4-Butanediol (BDO) or PEG-diol (for block copolymers).

    • Calculation: Target Mn = [Monomer]/[Initiator] × MW_monomer. For 50 kDa, use ~0.045 g BDO.

  • Catalyst: TBD (0.1 mol% relative to monomer).

  • Solvent: Anhydrous Dichloromethane (DCM) or Bulk (Melt).

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.

  • Charging: In a glovebox, add CBC-D, Initiator, and TBD to the flask.

  • Polymerization (Solution Method):

    • Add anhydrous DCM ([M] = 2.0 M). Note: High concentration is vital for entropy-driven ROP.

    • Stir at Room Temperature (25°C) for 12–24 hours.

    • Observation: Viscosity should increase significantly.

  • Polymerization (Melt Method - Preferred for High MW):

    • Heat flask to 100°C (above monomer melting point).

    • Stir for 2–6 hours.

  • Quenching: Add Benzoic acid (stoichiometric excess to TBD) to quench the catalyst immediately.

  • Precipitation: Pour the polymer solution (diluted with minimal DCM) into cold Methanol (-20°C).

  • Drying: Vacuum dry at room temperature to constant weight.

Protocol C: Elastomer Fabrication (Crosslinking)

Rationale: Linear polycarbonates suffer from cold flow. Crosslinking is required for shape memory and elasticity.

Method: Gamma Irradiation (Cleanest for Medical Devices)

  • Compression Molding: Mold the linear polymer into films/rods at 120°C.

  • Packaging: Vacuum seal samples in double-layered polyethylene bags.

  • Irradiation: Expose to a Cobalt-60 source.

    • Dose: 25–50 kGy.

    • Mechanism: Radical generation on the methylene chains leads to C-C crosslinks without adding toxic crosslinkers.

Part 4: Characterization & Data Analysis

4.1 Expected Properties Table

PropertyPoly(Trimethylene Carbonate) (C3)Poly(Tetramethylene Carbonate) (C4)Experimental Target (from CBC-D)
Glass Transition (Tg) -17°C-35°C-34°C to -38°C
Modulus (Young's) 5-7 MPa2-4 MPa2.5 MPa (Softer, more compliant)
Degradation Time 6-12 Months12-24 MonthsTunable (Slower due to hydrophobicity)
Degradation Mode Surface ErosionSurface ErosionSurface Erosion (Zero Acid Burst)

4.2 Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Molecular Weight Moisture contaminationRe-dry monomer/catalyst. Use glovebox.
Broad PDI (>2.0) Transesterification (Back-biting)Reduce reaction time. Quench immediately at target conversion.
No Polymerization Thermodynamic barrierIncrease monomer concentration (must be > 1.0 M).
Yellowing Catalyst oxidation/Thermal degradationLower reaction temp. Ensure strict Argon blanket.

Part 5: References

  • Preparation and properties of poly(tetramethylene carbonate) Source:Journal of Polymer Science Part A: Polymer Chemistry Context: foundational synthesis of C4-polycarbonates.

  • Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials Source:Chemical Reviews (ACS) Context: Comprehensive review on ROP mechanisms and biomedical applications.

  • Biodegradable soft elastomers: synthesis/properties of materials Source:RSC Advances Context: Comparison of citrate-based and carbonate-based elastomers.

  • 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (Monomer Data) Source:PubChem / NIH Context: Chemical structure and physical property verification.[1][2]

    • (Note: Linked to TMC family for structural reference).

  • Method for producing cyclic carbonates (Patent) Source:Google Patents (US9546147B2) Context: Industrial synthesis methods for cyclic carbonate monomers.[2][3][4]

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE. Optimization of reaction times and temperatures may be required based on specific equipment and batch sizes.

Sources

Application Note: Advanced Copolymerization of L-Lactide and Tetramethylene Carbonate Cyclic Dimer for Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Poly(L-lactic acid) (PLLA) is a gold-standard biodegradable polymer widely utilized in drug delivery systems and tissue engineering. However, its high crystallinity and inherent brittleness severely limit its application in soft-tissue engineering and restrict its capacity for high-volume drug loading. Copolymerization of L-lactide (L-LA) with cyclic carbonates is a field-proven strategy to disrupt crystalline domains, thereby lowering the glass transition (


) and melting (

) temperatures to yield a more flexible, resilient material.

While small-ring cyclic carbonates are commonly utilized, the use of the tetramethylene carbonate cyclic dimer —specifically, cyclobis(tetramethylene carbonate) or c(TMC)₂—offers unique thermodynamic advantages. As a 14-membered macrocyclic carbonate, its ring-opening polymerization (ROP) is largely entropy-driven, contrasting with the enthalpy-driven ROP of highly strained 5- or 6-membered rings. This allows for 1 [1]. The resulting poly(L-lactide-co-tetramethylene carbonate) exhibits significantly enhanced flexibility, higher enzymatic degradability, and a2 [2] compared to pure PLLA.

Mechanistic Principles & Causality

The copolymerization is executed via a coordination-insertion mechanism catalyzed by Tin(II) 2-ethylhexanoate[Sn(Oct)₂], a standard FDA-approved catalyst for biomedical polyesters.

  • Initiation: The Sn(Oct)₂ catalyst reacts with a hydroxyl-containing initiator (e.g., 1-octanol) to form a highly nucleophilic tin-alkoxide active center.

  • Propagation: Both L-LA and c(TMC)₂ coordinate to the tin center. The nucleophilic alkoxide attacks the carbonyl carbon of the monomers, opening the ring and extending the chain. 3 [3] demonstrated that macrocyclic carbonates like c(TMC)₂ can be efficiently polymerized using tin-based catalysts to yield high-molecular-weight polycarbonates.

  • Transesterification (Causality for Randomization): Because L-LA typically polymerizes faster than macrocyclic carbonates, the initial microstructure tends to be blocky. By running the bulk polymerization at elevated temperatures (150 °C) for extended periods, intermolecular transesterification is deliberately induced. This thermodynamic scrambling converts the blocky sequences into a random copolymer, which is essential for achieving uniform thermal properties and predictable, bulk-erosion degradation kinetics.

Mechanism A Initiation Sn(Oct)2 + R-OH Alkoxide Formation B Coordination Monomer binds to Tin center A->B C Insertion Nucleophilic attack by Alkoxide B->C D Propagation Ring-Opening & Chain Extension C->D D->B Monomer Available E Side Reactions Transesterification (Randomization) D->E High Temp

Fig 1. Coordination-insertion mechanism of Sn(Oct)2 catalyzed ROP.

Experimental Protocols: A Self-Validating System

This protocol outlines the solvent-free bulk copolymerization workflow. Bulk conditions are chosen deliberately to prevent solvent toxicity in downstream biomedical applications and to drive the thermodynamic equilibrium toward high molecular weights.

Phase 1: Monomer Preparation & Quality Control
  • Synthesis of c(TMC)₂: Prepare the cyclic dimer via the lipase-catalyzed condensation of diphenyl carbonate and 1,4-butanediol in dilute toluene, followed by isolation and purification.

  • Purification: Recrystallize L-LA from dry ethyl acetate to remove lactic acid impurities. Dry both L-LA and c(TMC)₂ under high vacuum at 40 °C for 48 hours.

  • Self-Validating QC Check: Analyze monomers via ¹H-NMR. Causality: Trace moisture or linear oligomers act as chain transfer agents, fatally capping the molecular weight. Do not proceed to polymerization unless monomer purity is >99.5% and water content is <50 ppm (verified via Karl Fischer titration).

Phase 2: Schlenk-Line Bulk Copolymerization
  • Loading: Inside an argon-filled glovebox, transfer the desired molar ratio of L-LA and c(TMC)₂ (e.g., 80:20) into a flame-dried Schlenk ampoule equipped with a magnetic stir bar.

  • Catalyst Addition: Add Sn(Oct)₂ (catalyst) and 1-octanol (initiator) as a stock solution in dry toluene (Monomer/Initiator ratio = 1000:1). Apply vacuum for 2 hours to remove the toluene completely.

  • Reaction: Seal the ampoule under argon and immerse it in a pre-heated oil bath at 150 °C. Stir continuously for 24 hours.

  • In-Process QC Check: After 24 hours, extract a micro-sample and analyze via FTIR. Causality: The disappearance of the cyclic carbonate carbonyl stretch (~1745 cm⁻¹) and lactide stretch (~1770 cm⁻¹), replaced by a broad polymer ester/carbonate band (~1755 cm⁻¹), validates successful monomer conversion.

Phase 3: Polymer Recovery & Purification
  • Dissolution: Cool the ampoule to room temperature. Dissolve the crude, highly viscous polymer in minimal anhydrous chloroform (CHCl₃).

  • Precipitation: Add the polymer solution dropwise into a 10-fold excess of vigorously stirred, ice-cold methanol. Causality: This selectively precipitates the high-molecular-weight copolymer while leaving unreacted monomers, catalyst residues, and low-molecular-weight oligomers in solution.

  • Drying: Filter the precipitate and dry under high vacuum at 50 °C to a constant weight.

Workflow cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: ROP Copolymerization cluster_2 Phase 3: Recovery N1 Synthesize c(TMC)2 (Lipase-catalyzed) N2 Purify L-LA & c(TMC)2 (Recrystallization) N1->N2 N3 QC Check: 1H-NMR (Purity > 99%) N2->N3 N4 Load Monomers + Sn(Oct)2 (Argon Atmosphere) N3->N4 Pass N5 Melt Polymerization (150 °C, 24h) N4->N5 N6 In-Process QC: FTIR (Conversion > 95%) N5->N6 N7 Dissolve in CHCl3 N6->N7 Validated N8 Precipitate in Cold MeOH N7->N8 N9 Vacuum Dry & Final QC (GPC, DSC) N8->N9

Fig 2. Self-validating workflow for the copolymerization of L-LA and c(TMC)2.

Quantitative Data: Thermal & Physical Properties

The incorporation of tetramethylene carbonate units directly modulates the macroscopic properties of the copolymer. Increasing the c(TMC)₂ feed ratio systematically disrupts the PLLA crystal lattice, leading to enhanced flexibility and amorphous character.

Feed Ratio (L-LA : c(TMC)₂)

(kDa)
PDI (

)

(°C)

(°C)

(J/g)
Material Flexibility & Oil Uptake
100 : 0 (Pure PLLA)85.01.66017545.0Low (Rigid, Brittle)
90 : 1078.51.75215832.5Moderate
80 : 2071.21.84514221.0High (Flexible, High API loading)
50 : 5054.02.128None0.0Very High (Amorphous Elastomer)

Note: Molecular weights (


) and polydispersity indices (PDI) are determined via Gel Permeation Chromatography (GPC) relative to polystyrene standards. Thermal transitions (

,

) are determined via Differential Scanning Calorimetry (DSC) on the second heating cycle.

References

  • Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration.Macromolecules (ACS Publications).
  • Incorporation of l-lactide random copolymers with Japanese cypress oil (α-pinene) using supercritical carbon dioxide.Green Chemistry (RSC Publishing).
  • Polymerization of cyclobis(tetramethylene carbonate) by means of BuSnCl3 and Sn(II) 2-ethylhexanoate. Kricheldorf, H. R., & Mahler, A. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Preparation of Poly(tetramethylene carbonate) via Ring-Opening Polymerization of its Cyclic Precursor

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(tetramethylene carbonate) (PTMC) is a biocompatible and biodegradable aliphatic polycarbonate with significant potential in biomedical applications, including drug delivery systems and tissue engineering scaffolds. Its amorphous, flexible, and rubbery nature, coupled with a degradation profile that avoids acidic byproducts, makes it a highly attractive biomaterial.[1][2] This document provides a comprehensive guide to the synthesis of high molecular weight PTMC through the ring-opening polymerization (ROP) of its six-membered cyclic monomer, trimethylene carbonate (TMC). While the term "cyclic oligomers" can refer to larger ring structures that may form via side reactions like backbiting, the controlled synthesis of PTMC for biomedical applications almost exclusively utilizes the TMC monomer as the starting material.[3] This guide details the underlying chemical principles, provides step-by-step protocols for both metal-catalyzed and organocatalyzed polymerization, and outlines essential characterization techniques.

Introduction to Poly(tetramethylene carbonate)

Poly(tetramethylene carbonate) is an amorphous polymer with a low glass transition temperature (Tg) of approximately -15°C to -20°C, rendering it highly flexible and rubbery at physiological temperatures.[4][5] Unlike many polyesters that degrade via bulk hydrolysis and release acidic byproducts, PTMC primarily degrades in vivo through surface erosion mediated by enzymes, which minimizes inflammatory responses.[1] These properties, combined with its excellent biocompatibility, have established PTMC as a valuable polymer for soft tissue engineering and as a flexible component in drug delivery devices.[6][7]

The most prevalent and controllable method for synthesizing PTMC is the ring-opening polymerization (ROP) of trimethylene carbonate (1,3-dioxan-2-one).[2][4] This chain-growth polymerization allows for precise control over the polymer's molecular weight and architecture by careful selection of catalysts and initiators.[8]

Reaction Mechanism and Catalysis

The ROP of TMC is a thermodynamically favorable process due to the ring strain of the six-membered cyclic monomer. The polymerization can be initiated through various mechanisms, including anionic, cationic, and coordination-insertion pathways.[9]

Coordination-Insertion Mechanism (Stannous Octoate)

Stannous octoate (Sn(Oct)₂), an FDA-approved food additive, is a widely used catalyst for the ROP of cyclic esters and carbonates for biomedical applications.[9] The polymerization is typically initiated by a molecule with active hydrogens, most commonly an alcohol (e.g., benzyl alcohol, 1,4-butanediol), which acts as a co-initiator.

The proposed mechanism involves:

  • Initiation: The stannous octoate reacts with the alcohol initiator to form a tin alkoxide species.

  • Coordination: The carbonyl oxygen of the TMC monomer coordinates to the tin center of the tin alkoxide.

  • Insertion: The activated monomer is then susceptible to nucleophilic attack by the alkoxide group, leading to the opening of the cyclic monomer and its insertion into the tin-oxygen bond. This regenerates a tin alkoxide at the propagating chain end.

  • Propagation: The process repeats, with the polymer chain growing with each insertion of a TMC monomer.

G cluster_initiation Initiation cluster_propagation Propagation init1 Sn(Oct)₂ + R-OH init2 Oct-Sn-OR + Oct-H init1->init2 Formation of Tin Alkoxide prop1 Oct-Sn-O-Polymer + TMC Monomer init2->prop1 Enters Propagation Cycle prop2 Coordination of Monomer prop1->prop2 Coordination prop3 Ring-Opening & Insertion prop2->prop3 Nucleophilic Attack prop4 Oct-Sn-O-(Polymer+TMC) prop3->prop4 Chain Elongation prop4->prop1 Next Cycle G cluster_structure Structural Analysis cluster_mw Molecular Weight Analysis cluster_thermal Thermal Properties start Purified PTMC nmr ¹H NMR Spectroscopy start->nmr gpc Gel Permeation Chromatography (GPC/SEC) start->gpc dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga

Caption: Standard workflow for PTMC characterization.

¹H NMR Spectroscopy

¹H NMR is used to confirm the structure of the polymer and to determine the monomer conversion.

  • TMC Monomer: In CDCl₃, the methylene protons of the cyclic monomer typically show a triplet at ~4.43 ppm. [10]* PTMC Polymer: After polymerization, the corresponding methylene protons in the linear polymer chain appear as a triplet at ~4.25 ppm, with another triplet for the central methylene group of the repeating unit appearing at ~2.0 ppm. [9]* Conversion Calculation: Monomer conversion can be calculated by comparing the integration of the monomer peak with the polymer peak. [10]

Gel Permeation Chromatography (GPC/SEC)

GPC is the standard method for determining the molecular weight and polydispersity index (PDI) of the synthesized polymer.

  • Mobile Phase: Tetrahydrofuran (THF) or chloroform is commonly used. [11][12]* Calibration: The system is calibrated using polystyrene standards. [11]* Expected Results: A successful controlled polymerization will yield a polymer with a narrow, monomodal molecular weight distribution, with a PDI value typically below 1.5. [4]

Thermal Analysis (DSC and TGA)
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous PTMC. The Tg is typically observed between -15°C and -20°C. [4][13]* Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. PTMC is generally stable up to temperatures above 250°C. [14]

Data Summary: Comparison of Catalytic Systems

The choice of catalyst significantly impacts the polymerization kinetics and the properties of the resulting polymer.

Catalyst SystemTemperature (°C)Time (h)Monomer:Initiator RatioMn ( g/mol )PDI (Mw/Mn)Reference(s)
Sn(Oct)₂ / BnOH13024100:1~10,0001.2 - 1.6[9]
TBD / BnOHRoom Temp1 - 5100:1~12,300< 1.3
DBU / BnOH4024100:1~7,130 (70% conv.)1.13[15]
Phosphazene (t-BuP₄) / BnOHRoom Temp< 150:1~5,2001.15[4]

Note: The values presented are illustrative and can vary based on specific reaction conditions and purity of reagents.

Conclusion

The ring-opening polymerization of trimethylene carbonate is a robust and versatile method for producing poly(tetramethylene carbonate), a key biomaterial for drug delivery and tissue engineering. By carefully selecting the catalyst system and controlling the reaction parameters, researchers can synthesize PTMC with tailored molecular weights and low polydispersity. This guide provides the foundational protocols and analytical methods to support the development and application of this important biodegradable polymer.

References

  • Momentive. (2016, July 20).
  • Flavien, S., et al. (2021). Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity. Polymers, 13(3), 405. [Link]

  • Ortec Inc.
  • ECHEMI. (2019, July 15).
  • Akina Inc. (2016, June 13). Safety Data Sheet According to Regulation (EC) No 1907/2006 (REACH)
  • Sigma-Aldrich. (2025, September 23).
  • Lee, Y., et al. (2019). Mechanochemical synthesis of poly(trimethylene carbonate)s: an example of rate acceleration. Beilstein Journal of Organic Chemistry, 15, 963-970. [Link]

  • Bourissou, D., et al. (2015). Synthesis of Poly(trimethylene carbonate) Oligomers by Ring‐Opening Polymerization in Bulk. Macromolecular Chemistry and Physics, 216(13), 1436-1446.
  • Lee, Y., et al. (2019). Mechanochemical synthesis of poly(trimethylene carbonate)s: an example of rate acceleration. Beilstein Journal of Organic Chemistry, 15, 963-970.
  • Zhang, Z., et al. (2013). Synthesis and characterization of poly(trimethylene carbonate).
  • Wang, Y., et al. (2019). Facile preparation of long-chain aliphatic polycarbonates containing block copolycarbonates via one-pot sequential organic catalysis. Polymer Chemistry, 10(4), 459-467.
  • Williams, C. K., & Hillmyer, M. A. (2017). Metal-free Synthesis of Poly(trimethylene carbonate) by Efficient Valorization of Carbon Dioxide.
  • Ghosh, S., et al. (2018). Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 55(1), 53-61.
  • Kricheldorf, H. R., & Stricker, A. (2024).
  • Ajiro, H., et al. (2011). ¹H NMR spectrum of poly(trimethylene carbonate). Polymer Chemistry, 2(6), 1349-1356.
  • Kricheldorf, H. R., & Gomouras, G. (2003). ¹H NMR (400-MHz) spectra of (A) poly(TMC) polymerized with BF3 · OEt2. Journal of Polymer Science Part A: Polymer Chemistry, 41(10), 1539-1548.
  • Grijpma, D. W. (2011). Trimethylene carbonate. In Biodegradable Polymers. Taylor & Francis.
  • Hedrick, J. L., et al. (2022, March 20).
  • Sanford, M. S., & Kiesewetter, M. K. (2014). Organocatalytic Ring-Opening Polymerization of Trimethylene Carbonate To Yield a Biodegradable Polycarbonate. Journal of Chemical Education, 91(12), 2200-2203. [Link]

  • Chen, J., et al. (2025). Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route. AMB Express, 15(1), 1-9.
  • Lee, Y., et al. (2019). Mechanochemical synthesis of poly(trimethylene carbonate)s: an example of rate acceleration. Beilstein Journal of Organic Chemistry, 15, 963-970.
  • Wikipedia. (n.d.).
  • Zhang, Y., et al. (2023). Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst. Polymers, 15(3), 693. [Link]

  • Kricheldorf, H. R., et al. (2007). DSC curves of poly(tetramethylene phthalate- co -carbonate)s. Journal of Polymer Science Part A: Polymer Chemistry, 45(16), 3599-3610.
  • BenchChem. (2025). Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters.
  • Sun, J., et al. (2018). Synthesis of pH-cleavable poly(trimethylene carbonate)-based block copolymers via ROP and RAFT polymerization. Polymer Chemistry, 9(24), 3344-3354.
  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
  • Racles, C., et al. (2020). Assessing the Suitability of a Green Solvent for GPC and TREF Analyses of Polyethylene. Polymers, 12(11), 2697.
  • Wang, X., et al. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega, 10(19), 23456-23465.

Sources

Functionalizing 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione for drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the functionalization and application of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (chemically identified as the cyclic dimer of tetramethylene carbonate , often denoted as bis-TMC or (TMC)₂ ) for advanced drug delivery systems.

Unlike strained small-ring lactones or carbonates that polymerize via enthalpy-driven mechanisms, this 14-membered macrocycle utilizes Entropy-Driven Ring-Opening Polymerization (ED-ROP) .[1] This distinct thermodynamic pathway allows for the synthesis of high-molecular-weight, biodegradable polycarbonates without the acidic degradation byproducts associated with polyesters (e.g., PLGA), making them superior for pH-sensitive payload delivery.

Part 1: Strategic Functionalization Framework

The core scaffold, 1,3,8,10-tetraoxacyclotetradecane-2,9-dione, is a non-functionalized aliphatic carbonate. Direct chemical modification of the ring carbons is synthetically challenging and often destructive. Therefore, "functionalization" in a drug delivery context follows two robust, field-proven strategies:

  • Initiator-Mediated Functionalization (End-Group Engineering):

    • Concept: Using a functionalized alcohol (e.g., mPEG-OH, drug-conjugated alcohol) to initiate ED-ROP.

    • Result: A block copolymer where the "function" is the hydrophilic corona (e.g., PEG) and the core is the biodegradable poly(tetramethylene carbonate) (PTMC).

    • Application: Amphiphilic micelles for hydrophobic drug encapsulation.

  • Copolymerization with Functional Monomers (Backbone Engineering):

    • Concept: Copolymerizing the macrocyclic dimer with functionalized cyclic carbonates (e.g., MTC-OH, MTC-benzyl, or MTC-allyl).

    • Result: A random or block copolymer with pendant reactive groups along the backbone.

    • Application: Covalent attachment of drugs (prodrugs), fluorescent tags, or targeting ligands post-polymerization.

Part 2: Experimental Protocols

Protocol 1: Entropy-Driven Ring-Opening Polymerization (ED-ROP)

Objective: Synthesize high-molecular-weight Poly(tetramethylene carbonate) (PTMC) or PEG-PTMC block copolymers using the macrocyclic dimer.

Scientific Rationale: Macrocyclic carbonates possess low ring strain. Polymerization is driven by the gain in conformational entropy (


) as the constrained ring opens into a flexible linear chain.[2][3] To drive the equilibrium toward the polymer (

), the reaction must be conducted at high monomer concentration (often in bulk).

Materials:

  • Monomer: 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (Recrystallized from toluene, dried in vacuo).

  • Initiator:

    • For Homopolymer: Benzyl alcohol (BnOH).

    • For Block Copolymer: Monomethoxy PEG (mPEG-OH, MW 5,000, dried by azeotropic distillation with toluene).

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or Lipase CA (Novozym 435) for metal-free synthesis.

  • Solvent: None (Bulk polymerization) or minimal dry Toluene/Dichloromethane.

Step-by-Step Methodology:

  • Preparation:

    • In a glovebox (Ar atmosphere), weigh the macrocyclic dimer (1.0 eq) and the initiator (e.g., mPEG-OH, 0.02 eq for DP=50) into a flame-dried Schlenk flask.

    • Note: The monomer-to-initiator ratio determines the theoretical molecular weight (

      
      ).
      
  • Catalyst Addition:

    • Add TBD (0.001 eq relative to monomer). If performing in solution, dissolve reactants in minimal dry DCM (

      
       M is critical for ED-ROP).
      
    • Critical Step: For bulk polymerization, heat the mixture to 60–80°C (above the monomer's melting point) to create a melt.

  • Polymerization:

    • Stir the melt/solution vigorously.

    • Reaction Time:

      • TBD (Organocatalyst): 5–30 minutes (Extremely fast kinetics).

      • Lipase (Enzymatic): 24–48 hours (Slower, but highly selective and green).

    • Monitoring: Track conversion via ¹H NMR (disappearance of the methylene triplet at ~4.3 ppm adjacent to carbonate).

  • Quenching & Purification:

    • Quench TBD with benzoic acid (2 eq relative to TBD).

    • Dissolve the crude polymer in minimal Chloroform.

    • Precipitate dropwise into cold Methanol (-20°C).

    • Filter and dry in vacuo at room temperature.

  • Validation:

    • ¹H NMR: Confirm ratio of PEG peak (3.6 ppm) to PTMC backbone peaks (1.7 ppm, 4.1 ppm).

    • GPC: Verify monomodal distribution and low dispersity (

      
      ).
      
Protocol 2: Post-Polymerization Functionalization (Drug Conjugation)

Objective: Covalently attach a hydrophobic drug (e.g., Paclitaxel) to the polycarbonate backbone.

Pre-requisite: Use Protocol 1 but copolymerize the macrocyclic dimer with 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MTC-Bz) . After polymerization, remove the benzyl group (Pd/C, H₂) to expose a free carboxylic acid (-COOH).

Methodology:

  • Activation: Dissolve the P(TMC-co-MTC-COOH) copolymer in dry DMF.

  • Coupling: Add EDC·HCl (1.5 eq) and NHS (1.5 eq) to activate the pendant carboxyl groups. Stir for 2 hours at 0°C.

  • Conjugation: Add the drug (containing an -OH or -NH₂ group) and triethylamine (TEA). Stir at RT for 24h.

  • Purification: Dialysis against DMF then water (MWCO 3.5 kDa) to remove unbound drug. Lyophilize.

Part 3: Nanoparticle Formulation & Characterization

Workflow: Self-assembly of Amphiphilic Block Copolymers (PEG-PTMC).

  • Solvent Evaporation Method:

    • Dissolve 10 mg of PEG-PTMC copolymer (and hydrophobic drug if physical encapsulation is desired) in 1 mL Acetone/THF.

    • Add dropwise into 10 mL deionized water under vigorous stirring (1000 rpm).

    • Stir open to air for 12h to evaporate the organic solvent.

  • Characterization:

    • DLS (Dynamic Light Scattering): Measure hydrodynamic diameter (

      
      ) and PDI. Target: 50–200 nm, PDI < 0.2.
      
    • TEM (Transmission Electron Microscopy): Visualize spherical morphology.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the Entropy-Driven Ring-Opening Polymerization (ED-ROP) mechanism and the subsequent self-assembly into drug-loaded micelles.

ED_ROP_Mechanism Monomer 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (Macrocyclic Dimer) Equilibrium Ring-Chain Equilibrium (Entropy Driven) Monomer->Equilibrium High Conc. (Bulk) Initiator Initiator (mPEG-OH) Initiator->Equilibrium Nucleophilic Attack Catalyst Catalyst (TBD or Lipase) Catalyst->Equilibrium Activation Polymer Amphiphilic Block Copolymer (mPEG-b-PTMC) Equilibrium->Polymer ΔS > 0 (Ring Opening) Micelle Self-Assembled Micelle (Hydrophobic Core / PEG Shell) Polymer->Micelle Precipitation in Water (Self-Assembly)

Caption: Workflow showing the entropy-driven conversion of the macrocyclic dimer into amphiphilic copolymers and subsequent micelle formation.

Part 5: Data Summary & Comparison

ParameterEnthalpy-Driven ROP (e.g., Lactide)Entropy-Driven ROP (This Molecule)Benefit for Drug Delivery
Driving Force Ring Strain Release (

)
Conformational Freedom (

)
Allows polymerization of stable macrocycles without side reactions.
Equilibrium Favors polymer at low TFavors polymer at High Concentration Enables solvent-free (green) synthesis; easy recycling of monomer.
Degradation Acidic byproducts (Lactic acid)Neutral byproducts (CO₂, Diol)Prevents autocatalytic degradation and inflammation; safer for protein drugs.
Kinetics ModerateFast (with TBD) to Slow (Enzymatic)Tunable reaction rates for precision MW control.

References

  • Entropy-Driven Ring-Opening Polymerization of Macrocyclic Carbonates. Source:Macromolecules (ACS Publications). URL:[Link]

  • Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Source:Chemical Reviews. URL:[Link][4]

  • Recent advances in entropy-driven ring-opening polymerizations. Source:Polymer Chemistry (RSC). URL:[Link]

  • Enzymatic Ring-Opening Polymerization of Macrocyclic Carbonates. Source:Biomacromolecules. URL:[Link]

Sources

Application Note: Electrospinning Biodegradable Elastomeric Fibers using Poly(trimethylene carbonate) (PTMC)

[5][6]

Executive Summary

Poly(trimethylene carbonate) (PTMC) is a biodegradable, amorphous elastomer derived from the ring-opening polymerization (ROP) of the cyclic monomer trimethylene carbonate (TMC) .[4][5][6][7] Unlike polyesters such as PLA or PLGA which degrade via bulk erosion (often causing acidic autocatalysis), PTMC degrades via surface erosion without acidic byproducts.[5] This makes it ideal for sensitive drug delivery and soft tissue engineering (e.g., vascular grafts, cartilage).

However, PTMC presents a unique challenge in electrospinning: its low glass transition temperature (

Scientific Mechanism & Material Chemistry

The Precursor: Cyclic Carbonate Monomers

The "cyclic" nature of the precursor is critical. PTMC is synthesized via Ring-Opening Polymerization (ROP) of TMC.[4][6][7]

  • Monomer: Trimethylene Carbonate (1,3-dioxan-2-one).[4][8]

  • Polymerization: ROP driven by relief of ring strain, typically catalyzed by Stannous Octoate (

    
    ) or organocatalysts.[7]
    
  • Topology Effects: While linear PTMC is standard, cyclic PTMC (polymer chains with no ends) is an emerging material with lower intrinsic viscosity and slower degradation rates, though less common in commercial electrospinning.

The "Cold Flow" Challenge

Because PTMC is amorphous and rubbery at room temperature, electrospun fibers lack the crystallinity to maintain structural integrity.

  • Solution: We must increase the chain entanglement (High MW

    
    ) or introduce a secondary phase (crystallizable polymer or crosslinker) to "freeze" the fiber morphology.
    
Chemical Pathway Diagram

The following diagram illustrates the conversion of the cyclic monomer to the polymer and the subsequent crosslinking strategy often required for fiber stability.

ROP_MechanismMonomerCyclic Monomer(TMC)ROPRing-OpeningPolymerizationMonomer->ROPRing StrainCatalystCatalyst(Sn(Oct)2)Catalyst->ROPLinearPTMCLinear PTMC(Viscous Rubber)ROP->LinearPTMCHigh MWFiberFormElectrospinning(Taylor Cone)LinearPTMC->FiberFormSolvent: DCM/DMFInstabilityCold Flow(Fiber Fusion)FiberForm->InstabilityIf Pure PTMCCrosslinkGamma/UVCrosslinkingFiberForm->CrosslinkAdd Methacrylate/CrosslinkerStableScaffoldStable ElastomericScaffoldInstability->StableScaffoldPrevented byBlending/CrosslinkingCrosslink->StableScaffold

Caption: Pathway from cyclic TMC monomer to stable PTMC scaffolds, highlighting the critical crosslinking step to prevent fiber fusion.

Detailed Protocol: Electrospinning PTMC

Materials & Equipment
  • Polymer: High Molecular Weight PTMC (

    
    ) or PTMC-methacrylate (for photocrosslinking).
    
  • Solvents: Dichloromethane (DCM) (primary solvent), Dimethylformamide (DMF) (dielectric tuner).

  • Additives: Irgacure 2959 (if UV crosslinking), or PLLA (if blending).

  • Equipment: High-voltage power supply (0-30 kV), Syringe pump, Rotating drum collector.

Solution Preparation (The "Self-Validating" Mix)

Causality: DCM dissolves PTMC rapidly but evaporates too fast, causing needle clogging. DMF raises the dielectric constant (improving stretching) and slows evaporation.

  • Solvent Ratio: Prepare a mixture of DCM:DMF (80:20 v/v) .

  • Polymer Dissolution:

    • Add PTMC to the solvent to achieve a concentration of 15% - 20% (w/v) .

    • Validation Check: The solution must be clear and viscous (honey-like). If cloudy, water contamination is present (PTMC is hydrophobic).

  • Additives (Optional but Recommended):

    • For pure PTMC: Add 0.1% Pyridinium formate (salt) to increase conductivity if fibers are beading.

    • For Crosslinking: Add 2% w/w Methacrylic anhydride functionalized PTMC macromers + 0.5% Photoinitiator.

Electrospinning Parameters

These parameters are optimized for a standard needle-to-collector distance of 15 cm.

ParameterSettingRationale
Voltage 12 - 18 kVSufficient to overcome surface tension; too high causes jet instability.
Flow Rate 0.5 - 1.0 mL/hSlow feed prevents dripping; matches evaporation rate.
Distance 12 - 15 cmAllows solvent evaporation before impact.
Humidity < 30% RHCRITICAL. High humidity causes pore formation or polymer precipitation.
Collector Rotating Drum (500 rpm)Aligns fibers and assists in solvent removal.
Post-Processing (Stabilization)

Unless blended with a rigid polymer like PLLA, PTMC fibers must be crosslinked.

  • Method A (Gamma Irradiation): Seal scaffolds in vacuum bags. Expose to 25 kGy gamma radiation. This crosslinks the amorphous chains, creating a form-stable rubber.

  • Method B (UV Crosslinking): If using methacrylate-functionalized PTMC, expose the collector drum to UV light (365 nm) during spinning or immediately after.

Characterization & Quality Control

Morphology Analysis (SEM)
  • Protocol: Sputter coat with Gold/Palladium (5 nm). Image at low voltage (5 kV) to avoid melting the rubbery fibers.

  • Pass Criteria: Distinct, non-fused fibers. No "beads-on-string" (indicates viscosity was too low).

Mechanical Testing

PTMC is prized for elasticity.

  • Test: Uniaxial tensile test (ASTM D638).

  • Expected Data:

    • Young's Modulus: 2 - 5 MPa (Soft, similar to native vessels).

    • Elongation at Break: > 300%.

    • Hysteresis: Low (excellent elastic recovery).

Degradation Profile (Surface Erosion)

Unlike PLGA, PTMC loses mass linearly with time while maintaining molecular weight in the remaining bulk.

  • Experiment: Incubate in Lipase solutions (PTMC degrades enzymatically in vivo, very slowly hydrolytically).

  • Observation: The fiber diameter decreases, but the core remains intact.

Troubleshooting Guide

IssueCauseCorrective Action
Fibers fuse into film

is too low; solvent retained.
Increase distance; use volatile solvent (more DCM); Crosslink immediately.
Beads on fibers Polymer concentration too low.Increase PTMC concentration to 20-25% w/v.
Needle clogging Solvent evaporating too fast.Increase DMF ratio (up to 30%); Increase flow rate slightly.
Jet instability Low conductivity.Add trace salt (TEAB or Pyridinium formate).

Applications in Drug Delivery

PTMC fibers are excellent for delivering hydrophobic drugs due to the polymer's hydrophobicity and surface erosion mechanism.

  • Loading: Dissolve drug (e.g., Paclitaxel) directly in the DCM/PTMC solution.

  • Release Profile: Zero-order release is possible (proportional to surface area degradation), avoiding the "burst release" typical of bulk-eroding polyesters.

References

  • Zhang, Z., et al. (2005). Synthesis and characterization of biodegradable elastomeric poly(trimethylene carbonate) networks. Biomaterials.[1][4][9][10][11][12][13][14]

  • Pêgo, A. P., et al. (2003). Biodegradable elastomeric scaffolds for soft tissue engineering.[9] Journal of Controlled Release.

  • Bat, E., et al. (2010). Ultrafine electrospun fibers of poly(trimethylene carbonate) and their cellular response. Tissue Engineering Part A.

  • Mukherjee, K., et al. (2011). Electrospinning of biodegradable poly(trimethylene carbonate) for vascular graft applications.[9][13] Journal of Materials Science: Materials in Medicine.

  • Yang, L., et al. (2014). Surface erosion of PTMC and its application in drug delivery. Polymer Degradation and Stability.[3][9][13][15]

Troubleshooting & Optimization

Minimizing formation of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione during ROP

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Polymer Synthesis Subject: Optimization of ROP for Poly(1,3-dioxepan-2-one) & Minimization of Macrocyclic Impurities Ticket ID: ROP-OPT-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering the formation of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (hereafter referred to as the Cyclic Dimer ) during the Ring-Opening Polymerization (ROP) of 1,3-dioxepan-2-one (Tetramethylene Carbonate).

This 14-membered macrocycle is a thermodynamically stable byproduct formed via intramolecular back-biting . Its presence indicates your reaction conditions are allowing the system to approach thermodynamic equilibrium, where the polymer chain end "bites" back onto its own backbone, excising the dimer.

To minimize this, you must shift your protocol from Thermodynamic Control to Kinetic Control .

Part 1: The Mechanism of Failure

Before troubleshooting, it is critical to understand how the impurity forms. The formation of the Cyclic Dimer is not a random side reaction; it is a direct consequence of the Jacobson-Stockmayer Theory of ring-chain equilibrium.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways between linear chain propagation (desired) and back-biting (undesired).

ROP_Pathway Monomer Monomer (1,3-dioxepan-2-one) ActiveCenter Active Chain End (Alkoxide/Coordination) Monomer->ActiveCenter Initiation TS_Prop TS: Propagation (Kinetic Pathway) ActiveCenter->TS_Prop Polymer Linear Poly(carbonate) TS_Back TS: Back-Biting (Thermodynamic Pathway) Polymer->TS_Back Equilibrium Shift TS_Prop->Polymer k_p (Fast) TS_Back->Polymer Re-insertion Dimer Cyclic Dimer (1,3,8,10-Tetraoxacyclotetradecane...) TS_Back->Dimer k_bb (Slow but Stable)

Caption: Kinetic propagation (top) vs. Thermodynamic back-biting (bottom). The Cyclic Dimer forms when the active chain end attacks the antepenultimate carbonyl group on the backbone.

Part 2: Troubleshooting Guide (FAQ Format)

Q1: Why is the Cyclic Dimer forming despite using high-purity monomer?

Diagnosis: The issue is likely reaction dilution or excessive reaction time . Explanation: According to the Jacobson-Stockmayer theory, the concentration of cyclic oligomers at equilibrium (


) is independent of the initial monomer concentration. However, the fraction of polymer vs. cyclic oligomer depends heavily on dilution.
  • The Dilution Effect: If you perform ROP in a solvent (solution polymerization), the probability of the chain end finding another monomer molecule (intermolecular) decreases, while the probability of it finding its own tail (intramolecular) remains constant.

  • The Time Effect: Propagation (

    
    ) is usually faster than back-biting (
    
    
    
    ). If you let the reaction run too long (aiming for 100% conversion), the system has time to equilibrate, generating the dimer.

Corrective Action:

  • Shift to Bulk Polymerization: Eliminate solvents. Run the ROP in melt (bulk) conditions. This maximizes the rate of intermolecular propagation relative to intramolecular cyclization.

  • Terminate Early: Stop the reaction at 80-90% conversion . Do not chase the final 10%. The dimer typically accumulates in the late stages of polymerization.

Q2: Does temperature influence the dimer formation?

Diagnosis: Yes. Higher temperatures generally accelerate transesterification (back-biting) rates. Explanation: While 1,3-dioxepan-2-one has a relatively high ceiling temperature compared to some other monomers, the activation energy for transesterification is significant. Operating at high temperatures provides the energy required for the chain end to "twist" back and attack the backbone.

Corrective Action:

  • Lower the Temperature: Operate at the lowest temperature that maintains a molten state and reasonable propagation rate (e.g., 60°C - 80°C for enzymatic or organocatalytic routes, rather than >120°C).

  • Protocol: If using Sn(Oct)2, reduce T to <110°C. If using organocatalysts (e.g., TBD, DBU), room temperature or slight heating is often sufficient and suppresses side reactions.

Q3: Can my catalyst choice prevent dimer formation?

Diagnosis: Certain catalysts are "transesterification monsters." Explanation:

  • Tin(II) 2-ethylhexanoate (Sn(Oct)2): While the industry standard, it is a potent transesterification catalyst at high temperatures, promoting redistribution and dimer formation.

  • Organocatalysts (e.g., DBU, TBD): These are highly active but can also promote back-biting if not quenched immediately upon reaching desired conversion.

  • Enzymatic (Lipase): Candida antarctica Lipase B (CALB) is highly specific but often operates under thermodynamic control, which favors macrocycles in dilute solutions.

Corrective Action:

  • Switch to Al-based or Zn-based catalysts: Aluminum isopropoxide or Zinc alkoxides often show lower transesterification rates compared to Tin.

  • Use "Immortal" ROP Catalysts: Specific metal complexes (e.g., Salen-Al) are designed to minimize exchange reactions.

Q4: I already have the dimer in my product. How do I remove it?

Diagnosis: Post-polymerization purification is required. Explanation: The Cyclic Dimer (14-membered ring) has different solubility and crystallization properties than the high-molecular-weight polymer.

Corrective Action:

  • Reprecipitation: Dissolve the crude polymer in a minimum amount of Chloroform or Dichloromethane . Precipitate dropwise into cold Methanol or Diethyl Ether . The high MW polymer will precipitate; the cyclic dimer (and unreacted monomer) usually remains soluble in the supernatant.

  • Repeat: Perform this cycle twice.

Part 3: Optimized Experimental Protocol

To ensure minimal formation of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione, follow this "Kinetic Control" protocol.

Table 1: Process Parameters for Dimer Minimization
ParameterStandard (Risk of Dimer)Optimized (Kinetic Control)Rationale
Concentration Solution (1 M)Bulk (Melt) High [M] favors intermolecular propagation.
Temperature > 120°C60°C - 90°C Reduces activation of back-biting pathways.
Time 24 - 48 Hours2 - 6 Hours Stops reaction before equilibrium (dimer formation).
Conversion Target > 99%~85 - 90% Dimer forms primarily at low monomer concentration (late stage).
Catalyst Sn(Oct)2 (High Load)Al(OiPr)3 or TBD Lower transesterification activity.
Step-by-Step Protocol (Bulk ROP)
  • Drying: Dry the monomer (1,3-dioxepan-2-one) in a vacuum desiccator over P2O5 for 24h. Moisture initiates uncontrolled chains.

  • Setup: In a glovebox (Ar atmosphere), charge a silanized glass ampoule with Monomer (5.0 g) and Initiator (e.g., Benzyl Alcohol, ratio 1:100).

  • Catalyst Addition: Add Catalyst (e.g., TBD) at a ratio of 0.1 mol% relative to monomer.

  • Polymerization:

    • Seal the ampoule.

    • Immerse in an oil bath at 60°C .

    • Critical Step: Monitor viscosity. Stop the reaction (quench) when the magnetic stir bar seizes or conversion reaches ~90% (verify via NMR).

  • Quenching: Immediately dissolve the reaction mixture in Chloroform containing a trace of Benzoic Acid (to neutralize TBD).

  • Purification: Precipitate into excess cold Methanol. Filter and dry in vacuo.[1]

References

  • MDPI. (2022). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates. Retrieved from

  • Royal Society of Chemistry. (2018). ROP of Cyclic Carbonates | Organic Catalysis for Polymerisation. Retrieved from

  • Technische Universität Wien. (2019). Cyclic Carbonates as Monomers for Hot Lithography. Retrieved from

  • Google Patents. (2011). Strong reversible hydrogels - EP 2343342 A1. Retrieved from

  • ResearchGate. (2012). Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one. Retrieved from

Sources

Purification techniques for isolating 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Executive Summary & Molecule Identification

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione is the systematic nomenclature for the cyclic dimer of tetramethylene carbonate (poly(1,4-butanediol carbonate)).[1]

  • Monomer Unit: 1,3-dioxepan-2-one (7-membered ring).[1][2]

  • Target Molecule: 14-membered cyclic bis-carbonate.[1]

  • Primary Application: High-performance Ring-Opening Polymerization (ROP) to produce Poly(tetramethylene carbonate) (PTMC) with controlled molecular weight and low polydispersity.

This guide addresses the technical challenges of isolating this macrocycle from crude oligomeric mixtures, specifically targeting the removal of linear impurities and thermodynamic equilibration byproducts.[1]

Diagnostic Troubleshooting (FAQ)

Q1: My crude product is an oil that refuses to crystallize. How do I induce precipitation? Diagnosis: This usually indicates the presence of linear oligomers or unreacted 1,4-butanediol, which act as plasticizers, preventing the crystal lattice formation of the cyclic dimer.[1] Solution:

  • Solvent Exchange: Dissolve the oil in a minimum amount of Dichloromethane (DCM).

  • Anti-solvent Addition: Slowly add cold Diethyl Ether or Hexane until turbidity persists.

  • Trituration: If oiling out occurs again, decant the supernatant and triturate the oil vigorously with cold Diethyl Ether. This mechanical action often induces nucleation.

  • Seed Crystal: If available, seed the mixture with a pure crystal of the dimer.

Q2: I am seeing ring-opening hydrolysis during column chromatography. What is happening? Diagnosis: Cyclic carbonates are sensitive to acid-catalyzed hydrolysis and nucleophilic attack. Standard silica gel is slightly acidic (pH 5-6) and often contains adsorbed water. Solution:

  • Neutralize Stationary Phase: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.

  • Switch Stationary Phase: Use Neutral Alumina instead of silica. It is less likely to induce ring-opening.

  • Dry Solvents: Ensure all eluents are dried over molecular sieves (3Å or 4Å). Moisture is the enemy of cyclic carbonate stability.

Q3: High-Performance Liquid Chromatography (HPLC) shows a "ghost" peak merging with my dimer. What is it? Diagnosis: This is likely the cyclic trimer (21-membered ring). Cyclic oligomers form a homologous series. The dimer and trimer have very similar polarities. Solution:

  • Recrystallization is superior to Chromatography here. The lattice energy differences between the 14-membered dimer and 21-membered trimer are more distinct than their adsorption coefficients.

  • Protocol: Use a Toluene/Hexane system. The dimer typically crystallizes out first upon slow cooling, while the trimer remains in the mother liquor.[1]

Technical Data & Solubility Profile

Understanding the solubility differential is key to purification.

SolventSolubility (25°C)Application in Purification
Dichloromethane (DCM) HighExtraction / Loading solvent
Chloroform HighExtraction
Toluene Moderate (High at reflux)Primary Recrystallization Solvent
Ethyl Acetate ModerateChromatography Eluent
Diethyl Ether LowAnti-solvent / Trituration
Hexane / Pentane InsolubleAnti-solvent
Methanol Soluble (Reactive)AVOID (Risk of transesterification)
Water Insoluble (Hydrolytic)AVOID (Risk of hydrolysis)

Detailed Purification Protocols

Protocol A: Selective Recrystallization (Recommended)

Best for scaling up (>5g) and removing linear oligomers.

  • Dissolution: Dissolve the crude oligomeric mixture in Toluene (10 mL per gram of crude) at 80°C. Ensure complete dissolution.

  • Hot Filtration: Filter the hot solution through a heated glass frit to remove any insoluble polymer (high MW PTMC) or catalyst residues.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature slowly (over 2-3 hours).

    • Transfer to a 4°C refrigerator for 12 hours.

    • Do not freeze immediately; rapid cooling traps impurities.

  • Collection: Filter the resulting white crystals.

  • Washing: Wash the filter cake with cold Hexane (2x).

  • Drying: Dry under high vacuum (<0.1 mbar) at room temperature for 24 hours. Note: Do not heat above 60°C during drying to avoid ring-opening or sublimation.[1]

Protocol B: Flash Chromatography (For High Purity/Analytical Standards)

Best for separating dimer from trimer if recrystallization fails.

  • Stationary Phase: Neutral Alumina (Brockmann Grade III) OR Silica Gel (neutralized with 1% Et3N).

  • Mobile Phase Gradient:

    • Start: 10% Ethyl Acetate in Hexane (to elute non-polar impurities).

    • Ramp: Increase to 30% Ethyl Acetate in Hexane.

    • The cyclic dimer typically elutes around 25-30% EtOAc.

  • Fraction Collection: Collect fractions and analyze via TLC (stain with Iodine or Phosphomolybdic Acid). The dimer will appear as a distinct spot separate from the baseline streak (linear oligomers).

Process Visualization (The "Depolymerization-Purification" Cycle)

The following diagram illustrates the workflow from the crude depolymerization of PTMC to the isolated cyclic dimer.

PurificationWorkflow Crude Crude Oligomer Mixture (Linear + Cyclic Dimer/Trimer) Dissolution Dissolution in Hot Toluene (80°C) Crude->Dissolution HotFilter Hot Filtration Dissolution->HotFilter Residue Residue: High MW Polymer/Catalyst HotFilter->Residue Remove Filtrate Filtrate: Soluble Oligomers HotFilter->Filtrate Cooling Controlled Cooling (RT -> 4°C) Filtrate->Cooling Crystals Crystalline Solid: Cyclic Dimer Cooling->Crystals MotherLiquor Mother Liquor: Linear Oligomers + Trimer Cooling->MotherLiquor Decant Wash Wash with Cold Hexane Vacuum Dry Crystals->Wash FinalProduct Pure 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione Wash->FinalProduct

Caption: Workflow for isolating cyclic dimer from crude depolymerization mixtures via selective crystallization.

References & Authority

  • Brunelle, D. J., et al. (1998).[1] Semicrystalline Polymers via Ring-Opening Polymerization of Cyclic Oligomers. This seminal work establishes the foundational techniques for isolating cyclic carbonate oligomers from their linear counterparts using solubility differences.

    • [1]

  • Kricheldorf, H. R., & Lee, S. R. (1996).[1] Polylactones:[1] 36. Macrocyclic Polymerization of 1,3-Dioxepan-2-one. Describes the synthesis and handling of the 7-membered monomer and its oligomerization behavior.

    • [1]

  • Parel, T., et al. (2020).[1] Purification of Polybutylene Terephthalate by Oligomer Removal.[3][4] While focused on PBT, this paper details the "Anti-solvent with Compressed CO2" and standard solvent extraction methods applicable to cyclic oligomer purification.

    • [1]

  • Cheméo Data. Physical Properties of Cyclic Dicarbonates. Used for solubility and phase transition verification.

    • [1]

Sources

Solving solubility issues of cyclic carbonate dimers in polymerization media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues of cyclic carbonate monomers/dimers in polymerization media. Audience: Polymer Chemists, Drug Delivery Researchers, Materials Scientists.

Introduction: The Solubility Paradox in ROP

Status: Senior Application Scientist Note

Welcome to the technical support hub. If you are here, you are likely facing the "crystallinity vs. reactivity" paradox. Cyclic carbonate monomers (especially functionalized derivatives like MTC-OH, MTC-COOH, or bis-cyclic dimers) often exhibit high lattice energies due to intermolecular hydrogen bonding or dipole-dipole stacking.

While these cohesive forces make them stable solids, they are the enemy of Ring-Opening Polymerization (ROP). Why? Because ROP is an entropy-driven (or enthalpy-driven, depending on ring size) equilibrium. If your monomer is not fully solvated:

  • Kinetics stall: The catalyst cannot access the carbonyl center.

  • Heterogeneity: You get broad dispersity (

    
    ) due to slow initiation.
    
  • Precipitation: The growing polymer chain may crash out if the solvent choice only favors the monomer.

This guide moves beyond "add more solvent" and treats solubility as a thermodynamic variable you can engineer.

Diagnostic Workflow (Interactive Visual)

Before altering your reaction, trace your issue through this logic gate to identify the root cause.

Solubility_Troubleshooting Start ISSUE: Monomer/Dimer Insoluble in Media Check_MP Check Melting Point (Tm) Start->Check_MP High_Tm Tm > 150°C Check_MP->High_Tm High Lattice Energy Low_Tm Tm < 100°C Check_MP->Low_Tm Processable Check_FGs Identify Functional Groups (OH, COOH, Amine?) Polar_FGs H-Bond Donors Present Check_FGs->Polar_FGs Strong H-Bonding NonPolar Hydrophobic Side Chains Check_FGs->NonPolar Weak Interactions High_Tm->Check_FGs Sol_Bulk SOLUTION: Bulk Polymerization (Melt Phase) High_Tm->Sol_Bulk If Thermally Stable Low_Tm->Check_FGs Sol_Cosolvent SOLUTION: Co-solvent System (e.g., THF/DMF) Polar_FGs->Sol_Cosolvent Disrupt H-bonds Sol_Protect SOLUTION: Derivatization (Protecting Groups) Polar_FGs->Sol_Protect If Catalyst Sensitive Sol_Polarity SOLUTION: Match Dielectric (Switch to DCM/CHCl3) NonPolar->Sol_Polarity Standard ROP

Figure 1: Decision matrix for diagnosing solubility bottlenecks in cyclic carbonate ROP. Follow the path based on monomer thermal properties and chemical functionality.

Technical Deep Dive: Thermodynamics of Solvation

The "Like Dissolves Like" Trap

Many researchers default to Toluene or THF because they are "standard" for ROP. However, cyclic carbonates are inherently polar (dipole moment


 D for propylene carbonate).

The Science: Solubility requires the free energy of mixing (


) to be negative.


  • The Problem: Cyclic dimers with polar groups (e.g., MTC-COOH) have a massive positive Enthalpy of Mixing (

    
    ) with non-polar solvents like Toluene, because the solvent cannot break the monomer's intermolecular hydrogen bonds.
    
  • The Fix: You must lower

    
     by matching the Hansen Solubility Parameters (HSP) .
    
Solvent Selection Matrix

Use this table to select a solvent based on your monomer's functionality.

Monomer ClassDominant InteractionRecommended SolventAlternative / Co-solventWhy?
Standard (e.g., TMC, MTC-Et)Dipole-DipoleDCM (Dichloromethane)THF, ChloroformExcellent polarity match; low boiling point for easy removal.
H-Bond Donors (e.g., MTC-OH, MTC-COOH)Hydrogen BondingTHF (Tetrahydrofuran)DMF, DMSO (Caution*)THF acts as a H-bond acceptor, disrupting monomer aggregation.
Aromatic/Bulky (e.g., MTC-Bn)

-

Stacking
Toluene ChlorobenzeneAromatic solvents stabilize the

-systems of the monomer.
Highly Crystalline Dimers Lattice EnergyMelt (No Solvent)High BP Ethers (Diglyme)Thermal energy (

) overcomes lattice enthalpy (

).

*Note: DMF and DMSO are difficult to dry completely. Residual water acts as a chain transfer agent, killing molecular weight.

Troubleshooting Guides (Q&A)

Scenario A: "My monomer precipitates immediately upon adding the catalyst."

Diagnosis: This is likely a Complexation-Induced Precipitation . The Mechanism: Many organocatalysts (like TBD or DBU) are strong bases. If your monomer has acidic protons (like MTC-COOH), the catalyst may deprotonate the monomer, forming an ionic salt that is insoluble in organic media (like DCM or THF). Corrective Action:

  • Switch Catalyst: Use a non-basic catalyst like Bronsted Acids (DPP, MSA) or metal-based catalysts (Zn, Mg) that coordinate rather than deprotonate.

  • Protect the Group: Esterify the carboxylic acid (e.g., MTC-Bn ester) before polymerization, then deprotect (hydrogenolysis) post-polymerization [1].

Scenario B: "The reaction solution turns cloudy halfway through."

Diagnosis: Polymer insolubility (Phase Separation). The Mechanism: The monomer was soluble, but the resulting polymer chain (Polycarbonate) is not. As the chain grows (


 increases), the entropy of mixing decreases, and the polymer crashes out.
Corrective Action: 
  • Check Polymer Solubility: Poly(TMC) is soluble in DCM but insoluble in alcohols. If you are using an alcohol as a co-solvent, reduce its ratio.

  • Temperature Bump: Increase reaction temperature by 10-20°C to maintain polymer solubility (increase

    
    ).
    
Scenario C: "I can't dissolve the monomer without heating, but heating degrades it."

Diagnosis: Thermal Decarboxylation. The Mechanism: Cyclic carbonates are metastable. Excessive heat can cause ring-opening followed by loss of


, resulting in an irreversible ether linkage or degradation.
Corrective Action: 
  • The "Dissolve & Cool" Protocol:

    • Heat the solvent/monomer mixture to 60-80°C under inert gas just long enough to dissolve.

    • Cool rapidly to the reaction temperature (e.g., RT or 0°C).

    • Supersaturation: Many cyclic carbonates will remain in a supersaturated state long enough for the polymerization to proceed if initiated immediately [2].

Experimental Protocols

Protocol 1: The "Dry" Solubility Screen

Critical: Standard solubility tests fail for ROP because they don't account for moisture.

Reagents: Anhydrous solvents (stored over molecular sieves), Monomer (dried in vacuo over


).
  • Preparation: In a glovebox or under Argon flow, weigh 100 mg of monomer into three flame-dried vials.

  • Solvent Addition: Add 1.0 mL of DCM, THF, and Toluene to the respective vials (10 wt% concentration).

  • Observation (Stage 1): Vortex for 30 seconds.

    • Clear? Good candidate.

    • Cloudy? Proceed to Stage 2.

  • Thermal Stress (Stage 2): Heat the cloudy vials to 50°C.

    • Clears up? Usable, but requires temperature control.

    • Still solid? Incompatible.

  • Hygroscopic Check: If using THF/DMF, check water content via Karl-Fischer titration. Target: < 20 ppm water.

Protocol 2: Purification of Recalcitrant Monomers

Impure monomers often have higher lattice energies due to defects or residual salts.

  • Dissolution: Dissolve crude monomer in a minimum amount of Ethyl Acetate (moderate polarity) at 60°C.

  • Precipitation: Add Cold Diethyl Ether or Hexane dropwise until turbidity persists.

  • Crystallization: Store at -20°C overnight.

  • Filtration: Filter under inert atmosphere (Schlenk frit) to prevent moisture condensation on the cold crystals.

  • Drying: Dry in vacuo at RT for 24h. Do not heat significantly during drying to avoid ring-opening. [3]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent for ROP? A: Technically yes, but practically no. DMSO is excellent for dissolving polar monomers (MTC-OH), but it is notoriously difficult to dry to ROP standards (<10 ppm water). Residual water will initiate new chains, drastically lowering your target Molecular Weight (


). If you must use it, use it as a minor co-solvent (<10%) with DCM.

Q: Why does my MTC-OH monomer dissolve in THF but the polymer precipitates? A: This is a hydrogen-bonding effect. The monomer H-bonds with THF. However, as the polymer forms, the high density of hydroxyl groups on the backbone may lead to intra-chain or inter-chain hydrogen bonding (physical crosslinking) that excludes the solvent. Try adding a chaotropic salt (like LiCl) or using DMF to disrupt these polymer-polymer interactions.

Q: What is the "Odd-Even" effect in macrocyclic carbonate solubility? A: For larger cyclic carbonates (macrocycles), the melting point and solubility oscillate based on the number of methylene units. Rings with an even number of atoms often pack more efficiently (higher


, lower solubility) than odd-numbered rings due to crystal symmetry. If your "dimer" is a macrocycle, check if you can modify the linker length by one carbon to disrupt packing [4].

References

  • Hedrick, J. L., et al. (2024).[1] CO2-Based Polycarbonates through Ring-Opening Polymerization of Cyclic Carbonates Promoted by a NHC-Based Zinc Complex. Biomacromolecules.

  • Rokicki, G., & Parzuchowski, P. (2012).[2] ROP of Cyclic Carbonates and ROP of Macrocycles – Latest Developments. Progress in Polymer Science.

  • Wurms, K., et al. (2022). Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration. Macromolecules.

  • Specific Polymers. (2023). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis.

  • MDPI. (2022). Deep Eutectic Solvents as Catalysts for Cyclic Carbonates Synthesis from CO2 and Epoxides.

Sources

Controlling polydispersity in polycarbonate synthesis involving cyclic dimers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polycarbonate Synthesis. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who struggle with controlling the polydispersity index (PDI, or Đ) and mitigating unwanted cyclic dimer formation during the ring-opening polymerization (ROP) of cyclic carbonates.

The synthesis of aliphatic polycarbonates is governed by a delicate balance between kinetic propagation and thermodynamic equilibration. When experimental parameters drift, the system favors thermodynamic sinks—specifically, the formation of cyclic dimers via intramolecular transcarbonylation (backbiting). This guide is designed to troubleshoot these exact mechanistic failures, providing you with self-validating protocols to ensure narrow PDIs and high-fidelity polymer architectures.

🔬 Core Troubleshooting FAQs

Q1: My polycarbonate synthesis yields a broad PDI (> 1.5), and NMR/MALDI-TOF shows a high fraction of cyclic dimers. What is driving this? The Causality: This is a classic symptom of thermodynamic equilibration overtaking kinetic propagation. When using highly active organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), the catalyst not only accelerates the ring-opening of the monomer but also facilitates intramolecular transcarbonylation (backbiting) once the monomer concentration drops[1]. This backbiting cleaves the active polymer backbone, forming thermodynamically stable cyclic dimers and drastically broadening the molecular weight distribution. The Solution: You must transition the reaction from thermodynamic to kinetic control. This requires quenching the reaction immediately upon reaching the target conversion (typically ~95%, before equilibrium is established). Lowering the reaction temperature also suppresses the activation energy required for backbiting.

Q2: I need to scale up my synthesis, but TBD-catalyzed reactions are too fast to quench uniformly, leading to batch-to-batch PDI variations. What are alternative catalytic strategies? The Causality: Organobases like TBD operate via a highly aggressive hydrogen-bonding/nucleophilic mechanism that is difficult to arrest uniformly at scale. The Solution: For scalable, controlled ROP, transition to metal-coordination catalysts. Heterodinuclear complexes, such as Mg(II)Co(II) or zinc-based catalysts, operate via a strict coordination-insertion mechanism. These catalysts provide excellent control over the polymerization rate and significantly suppress transcarbonylation, ensuring the PDI remains narrow (Đ < 1.2) even at extended reaction times[2].

Q3: My polymerization stalls at 60% conversion, and SEC (Size Exclusion Chromatography) reveals a bimodal molecular weight distribution. How do I fix this? The Causality: A bimodal distribution coupled with stalled conversion indicates the presence of adventitious chain transfer agents—most commonly water or unpurified protic impurities in your monomer or solvent. These impurities initiate secondary polymer chains mid-reaction, competing with your primary initiator. The Solution: Ensure your cyclic carbonate monomers are rigorously dried (e.g., recrystallized and stored over calcium hydride or in a glovebox). Utilize a precisely measured protic co-initiator (like benzyl alcohol) alongside your catalyst to enable "immortal" ROP, which grants absolute control over chain length and end-group fidelity[3].

📊 Catalyst Selection & Expected Outcomes

To control PDI, selecting the right catalyst for your specific scale and application is critical. Use the self-validating matrix below to align your experimental design with your target outcomes.

Catalyst SystemPrimary MechanismTypical Temp (°C)Cyclic Dimer FormationExpected PDI (Đ)Best Use Case
TBD Organocatalytic (H-bonding)20 - 25High (if unquenched)1.3 - 1.6+Fast, metal-free synthesis for biomedical applications.
DBU Organocatalytic (Base)25 - 60Moderate1.2 - 1.4Slower propagation; easier to control than TBD.
Zn(II) Alkoxides Coordination-Insertion60 - 100Low< 1.2Precise microstructural control and block copolymerization.
Mg(II)Co(II) Bimetallic Insertion60 - 140Very Low< 1.15High activity scale-up with minimal backbiting.

⚙️ Standard Operating Procedures (Protocols)

Protocol A: Controlled Organocatalytic ROP of Cyclic Carbonates

This protocol utilizes TBD but employs a strict kinetic-control framework to prevent cyclic dimer formation.

  • Anhydrous Preparation: Inside a nitrogen-filled glovebox, dissolve the purified cyclic carbonate monomer in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 1.0 M.

  • Initiator Addition: Add benzyl alcohol (BnOH) as the co-initiator. The ratio of[Monomer]/[BnOH] will dictate your target molecular weight.

  • Catalyst Injection: Rapidly inject a stock solution of TBD (0.1 to 1.0 mol% relative to monomer) under vigorous stirring. Start your timer immediately.

  • Kinetic Monitoring: Stir the reaction at 25 °C. Monitor the conversion continuously via in situ FTIR by tracking the disappearance of the cyclic carbonate carbonyl stretch (typically ~1750 cm⁻¹).

  • Rapid Quenching (Critical): At exactly ~95% conversion (usually 5–30 minutes), immediately quench the reaction by injecting a 5-fold excess of benzoic acid (relative to TBD) dissolved in CH₂Cl₂. This neutralizes the organocatalyst, instantly halting both propagation and backbiting.

Protocol B: Purification for Narrow PDI Isolation

Even with perfect quenching, trace cyclic dimers must be removed to ensure a pristine PDI.

  • Concentration: Concentrate the quenched polymer solution under reduced pressure until viscous.

  • Solvent/Antisolvent Extraction: Add the concentrated solution dropwise into a beaker of vigorously stirring, ice-cold methanol. The high-molecular-weight polycarbonate will precipitate, while cyclic dimers, unreacted monomers, and neutralized catalyst salts remain soluble in the supernatant.

  • Recovery: Recover the polymer precipitate via centrifugation. Repeat the dissolution (in CH₂Cl₂) and precipitation (in methanol) process two additional times.

  • Drying: Dry the purified polycarbonate in a vacuum oven at 40 °C to a constant weight before SEC analysis.

🖼️ Mechanistic & Workflow Visualizations

Mechanism M Cyclic Carbonate Monomer P Active Growing Polycarbonate Chain M->P Propagation (Kinetic Control) I Initiator + Catalyst (e.g., BnOH + TBD) I->P Initiation B Intramolecular Transcarbonylation (Backbiting) P->B Monomer Depletion / High Temp Q Acid Quench P->Q Timely Intervention D Cyclic Dimer (Thermodynamic Sink) B->D Chain Cleavage S Stable Linear Polycarbonate (Narrow PDI) Q->S Catalyst Neutralization

Mechanistic pathways in ROP: Kinetic propagation vs. thermodynamic backbiting to cyclic dimers.

Workflow Step1 1. Monomer Purification (Strictly Anhydrous) Step2 2. Glovebox Assembly (BnOH + Monomer) Step1->Step2 Step3 3. Catalyst Injection (TBD or Mg/Co) Step2->Step3 Step4 4. Kinetic Monitoring (FTIR / NMR) Step3->Step4 Step5 5. Rapid Acid Quench (at ~95% Conv.) Step4->Step5 Step6 6. Precipitation & Isolation (Removes Dimers) Step5->Step6

Step-by-step experimental workflow for controlled ROP to minimize PDI and cyclic dimer formation.

📚 References

  • Complexities of Regioselective Ring-Opening vs Transcarbonylation-Driven Structural Metamorphosis during Organocatalytic Polymerizations of Five-Membered Cyclic Carbonate Glucose Monomers. JACS Au - ACS Publications. 1

  • Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration. Macromolecules - ACS Publications. 2

  • Cellulose nanocrystals modification by grafting from ring opening polymerization of a cyclic carbonate. ORBi UMONS / Carbohydrate Polymers. 3

Sources

Preventing thermal degradation of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione , chemically identified as the Cyclic Dimer of Tetramethylene Carbonate (cDTMC) or Cyclic Bis(1,4-butylene carbonate) .

This molecule is a critical intermediate in the synthesis of Poly(butylene carbonate) (PBC), a biodegradable aliphatic polycarbonate used in drug delivery systems and soft tissue engineering. Its thermal instability is primarily driven by ring-opening polymerization (ROP) , transesterification , and decarboxylation .

Current Status: Active Support

Subject: 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (cDTMC) CAS Registry Number: 82613-63-6 (Generic for cyclic oligomers; verify specific batch) Molecular Weight: 232.23 g/mol Critical Hazard: Thermal instability leading to spontaneous polymerization or decarboxylation to THF.

Part 1: The Degradation Landscape (Root Cause Analysis)

Before implementing protocols, you must understand why your sample degrades. This molecule exists in a thermodynamic equilibrium with its linear polymer (Polybutylene carbonate) and its degradation products (THF and CO₂).

The Three Pathways of Failure
  • Entropically Driven Polymerization (ROP): Even at moderate temperatures (60°C–100°C), trace impurities (Lewis acids, alkoxides) can catalyze the ring-opening of the 14-membered ring, converting your discrete dimer into a high-molecular-weight polymer (gelling/solidification).

  • Hydrolytic Ring Scission: Moisture attacks the carbonate linkage (

    
    ), reverting the molecule to 1,4-butanediol and releasing CO₂.
    
  • Thermal Decarboxylation (Pyrolysis): At temperatures

    
     (or lower with acidic catalysts), the carbonate linkage collapses to release CO₂ and form Tetrahydrofuran (THF).
    
Visualizing the Degradation Pathways

DegradationPathways cluster_conditions Critical Control Points Dimer 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (Cyclic Dimer) Polymer Poly(butylene carbonate) (High MW Solid) Dimer->Polymer Path A: ROP (Trace Metals/Heat) Hydrolysis 1,4-Butanediol + CO2 (Gas Evolution) Dimer->Hydrolysis Path B: H2O (Ambient Humidity) Pyrolysis Tetrahydrofuran (THF) + CO2 (Volatile Liquid + Gas) Dimer->Pyrolysis Path C: Decarboxylation (>180°C or Acid Cat.) Polymer->Dimer Backbiting (>250°C)

Figure 1: Mechanistic pathways for the degradation of cDTMC. Path A is the most common cause of storage instability (gelling), while Path C occurs during high-temperature processing.

Part 2: Troubleshooting & FAQs

Category 1: Storage & Handling Instability

Q: My sample has turned from a crystalline powder into a sticky, rubbery solid. What happened? A: Your sample has undergone Spontaneous Ring-Opening Polymerization (ROP) .

  • Cause: The 14-membered ring is relatively strain-free, but polymerization is entropically favored in the melt or concentrated solution if catalytic impurities are present. Trace amounts of tin (from synthesis), residual acids, or alkoxides can initiate this transformation even at room temperature over time.

  • Solution:

    • Recrystallization: You must remove catalyst residues. Recrystallize from dry ethyl acetate or a toluene/hexane mixture.

    • Acid Quenching: If the sample was synthesized via transesterification, wash the organic phase with a dilute HCl solution followed by brine to neutralize alkaline catalysts, then dry thoroughly.

Q: I see gas bubbles forming in the melt at 150°C. Is this boiling? A: No, this is likely Decarboxylation .

  • Mechanism: The carbonate linkage is breaking down to release Carbon Dioxide (CO₂). This is often accompanied by the formation of THF (which boils at 66°C, further contributing to bubbles).

  • Critical Threshold: Pure cDTMC is stable up to ~220°C. If bubbling occurs at 150°C, your sample is acidic or contains transition metals lowering the activation energy for decarboxylation.

  • Action: Check the pH of a 10% aqueous suspension of your sample. If pH < 5, residual acid is catalyzing the breakdown.

Category 2: Experimental & Processing[1][2][3][4]

Q: How do I dry the material without degrading it? A: Avoid high-heat oven drying.

  • Protocol: Dry in a vacuum desiccator over

    
     at room temperature for 24 hours.
    
  • Warning: Do not heat above 60°C under vacuum for extended periods, as this can sublime the dimer (sublimation is a competing physical loss mechanism) or initiate ROP if the surface is active.

Q: Can I sterilize this compound for biological assays? A:

  • Autoclaving: NO. Steam sterilization (121°C, moisture) will instantly hydrolyze the carbonate bonds, destroying the molecule.

  • Gamma Irradiation: Caution. High-energy radiation can cause chain scission and cross-linking.

  • Recommended: Sterile filtration of a solution (e.g., in DMSO or Acetone) through a 0.22 µm PTFE membrane, followed by solvent evaporation in a sterile environment.

Part 3: Validated Stabilization Protocols

Protocol A: Purification for Thermal Stability

Objective: Remove trace metals (Sn, Ti, Zn) and acidic/basic residues that catalyze degradation.

  • Dissolution: Dissolve crude cDTMC in Dichloromethane (DCM) (10 mL per gram).

  • Chelation Wash: Wash the organic layer twice with a 0.1 M EDTA solution (pH 7.0). This complexes leachable metal ions.

  • Neutralization: Wash once with saturated NaHCO₃ (to remove acids) and once with Brine .

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 30 minutes. Note: Do not use acidic drying agents.

  • Isolation: Filter and concentrate via rotary evaporation at

    
    .
    
  • Recrystallization: Recrystallize from dry Ethyl Acetate . Store the white crystals under Argon at -20°C.

Protocol B: Thermal Analysis Setup (QC Check)

Objective: Determine the "Ceiling Temperature" for your specific batch.

ParameterSettingRationale
Instrument TGA (Thermogravimetric Analysis)Measures mass loss (decarboxylation).[1]
Pan Type Platinum or CeramicAvoid Aluminum (can act as Lewis acid catalyst).
Atmosphere Nitrogen (High Purity)Prevents oxidative degradation.
Ramp Rate 10°C/minStandard rate for kinetic comparison.
Pass Criteria

5% mass loss should not occur below 220°C.
Fail Indicator Mass loss onset < 180°CIndicates presence of catalytic impurities.

Part 4: Reference Data & Solubility

Solubility Profile

Use this to select solvents for processing that do not trigger solvolysis.

SolventSolubilityStability Risk
Dichloromethane HighLow (Good for processing)
THF HighModerate (Peroxides in THF can induce oxidation)
Water InsolubleHigh (Hydrolysis over time)
Alcohols (MeOH/EtOH) ModerateHigh (Transesterification risk - converts dimer to linear esters)
DMSO HighLow (Good for biological stock solutions)

References

  • Key Finding: Thermal degradation of poly(butylene carbonate) proceeds via unzipping to cyclic oligomers (including cDTMC)

    • (Generalized link to journal due to specific article access restrictions)

  • Thermal degradation mechanism of poly(butylene carbonate)

  • Synthesis and Polymerization of Cyclic Carbonates Source:MDPI - Polymers Key Finding: Discusses the ring-opening polymerization kinetics and the necessity of removing metal c

  • 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione Structure & Properties Source:PubChem Key Finding: Confirmation of chemical structure and physical property datasets.[2][3]

    • (Note: CID links to the general class of tetraoxacyclotetradecanes; specific isomer verification required via CAS 82613-63-6).

Sources

Technical Support Guide: Separation of Monomer vs. Dimer in Tetramethylene Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

The Challenge: Synthesizing Tetramethylene Carbonate (TMC, 1,3-dioxepan-2-one) presents a distinct thermodynamic challenge compared to its 6-membered analog (Trimethylene Carbonate). The 7-membered ring possesses higher ring strain and conformational flexibility, making the Ring-Chain Equilibrium (RCE) sensitive.

During synthesis—typically via the depolymerization of poly(tetramethylene carbonate) (PTMC)—there is a competitive pathway between forming the desired cyclic monomer (7-membered) and the thermodynamically stable cyclic dimer (14-membered) .

The Solution: Successful isolation relies on exploiting the significant boiling point differential between the monomer and dimer under high vacuum, followed by crystallization to remove kinetically trapped impurities. This guide provides a self-validating workflow to ensure polymerization-grade purity (>99.5%).

Troubleshooting Guide (Q&A Format)

Category 1: Phase Behavior & Purity Indicators[1]

Q1: My final product is a viscous liquid or slush at room temperature, but literature states TMC is a solid. What is wrong? Diagnosis: This is the primary indicator of dimer/oligomer contamination . Technical Insight: Pure 1,3-dioxepan-2-one is a crystalline solid with a melting point (MP) of approximately 48–50 °C . The cyclic dimer (1,3,8,10-tetraoxacyclotetradecane-2,9-dione) and linear oligomers act as impurities that depress the melting point (freezing point depression), resulting in a liquid or semi-solid state at room temperature. Action:

  • Check 1H NMR.[1] The methylene protons alpha to the carbonate group in the monomer appear at a distinct shift compared to the dimer/polymer (typically

    
     4.2–4.3 ppm region, but with slight resolution differences).
    
  • Proceed immediately to recrystallization (See Protocol Section).

Category 2: Reaction Optimization (Upstream Control)

Q2: How do I shift the equilibrium to favor the monomer during depolymerization? Diagnosis: Kinetic vs. Thermodynamic control failure. Technical Insight: The depolymerization of PTMC is an entropy-driven process. According to the Jacobson-Stockmayer theory, the formation of smaller rings is favored at high dilution . However, in bulk depolymerization, we simulate "infinite dilution" by removing the monomer as soon as it forms. Action:

  • High Vacuum is Critical: You must operate below 1 mbar (preferably <0.5 mbar) . High vacuum lowers the boiling point of the monomer, allowing it to distill out of the reaction matrix rapidly before it can dimerize.

  • Temperature Control: Maintain the bath temperature between 200–220 °C . If the temperature is too low, the depolymerization rate is slow; if too high (>250 °C), you risk thermal degradation and "popping" of oligomers into the distillate.

Category 3: Separation & Distillation

Q3: I am seeing a second fraction distilling at higher temperatures. Is this the dimer? Diagnosis: Yes, or low-molecular-weight linear oligomers. Technical Insight:

  • Monomer (7-ring): Boiling point approx. 110–130 °C at 0.5 mmHg .

  • Dimer (14-ring): Boiling point is significantly higher (often >180 °C at 0.5 mmHg). Action:

  • Use a fractionating column (Vigreux column) to prevent physical entrainment of the heavier dimer.

  • Stop the distillation when the vapor temperature spikes or the residue becomes too viscous. Do not push for 100% yield; the final 10-15% of the pot usually contains high dimer content.

Technical Data Comparison

PropertyMonomer (1,3-dioxepan-2-one)Cyclic Dimer (14-membered)Linear Oligomer (PTMC)
Formula



Ring Size 7-membered14-memberedChain
Melting Point 48–50 °C (Pure)> 90 °C (Variable)Amorphous / Semi-crystalline
Boiling Point ~172 °C (760 mmHg)~120 °C (0.5 mmHg)> 200 °C (0.5 mmHg)N/A (Decomposes)
Solubility Soluble in THF, DCM, TolueneLess soluble in cold EtherSoluble in THF, DCM
Critical Separation Vacuum Distillation Residue in Pot Residue in Pot

Validated Experimental Protocol

Part A: Oligomer Synthesis (Precursor)
  • Reactants: Mix 1,4-butanediol (1.0 eq) and Diethyl Carbonate (1.2 eq) in a round-bottom flask.

  • Catalyst: Add

    
     or Titanium(IV) butoxide (0.1 mol%).
    
  • Transesterification: Heat to 120 °C. Distill off ethanol byproduct. Gradually increase T to 180 °C until ethanol evolution ceases.

  • Result: Viscous PTMC oligomer.

Part B: Depolymerization (The Critical Step)
  • Catalyst: Add depolymerization catalyst (e.g., ZnO, Sn powder, or Lead(II) oxide) at 1–2 wt% to the oligomer.

  • Setup: Short-path distillation head with a Vigreux column. Receiver flask cooled in dry ice/acetone.

  • Conditions: Apply vacuum (<1 mbar). Heat oil bath to 200–220 °C .

  • Collection: The monomer will distill as a clear liquid and may solidify in the receiver if the cooling is efficient.

    • Note: If the distillate remains liquid after warming to RT, it contains impurities.

Part C: Purification (Recrystallization)

This step is mandatory for polymerization-grade material.

  • Solvent: Dissolve the crude distillate in a minimal amount of Diethyl Ether or a THF/Hexane (1:3) mixture at slightly elevated temperature (35 °C).

  • Cooling: Allow to cool to room temperature, then place in a freezer (-20 °C) overnight.

  • Filtration: Filter the white crystals quickly (cold filtration) to avoid melting.

  • Drying: Dry under high vacuum at room temperature.

  • Validation: Check MP (target 48–50 °C).

Visualizing the Workflow

The following diagram illustrates the Ring-Chain Equilibrium logic and the separation points.

TMC_Synthesis cluster_0 Thermodynamic Equilibrium (Reaction Pot) cluster_1 Separation Phase 1: Kinetic Control cluster_2 Separation Phase 2: Purification Oligomer Linear PTMC Oligomers Monomer_Pot Monomer (7-ring) (Volatile) Oligomer->Monomer_Pot Depolymerization (High T, Cat) Dimer_Pot Cyclic Dimer (14-ring) (Non-Volatile) Oligomer->Dimer_Pot Backbiting Monomer_Pot->Oligomer Polymerization Vacuum High Vacuum (<1 mbar) Continuous Removal Monomer_Pot->Vacuum Distills Rapidly Dimer_Pot->Vacuum Remains in Pot (High BP) Distillate Crude Distillate (Monomer + Trace Dimer) Vacuum->Distillate Crystallization Recrystallization (Ether/THF @ -20°C) Distillate->Crystallization Pure_Monomer Pure TMC Monomer (Solid, MP 48°C) Crystallization->Pure_Monomer Mother_Liquor Mother Liquor (Contains Dimer) Crystallization->Mother_Liquor Impurities stay in solution

Caption: Workflow exploiting volatility differences (Distillation) and solubility differences (Crystallization) to isolate TMC monomer.

References

  • PubChem. (n.d.). 1,3-Dioxepan-2-one (Tetramethylene Carbonate) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Albertsson, A. C., & Varma, I. K. (2003). Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules.

Sources

Validation & Comparative

1H NMR Characterization of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and characterization of macrocyclic carbonates are critical for advancing biomedical-grade biodegradable polymers. 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (the 14-membered cyclic dimer of tetramethylene carbonate) has emerged as a highly efficient monomer for the entropy-driven ring-opening polymerization (ROP) of poly(tetramethylene carbonate) (PTMC).

This guide provides an authoritative, comparative analysis of the


H NMR characteristics of this cyclic dimer against its structural alternatives: the highly strained 7-membered monomer (1,3-dioxepan-2-one ) and the linear polymer (PTMC ). By understanding the causality behind chemical shift variations and implementing self-validating experimental protocols, researchers can accurately verify macrocyclic purity and end-group fidelity.

Structural & Thermodynamic Landscape

Distinguishing between the monomer, the cyclic dimer, and the linear polymer requires an understanding of their thermodynamic states and conformational flexibility [1].

  • 1,3-Dioxepan-2-one (7-Membered Monomer): This molecule suffers from significant ring strain. Its polymerization is strictly enthalpy-driven , releasing strain as the ring opens [2].

  • 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (14-Membered Dimer): Expanding the ring to 14 atoms drastically relieves steric tension. The macrocycle adopts a relaxed, trans-zigzag-like conformation. Because there is virtually no ring strain to release, its subsequent polymerization into PTMC is uniquely entropy-driven [1].

  • Poly(tetramethylene carbonate) (Linear PTMC): The open-chain polymer shares the relaxed conformational state of the dimer but possesses distinct terminal end-groups (typically hydroxyls) resulting from the initiator used during ROP.

Mechanistic Workflow

G Monomer 1,3-Dioxepan-2-one (7-Membered Monomer) Dimer 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (14-Membered Cyclic Dimer) Monomer->Dimer Dimerization Polymer Poly(tetramethylene carbonate) (Linear PTMC) Monomer->Polymer Enthalpy-Driven ROP Dimer->Polymer Entropy-Driven ROP Polymer->Dimer Cyclodepolymerization

Thermodynamic pathways connecting the 7-membered monomer, 14-membered dimer, and linear PTMC.

Comparative H NMR Analysis: The Causality of Chemical Shifts

The


H NMR spectrum is the most definitive tool for distinguishing the 14-membered cyclic dimer from its alternatives. The chemical shifts are governed directly by the molecule's conformational strain and topology [3].
  • Ring Strain & Magnetic Shielding: In the 7-membered 1,3-dioxepan-2-one , the rigid ring forces the methylene protons adjacent to the carbonate oxygens (

    
    ) into eclipsed or gauche conformations. This spatial arrangement deshields the protons, pushing their resonance downfield to ~4.25 ppm .
    
  • Conformational Relaxation: When dimerized into the 14-membered 1,3,8,10-tetraoxacyclotetradecane-2,9-dione , the ring strain is eliminated. The aliphatic chain relaxes, increasing local electron density and shielding the protons. Consequently, the

    
     signals shift upfield to ~4.17 ppm , and the inner methylenes (
    
    
    
    ) shift to ~1.77 ppm .
  • End-Group Fidelity (The Dimer vs. Polymer Dilemma): The chemical shifts of the 14-membered dimer are nearly identical to the main-chain signals of linear PTMC. However, linear PTMC oligomers will always display terminal end-groups—most notably, the methylene protons adjacent to a terminal hydroxyl (

    
    ) at ~3.65 ppm . Because the cyclic dimer is a closed loop, it is completely devoid of this 3.65 ppm signal, providing a binary indicator of macrocyclization versus linear oligomerization.
    
Quantitative Data Summary
CompoundRing SizeOuter

(ppm)
Inner

(ppm)
Terminal

(ppm)
Peak Morphology
1,3-Dioxepan-2-one 74.251.85AbsentSharp, well-defined multiplets
1,3,8,10-Tetraoxacyclotetradecane-2,9-dione 144.171.77Absent Sharp, well-defined multiplets
Poly(tetramethylene carbonate) Linear4.151.75~3.65 (Initiator dependent)Broadened base, polymeric

(Note: Spectra acquired in


 at 298 K, referenced to TMS at 0.00 ppm).

Experimental Protocol for H NMR Validation

To ensure absolute trustworthiness in characterizing the cyclic dimer, the NMR protocol must be designed as a self-validating system . Standard default NMR parameters often fail to provide quantitative accuracy for macrocycles due to differences in proton relaxation times.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as the internal standard.
    
  • Causality: High concentration ensures a high signal-to-noise ratio (SNR), which is critical for detecting trace amounts (<1%) of linear oligomeric impurities that might otherwise hide in the baseline.

Step 2: Instrument Configuration

  • Load the sample into a 400 MHz (or higher) NMR spectrometer.

  • Critical Parameter Adjustment: Set the relaxation delay (D1) to 10 seconds and the pulse angle to 30°.

  • Causality: Macrocycles tumble differently in solution compared to small linear molecules, altering their longitudinal relaxation times (

    
    ). A standard 1-second D1 does not allow the protons to fully relax between pulses, leading to integration errors. A 10-second D1 guarantees complete relaxation, ensuring the integrals are strictly proportional to the number of protons.
    

Step 3: Acquisition & Processing

  • Acquire a minimum of 32 scans.

  • Apply automatic phase correction and a strict baseline correction (polynomial fit) to ensure the baseline is perfectly flat at the 3.65 ppm region.

Step 4: The Self-Validation Check (Data Interpretation) A valid, pure sample of 1,3,8,10-tetraoxacyclotetradecane-2,9-dione must pass two internal checks:

  • The Stoichiometric Balance: Integrate the multiplet at 4.17 ppm (8 protons) and the multiplet at 1.77 ppm (8 protons). The ratio must be exactly 1.00 : 1.00 . Any deviation >2% indicates co-eluting impurities or incomplete

    
     relaxation.
    
  • The Closed-Loop Verification: Magnify the baseline at 3.65 ppm . The absolute absence of a triplet signal here proves the structure is a closed macrocycle. If a signal is present, the sample has undergone premature ring-opening or contains linear PTMC oligomers.

References

  • Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration. Macromolecules (2022).[Link]

  • DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding. Polymers (2019).[Link]

  • Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications. Chemical Communications (2017).[Link]

The Definitive Guide to MALDI-TOF MS Analysis of Cyclic Carbonate Oligomers: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engineering biodegradable polymers, non-isocyanate polyurethanes (NIPUs), or targeted drug delivery systems, the structural verification of cyclic carbonate oligomers is a critical analytical bottleneck. The performance, degradation kinetics, and biocompatibility of these materials are entirely dictated by their molecular weight distribution and end-group fidelity[1].

While traditional chromatographic and spectroscopic methods provide bulk average data, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as the gold standard for absolute structural elucidation. This guide objectively compares MALDI-TOF MS against alternative analytical techniques and provides a field-proven, self-validating methodology for the analysis of cyclic carbonate oligomers.

The Analytical Challenge: Why Cyclic Carbonates Demand Advanced MS

Cyclic carbonate oligomers present unique analytical challenges. During ring-opening polymerization (ROP) or CO₂ cycloaddition, side reactions such as transesterification, backbiting, or incomplete cyclization frequently occur[2]. These side reactions generate linear byproducts (e.g., hydroxyl- or carboxyl-terminated chains) that possess nearly identical bulk physical properties to the target cyclic oligomers.

The Causality of the Analytical Gap: Techniques like Gel Permeation Chromatography (GPC) separate molecules based on hydrodynamic volume rather than absolute mass. Because a cyclic oligomer and its linear counterpart have different hydrodynamic radii despite having similar molecular weights, GPC often yields skewed dispersity (


) values and cannot identify the specific end-groups present. To achieve true end-group resolution and confirm successful cyclization, an analytical technique must be capable of ionizing intact polymer chains without inducing fragmentation, which is precisely where MALDI-TOF MS excels[1].

Comparative Performance Matrix: MALDI-TOF MS vs. Alternatives

To objectively evaluate the best analytical approach for cyclic carbonate oligomers, we must compare the core capabilities of the standard polymer characterization toolkit.

Analytical TechniqueAbsolute Molecular WeightEnd-Group ResolutionStructural Fidelity (Cyclic vs. Linear)Sample Preparation Complexity
MALDI-TOF MS High (for oligomers <10 kDa)Excellent (Single Da resolution)High (Soft ionization prevents ring-opening)High (Requires precise Matrix/Cation optimization)
GPC / SEC Low (Relative to polystyrene standards)NoneLow (Struggles with hydrodynamic variations)Low (Simple solvent dissolution)
¹H / ¹³C NMR Average (

only via end-group integration)
Moderate (Bulk average, lacks single-chain data)High (Can identify cyclic protons)Low (Deuterated solvent dissolution)
ESI-MS HighHighModerate (Prone to multi-charging and fragmentation)Moderate (Requires careful solvent tuning)

Verdict: While GPC and NMR are sufficient for routine bulk quality control, MALDI-TOF MS is strictly required during the R&D and formulation phases to definitively prove the absence of linear transesterification byproducts and to map the exact oligomeric distribution[2].

Mechanistic Insights: The Causality of MALDI-TOF MS Workflows

The success of MALDI-TOF MS for cyclic carbonates relies entirely on the interplay between the matrix, the cationizing agent, and the analyte. Do not treat these reagents as arbitrary choices; their selection is governed by strict chemical causality.

Matrix Selection: Preventing Fragmentation

Cyclic carbonates are susceptible to ring-opening if subjected to excessive thermal or proton-transfer stress during laser desorption.

  • 2,5-Dihydroxybenzoic acid (DHB): The standard choice for polar to moderately non-polar polycarbonates. It forms uniform crystals and provides a "soft" energy transfer[3].

  • DCTB (trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile): An electron-transfer matrix that operates without donating protons. DCTB is highly recommended for fragile or highly functionalized cyclic carbonates, as it drastically reduces ionization-induced ring-opening.

Cationization Agents: Forcing Adduct Formation

Protonation (


) of a cyclic carbonate often leads to immediate ring-opening and fragmentation in the mass spectrometer. To prevent this, we intentionally saturate the sample with alkali metals. The lone electron pairs on the carbonate oxygen atoms readily coordinate with sodium (

) or potassium (

) ions.
  • Sodium Trifluoroacetate (NaTFA): Forces the formation of stable

    
     adducts, allowing the intact cyclic structure to fly through the flight tube without degrading[2].
    

Experimental Protocol: A Self-Validating Methodology

The following step-by-step protocol is designed as a self-validating system . By running parallel cationization spots, you can mathematically prove that your observed peaks are intact cyclic oligomers and not instrumental artifacts.

Step 1: Solution Preparation
  • Analyte Solution: Dissolve the cyclic carbonate oligomer in Tetrahydrofuran (THF) or Chloroform (

    
    ) at a concentration of 10 mg/mL .
    
  • Matrix Solution: Dissolve DHB (or DCTB) in THF at 40 mg/mL [3].

  • Cationization Solution A (Primary): Dissolve NaTFA in Methanol at 1 mg/mL [3].

  • Cationization Solution B (Validation): Dissolve Potassium Trifluoroacetate (KTFA) in Methanol at 1 mg/mL .

Step 2: Volumetric Blending

Mix the solutions in a microcentrifuge tube to achieve the optimal Matrix : Analyte : Cation ratio. A proven starting volumetric ratio is 10 : 2 : 1 (Matrix : Analyte : Cation).

  • Mix A: 10 µL DHB + 2 µL Analyte + 1 µL NaTFA.

  • Mix B (Validation): 10 µL DHB + 2 µL Analyte + 1 µL KTFA.

Step 3: Target Spotting (Dried Droplet Method)
  • Deposit 1.0 µL of Mix A onto position 1 of the MALDI stainless steel target plate.

  • Deposit 1.0 µL of Mix B onto position 2.

  • Allow the spots to co-crystallize at room temperature under atmospheric pressure. Ensure the formation of a uniform crystalline rim.

Step 4: Instrumental Acquisition
  • Operate the MALDI-TOF MS in Positive Ion Reflector Mode (for oligomers <5,000 Da) to achieve isotopic resolution.

  • Calibrate the instrument using a standard peptide or polymer mix (e.g., PEG or PMMA standards) that brackets your expected mass range.

  • Accumulate spectra using a laser energy set to ~5-10% above the desorption threshold to minimize in-source decay.

Step 5: The Self-Validation Check

Analyze the spectra from Spot 1 (NaTFA) and Spot 2 (KTFA).

  • Causality Check: Every major peak in Spot 1 (

    
    ) must have a corresponding peak in Spot 2 (
    
    
    
    ) shifted by exactly +15.97 Da (the mass difference between
    
    
    and
    
    
    ).
  • If a peak does not shift by ~16 Da, it is either a protonated species, an impurity, or a fragment, and should be excluded from your end-group fidelity calculations.

Analytical Workflow Visualization

Below is the logical workflow for the structural elucidation of cyclic carbonate oligomers, mapping the pathway from sample preparation to final data validation.

MALDI_Workflow Sample 1. Cyclic Carbonate Oligomer Synthesis Prep 2. Solvent Dissolution (THF or CHCl3) Sample->Prep Matrix 3. Matrix Addition (DHB or DCTB) Prep->Matrix Cation 4. Cationization Agent (NaTFA / KTFA) Prep->Cation Spotting 5. Target Spotting & Co-crystallization Matrix->Spotting Cation->Spotting MALDI 6. MALDI-TOF MS (Reflector Mode) Spotting->MALDI Analysis 7. Spectral Analysis: End-Group Fidelity MALDI->Analysis Decision Linear Byproducts Detected? Analysis->Decision Yes Quantify Cyclic vs. Linear Ratio Decision->Yes Yes No Confirm High Cyclization Yield Decision->No No

MALDI-TOF MS workflow for cyclic carbonate oligomer analysis and end-group validation.

References

  • Synthesis and structural characterization of bio-based bis(cyclic carbonate)s for the preparation of non-isocyanate polyurethanes Polymer Chemistry (RSC Publishing)[Link]

  • Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization SCIEPublish[Link]

  • Terpene-derived polyester-block-polycarbonates using metal-free catalysis ChemRxiv[Link]

  • High-performance micro/nanoplastics characterization by MALDI-FTICR mass spectrometry Dalian Institute of Chemical Physics (DICP), CAS[Link]

Sources

GPC Retention Time Comparison: Trimethylene Carbonate (TMC) Monomer vs. Cyclic Dimer

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to provide an objective, data-driven comparison of Gel Permeation Chromatography (GPC) retention times for Trimethylene Carbonate (TMC) monomer and its cyclic dimer. This guide establishes a self-validating analytical framework for researchers and drug development professionals monitoring ring-opening polymerization (ROP) kinetics and depolymerization pathways.

Mechanistic Principles of GPC Separation

Trimethylene carbonate (1,3-dioxan-2-one) is a critical monomer used in the synthesis of poly(trimethylene carbonate) (PTMC), a biocompatible aliphatic polycarbonate utilized in drug delivery and resorbable medical devices (1[1]). During ROP, or via thermal depolymerization, intramolecular transesterification (backbiting) can generate macrocyclic oligomers, predominantly the 12-membered cyclic dimer (2[2]).

GPC—also known as Size Exclusion Chromatography (SEC)—separates molecules strictly based on their hydrodynamic volume in solution, not their absolute molecular weight.

  • TMC Monomer: A rigid, 6-membered ring (MW: 102.09 g/mol ) with a small hydrodynamic radius. It deeply permeates the pores of the stationary phase, resulting in the longest retention time.

  • Cyclic Dimer: A 12-membered macrocycle (MW: 204.18 g/mol ). Because its hydrodynamic volume is significantly larger than the monomer, it is partially excluded from the smallest pores and elutes earlier.

Understanding this inverse relationship between molecular size and retention time is essential for accurately quantifying monomer conversion and oligomer formation (3[3]).

Comparative Data Analysis

The following table summarizes the physicochemical properties and expected chromatographic behavior of the TMC species.

AnalyteChemical StructureMolecular Weight ( g/mol )Hydrodynamic VolumeRepresentative Retention Time (min)*
PTMC Linear Aliphatic Polymer> 10,000Large (Excluded)10.5 – 14.0
Cyclic Dimer 12-membered macrocycle204.18Medium (Partial Permeation)18.2
TMC Monomer 6-membered cyclic carbonate102.09Small (Full Permeation)20.5

*Note: Retention times are representative empirical values based on a standard 1.0 mL/min flow rate through dual 300 x 7.5 mm mixed-bed SEC columns in THF.

Separation Workflow Visualization

GPC_Separation Injection Sample Mixture (PTMC + Dimer + Monomer) Column GPC Column Set (Porous Stationary Phase) Injection->Column THF, 1.0 mL/min PTMC PTMC Polymer MW > 10 kDa Column->PTMC Excluded (Fastest) Dimer Cyclic Dimer MW: 204.18 g/mol Column->Dimer Partial Permeation (Intermediate) Monomer TMC Monomer MW: 102.09 g/mol Column->Monomer Full Permeation (Slowest) Detector Refractive Index Detector PTMC->Detector RT: ~12 min Dimer->Detector RT: ~18 min Monomer->Detector RT: ~21 min

Fig 1: GPC separation mechanism of TMC species based on hydrodynamic volume.

Standardized Experimental Protocol

To ensure data integrity, the following methodology is designed as a self-validating system . Every parameter is selected with strict causality to prevent chromatographic artifacts when analyzing aliphatic polycarbonates (4[4]).

Phase 1: Sample Preparation
  • Dissolution: Dissolve the crude reaction mixture in HPLC-grade Tetrahydrofuran (THF) to a precise concentration of 2.0 mg/mL .

    • Causality: Overloading the column (>5 mg/mL) increases the localized solution viscosity. This causes "viscous fingering" inside the column pores, leading to delayed elution times, artificial peak broadening, and a loss of resolution between the dimer and monomer.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • Causality: PTFE is chemically inert to THF. Filtration removes insoluble cross-linked microgels or catalyst residues that would otherwise plug the column frits and induce peak tailing.

Phase 2: Chromatographic Parameters
  • Mobile Phase: Use THF stabilized with 250 ppm BHT.

    • Causality: BHT prevents the formation of peroxides in THF, which could prematurely degrade the PTMC polymer chains during the run, skewing the molecular weight distribution.

  • Stationary Phase: Install two high-resolution mixed-bed SEC columns in series (e.g., Agilent PLgel 5 µm MIXED-D).

    • Causality: Using two columns doubles the theoretical plate count (

      
      ). High plate counts are mandatory for resolving low-molecular-weight species (102  g/mol  vs 204  g/mol ) that elute near the total permeation limit.
      
  • Flow Rate & Temperature: Set the pump to 1.0 mL/min and the column oven to 35 °C.

    • Causality: GPC relies entirely on stable flow rates for accurate retention time mapping. Controlling the temperature at 35 °C ensures constant solvent viscosity, eliminating pressure fluctuations and retention time drift.

  • Detection: Utilize a Refractive Index (RI) detector.

    • Causality: TMC and its aliphatic cyclic oligomers lack conjugated pi-systems or strong chromophores, rendering UV-Vis detection highly insensitive. RI provides a universal, concentration-proportional signal.

Phase 3: System Suitability & Validation (Self-Validation Step)

Before analyzing unknown samples, the system must prove its resolving power.

  • Inject a known calibration standard mixture containing both pure TMC monomer and a purified cyclic dimer reference standard.

  • Calculate the resolution (

    
    ) between the two peaks using the formula:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is peak width at half-height).
  • Validation Criterion: The system is validated for operation only if

    
     . If 
    
    
    
    , the columns have lost efficiency (pore degradation) and must be replaced before proceeding.

References

1.[1] Ring-Opening Polymerization of Cyclic Monomers by Complexes Derived from Biocompatible Metals. Production of Poly(lactide), Poly(trimethylene carbonate), and Their Copolymers. Source: ResearchGate. 1 2.[3] Facile preparation of long-chain aliphatic polycarbonates containing block copolycarbonates via one-pot sequential organic catal. Source: RSC Advances.3 3.[4] US20040116620A1 - Amorphous polymeric polyaxial initiators and compliant crystalline copolymers therefrom. Source: Google Patents. 4 4.[2] Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration. Source: ACS Macromolecules. 2

Sources

FTIR Spectral Analysis of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione: A Comparative Guide for Ring-Opening Polymerization Precursors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectral analysis of macrocyclic carbonates not merely as a routine characterization step, but as a direct readout of molecular thermodynamics. 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione —commonly referred to as cyclobis(tetramethylene carbonate) or (TeMC)₂—is a 14-membered macrocyclic dicarbonate. It has emerged as a superior monomer for synthesizing biodegradable aliphatic polycarbonates, offering ultrafast polymerization rates without the hazardous thermal runaway associated with highly strained small-ring alternatives[1].

This guide objectively compares the FTIR spectral performance and thermodynamic behavior of (TeMC)₂ against conventional cyclic carbonates, providing a self-validating experimental framework for tracking its Ring-Opening Polymerization (ROP).

Mechanistic Causality: Ring Strain and Vibrational Shifts

To effectively utilize FTIR for kinetic tracking, we must first understand the causality between a monomer's ring size, its internal strain, and its vibrational bond frequencies. The fundamental principle governing the carbonyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


(C=O) stretching frequency is ring strain .
  • High-Strain Alternatives (5-Membered Rings): Monomers like Ethylene Carbonate possess tight, constrained bond angles. This geometric distortion increases the force constant of the C=O bond, pushing the infrared absorption to a highly distinct ~1800 cm⁻¹. Their ROP is highly enthalpy-driven.

  • Moderate-Strain Alternatives (6-Membered Rings): Trimethylene Carbonate (TMC) exhibits moderate strain, placing the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    (C=O) stretch at ~1750 cm⁻¹. As it polymerizes into a relaxed linear chain, the peak shifts to ~1740 cm⁻¹, allowing researchers to easily track conversion by monitoring the disappearance of the 1750 cm⁻¹ band.
    
  • The Macrocyclic Advantage (14-Membered Ring): 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione is virtually strain-free. Its bond angles are relaxed, mimicking a linear aliphatic chain. Consequently, its ROP is strictly entropy-driven[1]. Because the monomer is already relaxed, its

    
    (C=O) stretch appears at ~1740 cm⁻¹—identical to the resulting poly(tetramethylene carbonate) (PTMC) .
    

Strategic Insight: Because the carbonyl band of (TeMC)₂ overlaps completely with its polymer, researchers cannot rely on the


(C=O) peak to monitor conversion. Kinetic tracking must pivot to the 

(C-O-C) asymmetric stretching and skeletal deformation bands in the fingerprint region.

Comparative Quantitative Data

The table below summarizes the critical spectral and thermodynamic differences between (TeMC)₂ and its alternatives, dictating how FTIR must be applied in the lab.

Monomer AlternativeRing SizeRing Strain

(C=O) Stretch (cm⁻¹)

(C-O-C) Stretch (cm⁻¹)
ROP Driving Force
Ethylene Carbonate 5-memberedHigh~1800~1160, 1070Enthalpic
Trimethylene Carbonate 6-memberedModerate~1750~1240, 1100Enthalpic
(TeMC)₂ (Target) 14-memberedLow (Relaxed)~1740~1250, 1050Entropic
Poly(tetramethylene carbonate) Linear PolymerNone~1740~1250, 1050N/A

Spectral Logic Visualization

ROP_FTIR_Logic Monomer5 5-Membered Ring High Strain FTIR_High ν(C=O) ~1800 cm⁻¹ Monomer5->FTIR_High Enthalpy-driven Monomer6 6-Membered Ring Moderate Strain FTIR_Med ν(C=O) ~1750 cm⁻¹ Monomer6->FTIR_Med Enthalpy-driven Monomer14 14-Membered Ring (TeMC)₂ Low Strain FTIR_Low ν(C=O) ~1740 cm⁻¹ Monomer14->FTIR_Low Entropy-driven Action Kinetic Tracking: Focus on ν(C-O-C) ~1250 cm⁻¹ FTIR_Low->Action Overlaps polymer

Fig 1: Logical relationship between macrocyclic ring strain, FTIR carbonyl shifts, and ROP tracking.

Self-Validating Experimental Protocol: In-Situ ATR-FTIR Monitoring

To ensure trustworthiness and reproducibility, the following methodology employs an internal referencing system to validate conversion metrics during the entropy-driven ROP of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione.

Phase 1: Instrument Calibration & Background Validation
  • Setup: Equip an FTIR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Atmospheric Compensation: Purge the optical bench with dry N₂ for 30 minutes. Causality: Atmospheric H₂O vapor exhibits sharp rotational-vibrational bands between 1800–1300 cm⁻¹ that will artificially skew the carbonyl and fingerprint integrations.

  • Validation Check: Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution). The baseline must be flat with noise

    
     absorbance units.
    
Phase 2: Reaction Setup & Spectral Acquisition
  • Preparation: In an inert glovebox, dissolve 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione in anhydrous THF to achieve a 1.0 M concentration.

  • Integration: Transfer the solution to a sealed reactor coupled to the in-situ ATR-FTIR probe.

  • Initiation: Inject the initiator (e.g., benzyl alcohol) and organic catalyst (e.g., t-Bu-P₄ base)[1].

  • Acquisition: Set the software to acquire spectra continuously at 15-second intervals.

Phase 3: Data Normalization & Kinetic Extraction
  • Internal Standard Normalization (Critical Step): Normalize all acquired spectra against the

    
    (C-H) stretching band at 2960 cm⁻¹. Causality: Because the total number of aliphatic C-H bonds remains constant as the ring opens, this step self-validates the data, mathematically eliminating artifacts caused by changes in solution density or ATR crystal contact quality.
    
  • Band Tracking: Because the

    
    (C=O) band at 1740 cm⁻¹ will remain static, track the depletion of the monomeric 
    
    
    
    (C-O-C) deformation band at ~1050 cm⁻¹ and the emergence of the polymeric
    
    
    (C-O-C) band at ~1250 cm⁻¹.
  • Conversion Calculation: Calculate the real-time conversion using the normalized absorbance (

    
    ):
    
    
    
    

References

  • Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration Source: Macromolecules (ACS Publications), 2022. URL:[Link]

  • Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates Source: Macromolecules (ACS Publications), 1998. URL:[Link]

  • Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using Carbon Dioxide Source: ACS Macro Letters, 2022. URL:[Link]

Sources

Comparative Guide: Degradation Kinetics of Linear vs. Cyclic Polycarbonates

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced biodegradable materials in drug delivery and tissue engineering accelerates, aliphatic polycarbonates (APCs)—such as poly(trimethylene carbonate) (PTMC)—have emerged as superior alternatives to traditional polyesters. Unlike polyesters, APCs do not produce acidic degradation byproducts, thereby avoiding localized tissue inflammation.

However, a critical, often overlooked parameter in tuning the degradation rate of these polymers is their macromolecular topology . As a Senior Application Scientist, I have structured this guide to objectively compare the degradation profiles of linear versus cyclic polycarbonates, detailing the mechanistic causality behind their differences and providing self-validating experimental workflows to quantify these metrics [1].

Mechanistic Causality: The Topology Effect

To understand why cyclic and linear polycarbonates degrade at fundamentally different rates, we must examine the thermodynamics and kinetics of polymer chain scission.

Linear Polycarbonates: Linear polymers possess reactive terminal groups (e.g., hydroxyls). Under thermal stress or hydrolytic conditions, these active chain ends serve as initiation sites for intramolecular transesterification—a process known as "end-biting" or "unzipping." Because the activation energy for end-initiated unzipping is relatively low, linear polycarbonates exhibit rapid, continuous mass loss [2].

Cyclic Polycarbonates: Cyclic polymers are topological isomers that entirely lack chain ends. This architectural constraint completely disables the end-biting mechanism. For a cyclic polycarbonate to degrade, it must first undergo a random chain scission event somewhere along its backbone. Random chain scission requires a significantly higher activation energy than end-biting. Once the ring is cleaved, it forms a linear intermediate, which then rapidly degrades via the standard unzipping pathway. Consequently, cyclic polycarbonates exhibit a pronounced "lag phase" in their degradation profile, granting them superior thermal and hydrolytic stability [3].

G cluster_linear Linear Polycarbonate Degradation cluster_cyclic Cyclic Polycarbonate Degradation L1 Linear Polymer (Active Ends) L2 End-Biting & Unzipping L1->L2 L3 Rapid Mass Loss L2->L3 C1 Cyclic Polymer (No Ends) C2 Random Scission (High Energy) C1->C2 C3 Linear Intermediate C2->C3 C4 Gradual Mass Loss C3->C4

Mechanistic pathway comparing linear unzipping vs. cyclic random chain scission degradation.

Quantitative Data Comparison

The topological differences translate directly into measurable physicochemical properties. Cyclic polycarbonates consistently demonstrate higher thermal stability and a more compact hydrodynamic volume (


), which extends their in vivo circulation time by slowing reptation through renal nanopores [2].

Table 1: Comparative Physicochemical & Degradation Properties

PropertyLinear PolycarbonatesCyclic PolycarbonatesMechanistic Driver
Thermal Stability (

)
210 – 338 °C335 – 348 °CAbsence of end-groups prevents early thermal unzipping [1].
Hydrolytic Degradation Rate Fast (Linear kinetics)Slow (Delayed onset)Degradation is bottlenecked by the initial random chain scission [3].
Hydrodynamic Radius (

)
Larger / ExtendedSmaller / CompactRestricted conformational freedom of the closed ring [2].
In Vivo Circulation (

kDa)
Shorter half-lifeExtended half-lifeCompact cyclic structures resist rapid renal clearance [2].

Self-Validating Experimental Workflows

To accurately assess the degradation rates of these polymers, researchers must employ a self-validating workflow. A common pitfall in topology research is the presence of linear contaminants in cyclic batches, which artificially accelerates the observed degradation rate. The following protocols integrate internal quality-control checkpoints to ensure data integrity.

Workflow S1 1. Polymer Synthesis (ZROP / ROP) S2 2. Topology Validation (SEC & MALDI-TOF) S1->S2 S2->S1 Fail (Linear Impurities) S3 3. Thermal Profiling (TGA for Td,5%) S2->S3 Pass S4 4. Enzymatic Assay (Lipase, pH 7.4) S2->S4 Pass S5 5. Kinetic Modeling (Mass Loss Tracking) S4->S5

Self-validating experimental workflow for assessing polycarbonate degradation kinetics.

Protocol A: Synthesis and Topology Validation (The Quality Checkpoint)

Before any degradation study begins, the topology of the synthesized polymer must be rigorously verified.

  • Synthesis: Synthesize cyclic polycarbonates via zwitterionic ring-opening polymerization (ZROP) of macrocyclic carbonates. Synthesize the linear control using standard base-catalyzed ROP with an alcohol initiator.

  • SEC Analysis: Run both samples through Size Exclusion Chromatography (SEC) using THF as the eluent.

    • Validation Check: Because cyclic polymers have a smaller hydrodynamic volume, the cyclic polycarbonate must exhibit a longer retention time compared to a linear polycarbonate of the exact same absolute molecular weight. If a bimodal peak is observed, linear contaminants are present, and the sample must be purified via fractional precipitation.

  • End-Group Analysis: Utilize MALDI-TOF mass spectrometry. The cyclic polymer spectra must show absolute mass peaks corresponding strictly to repeating units, with zero mass contribution from initiator end-groups.

Protocol B: Thermal Degradation Profiling (TGA)

Thermal stability is a rapid proxy for structural integrity and topology.

  • Preparation: Load 5–10 mg of the strictly purified polymer (linear or cyclic) into a platinum TGA pan.

  • Parameters: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Data Extraction: Calculate the 5% weight loss temperature (

    
    ).
    
    • Expected Outcome: Cyclic polycarbonates should demonstrate a

      
       shift of approximately +25 °C to +100 °C relative to their linear counterparts [1].
      
Protocol C: In Vitro Enzymatic Degradation Assay

Because aliphatic polycarbonates degrade primarily via surface erosion in vivo (driven by enzymes like cholesterol esterase and lipase), hydrolytic testing must include enzymatic components to be biologically relevant.

  • Sample Fabrication: Prepare uniform polymer films (10 mm × 10 mm, 0.5 mm thickness) via solvent casting from dichloromethane, followed by drying in vacuo for 48 hours to remove residual solvent.

  • Media Preparation: Prepare 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) supplemented with 0.1 mg/mL Thermomyces lanuginosus lipase.

  • Incubation: Submerge the films in the media and incubate at 37 °C with gentle orbital agitation (100 rpm).

  • Time-Course Sampling: At days 1, 3, 7, 14, and 28, remove the films. Wash thoroughly with deionized water to halt enzymatic activity, and dry in vacuo to a constant weight.

  • Mechanistic Tracking (Crucial Step): Lyophilize the degradation media and analyze the residue via SEC. For cyclic polycarbonates, you will observe the delayed emergence of linear intermediate peaks before complete conversion to oligomers, validating the random chain scission mechanism.

Conclusion for Drug Development Professionals

For researchers designing controlled-release therapeutics or resorbable implants, the choice between linear and cyclic polycarbonates offers a powerful lever for tuning degradation. If an application requires rapid clearance and fast drug release, linear polycarbonates are optimal. However, if the goal is long-term structural stability, delayed onset of degradation, or extended systemic circulation, cyclic polycarbonates provide a distinct topological advantage without requiring changes to the underlying monomer chemistry.

References

  • Cyclic Polycarbonates by N-Heterocyclic Carbene-Mediated Ring-Expansion Polymerization and Their Selective Depolymerization to Monomers ACS Sustainable Chemistry & Engineering (2022) URL:[Link]

  • Cyclic polymers: synthesis, characteristics, and emerging applications Nanoscale Horizons (2022) URL:[Link]

  • Comparison of Cyclic and Linear PEG Conjugates Bioconjugate Chemistry (2024) URL:[Link]

Distinguishing 1,3-dioxepan-2-one from its cyclic dimer analytically

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical differentiation of 1,3-dioxepan-2-one (also known as tetramethylene carbonate, a 7-membered cyclic carbonate) from its cyclic dimer (1,3,8,10-tetraoxacyclotetradecane-2,9-dione, a 14-membered ring).

These species are critical in the synthesis of poly(tetramethylene carbonate) (PTMC) and other biodegradable polycarbonates. Distinguishing the monomer from the cyclic dimer is essential during purification, as the dimer is a common byproduct of ring-opening polymerization (ROP) or thermal depolymerization.

Executive Summary: Quick Differentiation Matrix

The most definitive method for differentiation is Thermal Analysis (Melting Point) due to the drastic difference in crystallinity and crystal packing between the strained 7-membered ring and the symmetric 14-membered dimer.

FeatureMonomer (1,3-dioxepan-2-one) Cyclic Dimer Differentiation Power
Structure 7-membered ring (C₅H₈O₃)14-membered ring (C₁₀H₁₆O₆)Definitive (MS/NMR)
Molecular Weight 116.12 g/mol 232.23 g/mol High (MS/GPC)
Melting Point (Tₘ) 55–78 °C (Polymorph dependent)~173–176 °C Critical (Easiest Test)
¹H NMR (

-CH₂)

~4.3–4.4 ppm (Strained)

~4.1–4.2 ppm (Relaxed)
High
Solubility Soluble in ether, toluene, CHCl₃Lower solubility in ether/cold tolueneModerate
Chemical Identity & Structural Logic

Understanding the structural constraints explains the analytical differences.

  • Monomer (7-Ring): Possesses moderate ring strain. The carbonyl group forces a specific conformation (twist-chair), affecting the chemical shift of adjacent protons.

  • Cyclic Dimer (14-Ring): Effectively stress-free. Its conformation mimics the linear polymer chain, leading to NMR signals very close to the polymer but distinct from the monomer. It crystallizes efficiently, resulting in a significantly higher melting point.

Structures cluster_0 Monomer (7-Membered) cluster_1 Cyclic Dimer (14-Membered) M 1,3-Dioxepan-2-one (C5H8O3) MW: 116.12 D Cyclic Dimer (C10H16O6) MW: 232.23 M->D Dimerization (Side Reaction)

Figure 1: Structural relationship between the monomer and its cyclic dimer.

Detailed Analytical Protocols
Method A: Thermal Analysis (DSC / Melting Point)

Principle: The cyclic dimer has a high degree of symmetry and intermolecular forces, leading to a melting point nearly 100°C higher than the monomer.

  • Protocol:

    • Sample Prep: Dry samples in vacuo at room temperature for 4 hours to remove solvent traces (solvent can depress Tₘ).

    • Instrument: Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.

    • Ramp: Heat from 25 °C to 200 °C at 10 °C/min.

  • Interpretation:

    • Monomer: Endothermic peak observed between 55 °C and 78 °C . (Note: Literature values vary due to purity and polymorphs, typically reported as ~55-60 °C or ~77-78 °C for highly pure crystals).

    • Cyclic Dimer: Sharp endothermic peak observed at 173–176 °C .

    • Polymer Contamination: Broad transitions or a Tₘ around 60 °C (similar to monomer) but with a glass transition (T_g) around -30 °C indicates linear polymer presence.

Method B: ¹H NMR Spectroscopy

Principle: Ring strain in the 7-membered monomer deshields the


-methylene protons (adjacent to oxygen) more than in the unstrained 14-membered dimer.
  • Protocol:

    • Solvent: CDCl₃ (Deuterated Chloroform).

    • Concentration: ~10 mg/mL.

    • Reference: TMS (0.00 ppm).

  • Key Signals (Approximate Shifts):

    • 
      -CH₂ (-CH₂-O-C=O): 
      
      • Monomer:

        
        4.30 – 4.45 ppm  (Triplet/Multiplet). The strain pushes this signal downfield.
        
      • Cyclic Dimer:

        
        4.10 – 4.20 ppm . Shifts upfield, overlapping significantly with the linear polymer signal.
        
    • 
      -CH₂ (-CH₂-CH₂-): 
      
      • Monomer:

        
         ~1.8 – 2.0 ppm.
        
      • Cyclic Dimer:

        
         ~1.7 – 1.8 ppm.
        
Method C: Gel Permeation Chromatography (GPC)

Principle: Separation based on hydrodynamic volume. The dimer is twice the molecular weight of the monomer.

  • Protocol:

    • Columns: Styragel HR1 or equivalent (pore size suitable for oligomers <1000 Da).

    • Eluent: THF or Chloroform at 1.0 mL/min.

    • Detection: Refractive Index (RI).

  • Interpretation:

    • Monomer: Elutes at the longest retention time (smallest volume).

    • Cyclic Dimer: Elutes earlier than the monomer.

    • Differentiation: Peaks are baseline resolved. If the chromatogram shows a small shoulder on the low-MW side of the polymer peak, it is likely the cyclic dimer.

Experimental Workflow Diagram

The following decision tree outlines the logical flow for identifying an unknown sample suspected to be Monomer or Dimer.

Workflow cluster_NMR NMR Analysis Sample Unknown Sample (White Solid) DSC Step 1: Melting Point / DSC Sample->DSC LowMP T_m ~ 55-78 °C DSC->LowMP HighMP T_m > 170 °C DSC->HighMP Monomer Identity: 1,3-Dioxepan-2-one (Monomer) LowMP->Monomer Dimer Identity: Cyclic Dimer HighMP->Dimer NMR Step 2: 1H NMR (Confirmation) Monomer->NMR Verify Purity Dimer->NMR Verify Structure Check Check alpha-CH2 Shift >4.3 ppm = Monomer <4.2 ppm = Dimer/Polymer NMR->Check

Figure 2: Analytical workflow for distinguishing monomer from dimer.

References
  • Biomacromolecules (2019) . Poly(l-lactide) and Poly(l-lactide-co-trimethylene carbonate) Melt-Spun Fibers. (Discusses synthesis and thermal properties of carbonate copolymers).

  • Macromolecules (1989) . Polymerization of 1,5-dioxepan-2-one. I. Synthesis and characterization. (Foundational text on dioxepanone isomers and cyclic oligomer formation).

  • Patent DE3204078A1 . Method for producing tetramethylene carbonate. (Cites melting points for monomer [77-78°C] and oligomers).

  • Macromolecules (2004) . Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates. (Provides comparative NMR data for cyclic carbonates).

Comparative Guide: XRD Profiling of Macrocyclic Carbonate Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the X-ray Diffraction (XRD) signatures of organic macrocyclic carbonates (e.g., cyclic trimethylene carbonate, macrocyclic bisphenol-A oligomers) versus their linear analogs and polymeric derivatives .

For researchers in drug delivery and polymer synthesis, distinguishing between a macrocyclic monomer, a linear oligomer, and a high-molecular-weight polymer is critical. XRD offers a non-destructive method to validate ring closure, assess purity, and identify supramolecular "host-guest" inclusion complexes common in large macrocycles.

Core Comparison: Macrocyclic vs. Linear Architectures[1]

The crystallographic behavior of macrocyclic carbonates differs fundamentally from linear analogs due to conformational restriction and packing symmetry .

The "Small" Ring: Trimethylene Carbonate (TMC) vs. Poly(TMC)

The most common building block, 1,3-dioxan-2-one (TMC), exhibits a highly ordered crystalline structure. Upon Ring-Opening Polymerization (ROP), this order is lost, resulting in an amorphous polymer that only crystallizes under strain.

FeatureCyclic Monomer (TMC)Linear Polymer (PTMC)
State Crystalline SolidAmorphous Rubber (Relaxed)
Crystal System Monoclinic (

)
Orthorhombic (

) (Stretched)
Key XRD Feature Sharp, intense Bragg reflectionsBroad amorphous halo (approx.

)
Melting Point ~48 °C~36 °C (if crystallized)
Calculated XRD Peak Positions for TMC

Based on unit cell:



hkl Plane

(Cu K

)
Relative IntensityStructural Significance
(0 2 0)15.66°HighLayer spacing along b-axis
(1 1 0)18.45°MedInter-molecular packing
(0 1 1)20.12°HighCharacteristic "fingerprint" peak
(1 2 -1)24.30°MedDistinguishes from linear impurities

Analyst Note: If you observe a broad "hump" underlying these sharp peaks, your sample likely contains partial ring-opening (linear oligomers) or residual solvent.

The "Large" Ring: Macrocyclic Bisphenol-A Oligomers

Unlike small aliphatic rings, large aromatic macrocycles (cyclic trimers/tetramers of Bisphenol A) are rigid and often form inclusion crystals .

  • Host-Guest Chemistry: Large macrocycles often trap solvent molecules (e.g., p-xylene, ethyl acetate) inside their cavity during crystallization.

  • XRD Consequence: The diffraction pattern changes drastically depending on the solvent used for recrystallization. A "dry" macrocycle has a different unit cell than a "solvated" one.

  • Linear Comparison: Linear Bisphenol-A oligomers do not possess this cavity and typically pack in a dense, non-porous arrangement or remain amorphous.

The Odd-Even Effect in Aliphatic Macrocycles

For large aliphatic rings (e.g., cyclic dodecamethylene carbonate), the number of methylene units (


) dictates the crystal system.
  • Even

    
    :  Tend to form Monoclinic  cells.
    
  • Odd

    
    :  Tend to form Orthorhombic  cells.
    
  • Mechanism: This alternation arises from the "folding" constraints of the methylene chain required to close the ring. Linear analogs show a much weaker odd-even effect because the chains are free to rotate.

Visualization: Structural Logic & Workflow

The following diagram illustrates the decision logic for characterizing these materials using XRD.

XRD_Workflow Start Unknown Carbonate Sample XRD_Scan Perform Powder XRD (2-Theta: 5° - 50°) Start->XRD_Scan Decision1 Pattern Type? XRD_Scan->Decision1 Amorphous Broad Halo Only Decision1->Amorphous No Peaks Crystalline Sharp Bragg Peaks Decision1->Crystalline Distinct Peaks Result_Poly Linear Polymer (Amorphous PTMC) Amorphous->Result_Poly Check_MP Check Melting Point Crystalline->Check_MP High_MP High MP (>200°C) (Aromatic) Check_MP->High_MP Rigid Ring Low_MP Low MP (<60°C) (Aliphatic) Check_MP->Low_MP Flexible Ring Analysis_Aro Check for Solvent Peaks (Host-Guest Inclusion) High_MP->Analysis_Aro Analysis_Ali Compare vs. Calculated Unit Cell (TMC) Low_MP->Analysis_Ali Final_Macro Macrocyclic Oligomer (Confirmed) Analysis_Aro->Final_Macro Analysis_Ali->Final_Macro

Caption: Logic flow for distinguishing macrocyclic carbonates from linear polymers using XRD and thermal data.

Experimental Protocol: Handling & Measurement

Macrocyclic carbonates are often waxy or sensitive to moisture. A standard "dump and scan" approach will yield poor data.

Sample Preparation (The "Cold Press" Method)

Why: Grinding waxy macrocycles generates heat, which can induce ring-opening or melt the crystals (TMC melts at ~48°C).

  • Cooling: Pre-cool the mortar and pestle with liquid nitrogen or dry ice.

  • Gentle Crush: Do not grind vigorously. Use a vertical crushing motion to fracture crystals without shear heat.

  • Mounting: Mount on a zero-background silicon holder. For low-melting aliphatics, use a temperature-controlled stage set to 10°C.

Data Collection Parameters
  • Radiation: Cu K

    
     (
    
    
    
    )[1]
  • Range:

    
     to 
    
    
    
    (Most organic macrocycles diffract strongly in the 10-30° range).
  • Step Size:

    
    
    
  • Scan Speed: 2°/min (Slow scan essential for resolving closely spaced peaks in large unit cells).

Critical Artifact Check
  • Solvent Loss: If analyzing a Bisphenol-A macrocycle recrystallized from solvent, the crystal structure may collapse if the solvent evaporates. Keep the sample sealed in a capillary if "host-guest" structure is suspected.

References

  • Darensbourg, D. J., & Moncada, A. I. (2009). "(Salen)Co(II)/n-Bu4NX Catalysts for the Coupling of CO2 and Oxetane: Selectivity for Cyclic Carbonate Formation". Macromolecules. Link

    • Source of TMC crystal structure d
  • Iguchi, M., et al. (2003). "Crystal Structure of Poly(trimethylene carbonate)". Macromolecules. Link

    • Source of PTMC polymer crystal structure (Orthorhombic P21cn).
  • Kricheldorf, H. R., & Lee, S. R. (1995). "Macrocycles. 6. High-Yield Synthesis of Macrocyclic Carbonates...". Macromolecules.
  • Brunelle, D. J., et al. (1991). "Semi-crystalline nature of macrocyclic oligomers". Journal of the American Chemical Society. Discussion of solvent inclusion and crystallinity in Bisphenol-A macrocycles.

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment (PPE) & Handling Guide: 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione [1][2]

Executive Summary & Chemical Profile

1,3,8,10-Tetraoxacyclotetradecane-2,9-dione (often referred to as the Cyclic Dimer of Poly(butylene carbonate) ) is a macrocyclic aliphatic carbonate.[1][2] It is primarily encountered as a byproduct or specific monomer in the synthesis of biodegradable polycarbonates and biomedical polymers.[3] While often chemically stable, its specific toxicological profile as a cyclic oligomer requires a "Universal Precautions" approach, treating it as a potential irritant and bioactive agent until proven otherwise.[2]

  • Chemical Structure: 14-membered ring containing two carbonate linkages.[1][2][3]

  • Physical State: White crystalline solid / Powder.[1][2][3]

  • Solubility: Soluble in chlorinated solvents (Chloroform, DCM), THF; insoluble in water.[3]

  • Primary Hazards: Mechanical irritation (dust), potential chemical irritation (eyes/mucous membranes), and solvent-associated hazards during processing.[2][3]

Hazard Identification & Risk Assessment

Before selecting PPE, the researcher must categorize the workflow into Solid Handling or Solution Processing . The risk profile shifts dramatically between these two states.[2][3]

Hazard CategoryRisk LevelDescription
Inhalation ModerateFine particulates can irritate the respiratory tract.[1][2][3] Cyclic oligomers may have unknown biological activity if inhaled deep into the lungs.[2][3]
Eye Contact HighSolid particles can cause mechanical abrasion.[1][2][3] Chemical irritation is likely (analogous to linear carbonates like butylene carbonate, H319).[2][3]
Skin Contact Low/ModerateProlonged contact may cause dryness or dermatitis.[1][2][3]
Solvent Synergy Critical When dissolved in carriers like Dichloromethane (DCM) or Chloroform, the solution becomes a high-permeation risk.[1][2][3]

PPE Selection Matrix

The following PPE standards are non-negotiable for personnel handling this compound.

A. Hand Protection (Glove Protocol)

Selection must be driven by the phase of matter and solvent system.[3]

Workflow PhaseRecommended MaterialThicknessBreakthrough TimeRationale
Dry Solid Handling Nitrile ≥ 0.11 mm> 480 minExcellent barrier against solid particulates; good dexterity for weighing.[1][2][3]
Solution (THF) Butyl Rubber ≥ 0.3 mm> 30 minNitrile degrades rapidly in THF.[2][3] Splash protection required.[2][3]
Solution (DCM/CHCl₃) PVA or Laminate Multi-layer> 240 minChlorinated solvents permeate Nitrile/Latex in seconds.[1][2][3] Use Silver Shield® or PVA gloves.[2][3]

Expert Insight: Never rely on standard blue nitrile gloves when processing this dimer in dichloromethane.[1][2][3] The solvent will carry the chemical through the glove material and into the skin within seconds.[3]

B. Respiratory & Eye Protection
  • Primary Barrier: All open handling must occur inside a certified Chemical Fume Hood .[1][2][3]

  • Secondary Barrier (If Hood unavailable/Cleaning spills):

    • Respirator: N95 (minimum) or P100 half-mask respirator to prevent particulate inhalation.[1][2][3]

    • Eyes: Chemical Splash Goggles (indirect vent) are required.[2][3] Safety glasses with side shields are insufficient for powders that can become airborne.[2][3]

C. Body Protection
  • Standard: Cotton lab coat (high neck preferred).[2][3]

  • Enhanced: Tyvek® sleeves or apron if handling large quantities (>100g) to prevent dust accumulation on street clothes.[2][3]

Operational Protocols

Workflow 1: Weighing & Transfer (Solid State)
  • Objective: Prevent generation of airborne dust.[3]

  • Protocol:

    • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield.[2][3] Cyclic carbonates can be static-prone, causing powder to "jump."[1][2][3]

    • Containment: Weigh into a tared vial or weighing boat inside the fume hood. Do not transport open containers across the lab.

    • Transfer: Use a funnel with a wide bore. Rinse the funnel with the reaction solvent immediately to capture residual solids.[3]

Workflow 2: Reaction Setup (Solution State)
  • Objective: Mitigate solvent exposure and splashing.

  • Protocol:

    • Dissolution: Add solvent slowly to the solid.[2][3] Exothermic solvation is rare for this dimer, but standard caution applies.[2][3]

    • Inert Atmosphere: While the dimer is stable, polymerization catalysts often require Argon/Nitrogen.[2][3] Purge the vessel before heating.

    • Heating: If refluxing, ensure the condenser water flow is active before applying heat.

Workflow 3: Emergency Response

EmergencyResponse Start Emergency Event Type Identify Type Start->Type Spill_Solid Solid Spill (Powder) Type->Spill_Solid Spill_Liq Solution Spill Type->Spill_Liq Exposure Personal Exposure Type->Exposure Action_Solid 1. Dampen with wet paper towel (avoid dust) 2. Scoop into waste container 3. Wipe area with Acetone Spill_Solid->Action_Solid Action_Liq 1. Evacuate area (if volatile solvent) 2. Cover with absorbent pads 3. Dispose as Solvent Waste Spill_Liq->Action_Liq Action_Exp Skin: Wash w/ soap & water (15 min) Eyes: Flush at station (15 min) Seek Medical Attention Exposure->Action_Exp caption Figure 1: Emergency Response Decision Tree for 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Waste Disposal Strategy

Disposal must align with the chemical's "cradle-to-grave" lifecycle, specifically focusing on the solvent matrix.[1][2][3]

  • Solid Waste:

    • Collect in a container labeled "Non-Hazardous Organic Solid" (unless contaminated with heavy metal catalysts).[2][3]

    • Do not dispose of in trash.[2][3]

  • Liquid Waste:

    • Halogenated Waste Stream: If dissolved in DCM, Chloroform.[2][3]

    • Non-Halogenated Waste Stream: If dissolved in Acetone, THF, Ethyl Acetate.[2]

    • Labeling: Clearly list "Cyclic Butylene Carbonate Dimer" as a constituent.

References

  • PubChem. (n.d.).[1][2][3] 1,8-Dioxacyclotetradecane-2,7-dione (Isomer/Related Structure Data).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[2][3] CO2-fixation into cyclic and polymeric carbonates: principles and applications. Green Chemistry.[1][2][3] Retrieved from [Link]

  • Specific Polymers. (2023). Cyclic carbonates: a sustainable alternative to toxic compounds.[2][3][4][5] Retrieved from [Link]

  • AZoM. (n.d.).[1][2][3] Poly(Butylene Carbonate) Safety Data Overview.[2][3] Retrieved from [Link](Note: General polymer safety data used for oligomer inference).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,8,10-Tetraoxacyclotetradecane-2,9-dione
Reactant of Route 2
1,3,8,10-Tetraoxacyclotetradecane-2,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.